molecular formula C8H8N2O2 B1371375 2-Cyclopropylpyrimidine-5-carboxylic acid CAS No. 648423-79-4

2-Cyclopropylpyrimidine-5-carboxylic acid

Cat. No.: B1371375
CAS No.: 648423-79-4
M. Wt: 164.16 g/mol
InChI Key: WWUXGTVYEKCPJQ-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine-5-carboxylic acid (CAS 648423-79-4) is a high-purity chemical compound supplied for research and development purposes . This pyrimidine-carboxylic acid derivative features a cyclopropyl substituent and is characterized by the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . As a fine chemical, it serves as a valuable building block and key intermediate in organic synthesis and pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs) . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with care, as it is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUXGTVYEKCPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630391
Record name 2-Cyclopropylpyrimidine-5-carboxylic acid
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

648423-79-4
Record name 2-Cyclopropyl-5-pyrimidinecarboxylic acid
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Record name 2-Cyclopropylpyrimidine-5-carboxylic acid
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Record name 2-Cyclopropyl-5-pyrimidinecarboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclopropylpyrimidine-5-carboxylic Acid: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 648423-79-4

Abstract

2-Cyclopropylpyrimidine-5-carboxylic acid has emerged as a molecule of significant interest within the pharmaceutical and life sciences sectors. Its unique structural combination of a pyrimidine core, a cyclopropyl group, and a carboxylic acid moiety makes it a versatile building block in the synthesis of complex therapeutic agents. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role in the development of kinase inhibitors for oncology and its potential as a component in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and advanced insights into the utility of this important chemical entity.

Introduction: The Strategic Importance of the Cyclopropyl-Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs due to its ability to mimic purine bases and engage in various biological interactions.[1][2] The incorporation of a cyclopropyl group introduces a degree of conformational rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] The carboxylic acid functional group, in turn, provides a crucial handle for further chemical modifications, such as amide bond formation, which is pivotal in constructing more complex molecules like kinase inhibitors and PROTACs.[4] this compound, therefore, represents a highly strategic scaffold, poised at the intersection of these favorable molecular features.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
CAS Number 648423-79-4[5]
Molecular Formula C₈H₈N₂O₂[6]
Molecular Weight 164.16 g/mol [6]
Appearance White to off-white solid[7]
Purity Typically ≥97%[7]
Storage Room temperature[7]

Synthesis of this compound: A Detailed Protocol

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through a general and efficient method, which can be adapted for the specific synthesis of this compound.[8] This protocol is based on the condensation of a versatile sodium salt intermediate with an appropriate amidinium salt.

Rationale Behind the Synthetic Strategy

The chosen synthetic route offers several advantages. The preparation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol provides a stable and highly reactive intermediate.[8] This intermediate readily reacts with a variety of amidinium salts, allowing for the introduction of diverse substituents at the 2-position of the pyrimidine ring. The subsequent hydrolysis of the ester yields the desired carboxylic acid. This method is notable for its high yields and applicability to a wide range of functional groups.

Experimental Workflow

G cluster_0 Step 1: Formation of the Sodium Salt Intermediate cluster_1 Step 2: Cyclization to form the Pyrimidine Ring cluster_2 Step 3: Hydrolysis to the Carboxylic Acid Methyl Formate Methyl Formate Condensation Condensation Methyl Formate->Condensation Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate->Condensation Sodium Hydride Sodium Hydride Sodium Hydride->Condensation Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Cyclization Cyclization Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol->Cyclization Condensation->Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Cyclopropanecarboxamidine HCl Cyclopropanecarboxamidine HCl Cyclopropanecarboxamidine HCl->Cyclization Ethyl 2-cyclopropylpyrimidine-5-carboxylate Ethyl 2-cyclopropylpyrimidine-5-carboxylate Hydrolysis Hydrolysis Ethyl 2-cyclopropylpyrimidine-5-carboxylate->Hydrolysis Cyclization->Ethyl 2-cyclopropylpyrimidine-5-carboxylate NaOH / H2O NaOH / H2O NaOH / H2O->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Preparation of the Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The resulting precipitate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is filtered, washed with anhydrous diethyl ether, and dried under vacuum. This intermediate is stable at room temperature under a nitrogen atmosphere.[8]

Step 2: Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

  • To a solution of the sodium salt intermediate (1.0 eq) in a suitable solvent such as ethanol, add cyclopropanecarboxamidine hydrochloride (1.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyclopropylpyrimidine-5-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 2-cyclopropylpyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute solution of hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in modern drug discovery, primarily due to its utility in the synthesis of kinase inhibitors and its potential as a linker attachment point in PROTACs.

A Key Building Block for Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Pyrimidine-based molecules are known to be effective kinase inhibitors, often by competing with ATP for binding to the enzyme's active site.[1] The 2-cyclopropylpyrimidine moiety has been incorporated into inhibitors of several important kinases:

  • Cyclin-Dependent Kinase 4 (CDK4): CDK4 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from pyrimidine carboxylic acids, have shown potent and selective inhibition of CDK4.[9]

  • Aurora Kinases: These are a family of serine/threonine kinases that are essential for mitosis. Inhibitors of Aurora kinases are being investigated as anti-cancer agents, and pyrimidine-based compounds have demonstrated significant inhibitory activity.[1][7]

  • EGFR/HER2 Tyrosine Kinases: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are important targets in the treatment of various cancers. Furo[2,3-d]pyrimidine derivatives, accessible from pyrimidine precursors, have been developed as dual inhibitors of EGFR and HER2.[10]

G This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Kinase Inhibitor Kinase Inhibitor Amide Coupling->Kinase Inhibitor Cell Cycle Regulation Cell Cycle Regulation Kinase Inhibitor->Cell Cycle Regulation Inhibition of CDKs Apoptosis Apoptosis Kinase Inhibitor->Apoptosis Inhibition of Aurora Kinases

Caption: Role in the synthesis of kinase inhibitors and their cellular effects.

Potential in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[11] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] The carboxylic acid group of this compound is an ideal attachment point for the linker, allowing for the incorporation of this valuable scaffold into PROTAC design. Given the prevalence of cyclopropyl-pyrimidine moieties in kinase inhibitors, this opens up the exciting possibility of developing PROTACs that target and degrade specific kinases, offering a novel therapeutic modality.

G This compound This compound Linker Attachment Linker Attachment This compound->Linker Attachment via -COOH PROTAC Molecule PROTAC Molecule Linker Attachment->PROTAC Molecule Target Protein Degradation Target Protein Degradation PROTAC Molecule->Target Protein Degradation E3 Ligase E3 Ligase E3 Ligase->PROTAC Molecule Target Protein Target Protein Target Protein->PROTAC Molecule

Caption: Application in the design and synthesis of PROTACs.

Conclusion and Future Perspectives

This compound is a testament to the power of rational molecular design in medicinal chemistry. Its strategic combination of a pyrimidine core, a cyclopropyl group, and a reactive carboxylic acid handle makes it a highly valuable building block for the synthesis of sophisticated therapeutic agents. Its demonstrated utility in the development of kinase inhibitors and its promising potential in the burgeoning field of PROTACs underscore its importance for the future of drug discovery. As our understanding of complex biological pathways continues to grow, the demand for versatile and strategically designed molecular scaffolds like this compound will undoubtedly increase, paving the way for the development of novel and more effective therapies for a range of human diseases.

References

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (n.d.). National Institutes of Health.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. (2001). Google Patents.
  • Aminocyclopyrachlor (Ref: DPX-MAT28). (n.d.). AERU.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health.
  • United States Patent. (2018). Google Patents.
  • Quaternary 5-ammonium-methyl-4-amino-2 cycloaliphatylpyrimidine salts. (1969). Google Patents.
  • United States Patent. (n.d.). Google Patents.
  • Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875. (n.d.). PubChem.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). PubMed.
  • Methods to accelerate PROTAC drug discovery. (2025). National Institutes of Health.
  • Click chemistry in the development of PROTACs. (2023). National Institutes of Health.
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (n.d.). PubMed Central.
  • Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. (2003). PubMed.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed.
  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). PubMed.

Sources

An In-depth Technical Guide to 2-Cyclopropylpyrimidine-5-carboxylic Acid: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyclopropylpyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in modern medicinal chemistry. Its rigid cyclopropyl group, combined with the hydrogen bonding capabilities and metabolic stability of the pyrimidine core, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a plausible synthetic route, and rigorous, field-proven protocols for its analytical characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently verify the identity, structure, and purity of this critical reagent, particularly for its emerging applications as a key component in the development of targeted protein degraders.[1]

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif, forming the core of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[2] This inherent biocompatibility, coupled with its synthetic tractability, has established the pyrimidine scaffold as a cornerstone in the design of therapeutic agents across a vast range of diseases, including cancer, infectious diseases, and neurological disorders.[2][3] The pyrimidine ring's nitrogen atoms act as excellent hydrogen bond acceptors, while its aromatic system can engage in π-stacking interactions, allowing for high-affinity binding to biological targets.[2]

This compound emerges as a particularly strategic derivative. The 2-position cyclopropyl group introduces a three-dimensional, rigid element that can probe hydrophobic pockets in target proteins, often improving binding affinity and metabolic stability. The 5-position carboxylic acid serves as a versatile synthetic handle, enabling amide bond formation, esterification, or other conjugations necessary for constructing more complex molecules, such as the linkers used in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Structure

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₈N₂O₂[1][4]
Molecular Weight 164.16 g/mol [1]
CAS Number 648423-79-4[1][4]
Appearance Solid[4]
Typical Purity ≥97%[1]

Molecular Structure:

Chemical structure of this compound

Caption: Chemical structure of this compound.

Synthetic Pathway: A Mechanistic Approach

The synthesis of 2-substituted pyrimidine-5-carboxylic acids can be efficiently achieved through the condensation of an amidinium salt with a propen-1-ol derivative, followed by ester hydrolysis.[5][6] This approach is advantageous as it directly installs the desired substituents at the C2 and C5 positions of the pyrimidine ring.

Logical Workflow for Synthesis

cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Ester Hydrolysis A Cyclopropanecarboxamidinium Salt C Methyl 2-cyclopropylpyrimidine-5-carboxylate (Ester Intermediate) A->C DMF, 100°C B Sodium salt of 3,3-dimethoxy-2- methoxycarbonylpropen-1-ol B->C D Ester Intermediate F This compound (Final Product) D->F Acidic Workup (HCl) E LiOH, H₂O/Dioxane E->F

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Step 1 (Condensation): The reaction leverages the electrophilic nature of the amidinium salt and the nucleophilic character of the propen-1-ol derivative to construct the pyrimidine heterocycle.[5] The use of a stable sodium salt of the propenol ensures controlled reactivity.[5] Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and ability to dissolve the ionic intermediates.

  • Step 2 (Hydrolysis): The conversion of the intermediate methyl ester to the final carboxylic acid is a standard saponification reaction. Lithium hydroxide (LiOH) is a common choice for this transformation, offering clean conversion under mild conditions, often at room temperature.[7] The reaction is typically run in a mixture of water and a co-solvent like 1,4-dioxane to ensure solubility of the ester. An acidic workup is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.[7]

Comprehensive Analytical Characterization

To ensure the suitability of this compound for its intended application, a tripartite analytical approach is essential: structural confirmation by NMR, molecular formula verification by high-resolution mass spectrometry (HRMS), and purity assessment by HPLC.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for unambiguous structure determination of organic molecules.[8][9] Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum using proton decoupling. A greater number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Spectral Features: The structure of this compound predicts a distinct set of signals.

Group¹H NMR (Predicted)¹³C NMR (Predicted)Rationale
Pyrimidine H-4, H-6~8.9 - 9.2 ppm (2H, s)~155 - 160 ppmThe two pyrimidine protons are in an electron-deficient environment, shifting them significantly downfield. They appear as a sharp singlet.
Carboxylic Acid H~13.0 ppm (1H, br s)~165 - 170 ppmThe acidic proton is highly deshielded and often appears as a broad singlet. The carbonyl carbon is also significantly downfield.
Cyclopropyl CH~2.2 - 2.5 ppm (1H, m)~15 - 20 ppmThe methine proton of the cyclopropyl group is adjacent to the pyrimidine ring.
Cyclopropyl CH₂~1.1 - 1.4 ppm (4H, m)~10 - 15 ppmThe four methylene protons on the cyclopropyl ring will appear as complex multiplets in the aliphatic region.
Molecular Weight and Formula Verification by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and, with high-resolution instruments, the elemental composition of a compound.[10][11] An LC-MS setup is ideal for this purpose.

LC-MS Workflow for Molecular Formula Verification

Sample Analyte Solution in Mobile Phase HPLC HPLC System (for sample introduction) Sample->HPLC IonSource Ion Source (e.g., ESI) HPLC->IonSource MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: Standard workflow for LC-MS analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent, typically a mixture of acetonitrile and water.

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Employ electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.[11] Run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion. For C₈H₈N₂O₂, the expected exact mass is 164.0586. The high mass accuracy of the instrument (typically <5 ppm) allows for the confirmation of the elemental formula, distinguishing it from other potential isobaric compounds.[10]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecule drug candidates and intermediates.[12][13] A reversed-phase method with UV detection is typically employed for aromatic compounds like this one.

Experimental Protocol:

  • System Preparation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, an autosampler, and a column oven.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: The C18 stationary phase is nonpolar. A gradient elution from a highly aqueous mobile phase to a more organic one will separate compounds based on their hydrophobicity. Formic acid is added to acidify the mobile phase, ensuring the carboxylic acid is in its neutral form for better retention and peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm (pyrimidines typically have a strong UV absorbance around this wavelength).

    • Injection Volume: 5 µL.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules.[14][15]

  • Targeted Protein Degradation: The compound is explicitly marketed as a "Protein Degrader Building Block".[1] The carboxylic acid is the ideal attachment point for linking to a linker-E3 ligase handle, while the 2-cyclopropylpyrimidine portion can be elaborated or used directly as a warhead to bind to a protein of interest.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many approved kinase inhibitors. The substituents at the 2- and 5-positions can be modified to achieve potent and selective inhibition of specific kinases implicated in cancer and inflammatory diseases.

  • Fragment-Based Lead Discovery (FBLD): Due to its relatively low molecular weight (164.16 g/mol ), this compound is suitable for inclusion in fragment screening libraries.[1][4] Hits from such screens can be grown from the carboxylic acid handle to develop high-affinity leads.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that leverages the privileged nature of the pyrimidine scaffold and the unique conformational properties of a cyclopropyl group. Its utility in the synthesis of sophisticated molecules, particularly in the rapidly advancing field of targeted protein degradation, is significant. The robust analytical protocols detailed in this guide provide researchers with a validated framework to ensure the quality and integrity of this compound, thereby accelerating the discovery and development of next-generation therapeutics.

References

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  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.
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  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • A Comparative Guide to HPLC Method Validation for Carboxylic Acid Analysis: 9-Anthryldiazomethane vs. Alternatives. Benchchem.
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  • Pyrimidine-4-Carboxylic Acid. Cayman Chemical.
  • 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis. ChemicalBook.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg. CP Lab Safety.
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  • Kamal, A., & Ali, M. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(16), 3693.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
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Sources

The Strategic Synthesis and Application of 2-Cyclopropylpyrimidine-5-carboxylic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Cyclopropylpyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest in modern drug discovery. We will dissect a robust and logical synthetic pathway, from commercially available starting materials to the final acid, elucidating the rationale behind the chosen methodologies. Furthermore, this guide will detail the physicochemical properties and comprehensive spectral analysis of the title compound. Finally, we will examine its strategic application in medicinal chemistry, with a particular focus on its role as a key pharmacophore in the development of targeted therapies, such as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Introduction: The Pyrimidine Core in Drug Design

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it an effective mimic of endogenous nucleobases.[2] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1]

The strategic substitution of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a cyclopropyl group at the 2-position, as in this compound, is a common tactic in modern drug design. The cyclopropyl moiety is valued for its ability to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity by exploring specific hydrophobic pockets within a target protein. This guide will focus on the synthesis, characterization, and application of this specific and valuable building block.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be logically approached in a two-step sequence: first, the construction of the pyrimidine ring to form an ester precursor, followed by the hydrolysis of the ester to the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-Cyclopropylpyrimidine-5-carboxylate

The formation of the 2-substituted pyrimidine ring is efficiently achieved through the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. In this case, we utilize cyclopropanecarboxamidine hydrochloride and ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopropanecarboxamidine hydrochloride.

  • Stir the mixture at room temperature for 30 minutes to liberate the free amidine.

  • To this mixture, add ethyl 2-(ethoxymethylene)-3-oxobutanoate dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyclopropylpyrimidine-5-carboxylate.

Causality of Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the amidine hydrochloride, generating the nucleophilic free amidine necessary for the initial attack on the electrophilic enol ether.

  • Ethanol as Solvent: Ethanol is a suitable solvent for all reactants and the base, and its boiling point provides an appropriate temperature for the condensation and cyclization reaction.

  • Reflux Conditions: The elevated temperature facilitates the multi-step reaction cascade, which includes Michael addition, cyclization, and subsequent dehydration to form the aromatic pyrimidine ring.

Diagram of the Synthesis of the Ester Precursor:

G cluster_reactants Reactants cluster_conditions Conditions Amidine Cyclopropanecarboxamidine HCl Product Ethyl 2-Cyclopropylpyrimidine-5-carboxylate Amidine->Product Dicarbonyl Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Dicarbonyl->Product Base Sodium Ethoxide Base->Product Solvent Ethanol, Reflux Solvent->Product caption Synthesis of the Ester Precursor

Caption: Synthesis of the Ester Precursor.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard and typically high-yielding transformation.

Experimental Protocol:

  • Dissolve ethyl 2-cyclopropylpyrimidine-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.

  • Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Causality of Experimental Choices:

  • Base Hydrolysis: Saponification is a robust and reliable method for the hydrolysis of esters that are stable to basic conditions.

  • Mixed Solvent System: The use of an alcohol-water mixture ensures the solubility of both the ester starting material and the hydroxide reagent.

  • Acidification: Careful acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate from the aqueous solution, allowing for easy isolation.

Diagram of the Hydrolysis Step:

G cluster_conditions Conditions Ester Ethyl 2-Cyclopropylpyrimidine- 5-carboxylate AcidProduct 2-Cyclopropylpyrimidine- 5-carboxylic Acid Ester->AcidProduct Base 1. NaOH or LiOH, EtOH/H₂O Base->AcidProduct Acid 2. HCl (aq) Acid->AcidProduct caption Hydrolysis to the Final Product

Caption: Hydrolysis to the Final Product.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use in research and development. The following table summarizes its key properties.

PropertyValue
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance White to off-white solid
CAS Number 120809-11-2
Spectroscopic Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The pyrimidine protons would appear in the downfield region (typically > 8.5 ppm). The cyclopropyl protons would present as multiplets in the upfield region. The carboxylic acid proton would be a broad singlet, typically downfield (> 12 ppm), and its signal would disappear upon D₂O exchange.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically 165-175 ppm), the carbons of the pyrimidine ring, and the carbons of the cyclopropyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and characteristic absorptions for the C=N and C=C bonds of the pyrimidine ring.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 165.1.

Applications in Drug Discovery: A Focus on Kinase Inhibition

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of oncology.[2] The pyrimidine core often serves as a "hinge-binding" motif in kinase inhibitors, where the nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region.[3]

The 2-cyclopropyl group can provide several advantages:

  • Potency and Selectivity: The rigid cyclopropyl group can orient other substituents on the molecule to optimize interactions with the target kinase, leading to increased potency and selectivity over other kinases.[4]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug candidate.

  • Novelty and Patentability: The incorporation of this specific moiety can lead to novel chemical entities with unique biological profiles, providing a strong intellectual property position.

The carboxylic acid functional group serves as a versatile handle for further chemical modifications. It can be readily converted into a wide range of amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of properties such as solubility, cell permeability, and target engagement.[5]

Logical Relationship in Kinase Inhibitor Design:

G cluster_features Key Structural Features Scaffold 2-Cyclopropylpyrimidine- 5-carboxylic Acid Pyrimidine Pyrimidine Core (Hinge Binding) Scaffold->Pyrimidine Cyclopropyl Cyclopropyl Group (Potency, Selectivity, Stability) Scaffold->Cyclopropyl CarboxylicAcid Carboxylic Acid (Synthetic Handle for SAR) Scaffold->CarboxylicAcid Target Kinase Inhibitor (Drug Candidate) Pyrimidine->Target Cyclopropyl->Target CarboxylicAcid->Target caption Role in Kinase Inhibitor Design

Caption: Role in Kinase Inhibitor Design.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is achievable through a logical and scalable sequence of reactions. The unique combination of a pyrimidine core, a cyclopropyl substituent, and a versatile carboxylic acid handle makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. A thorough understanding of its synthesis, properties, and applications, as detailed in this guide, is crucial for its effective utilization in drug discovery programs.

References

  • New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. PubMed. [Link]
  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [Link]
  • Supporting Information. The Royal Society of Chemistry. [Link]
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

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2-Cyclopropylpyrimidine-5-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Cyclopropylpyrimidine-5-carboxylic Acid

For researchers, medicinal chemists, and formulation scientists, a comprehensive understanding of a molecule's physical properties is a cornerstone of successful drug development and chemical synthesis. These properties govern a compound's behavior from the reaction flask to its ultimate biological target, influencing solubility, absorption, reactivity, and stability. This guide provides a detailed examination of the core physical and spectral characteristics of this compound (CAS No. 648423-79-4), a valuable heterocyclic building block in modern medicinal chemistry.

Core Molecular and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature, typically appearing as a white to light-yellow powder.[1] Its molecular structure, featuring a pyrimidine core, a cyclopropyl substituent, and a carboxylic acid moiety, dictates its physicochemical behavior.

PropertyValueSource(s)
CAS Number 648423-79-4[2][3]
Molecular Formula C₈H₈N₂O₂[2][3]
Molecular Weight 164.16 g/mol [3]
Appearance White to light yellow solid[1][2]
Boiling Point 346.5 ± 15.0 °C (Predicted)[1]
Density 1.410 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.95 ± 0.10 (Predicted)[1]
LogP 0.84[2]

Expertise & Causality:

  • Acidity (pKa): The predicted pKa of ~2.95 is notably acidic for a carboxylic acid.[1] This is attributed to the electron-withdrawing nature of the pyrimidine ring. The two nitrogen atoms in the ring pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation and thus increasing the acidity compared to a simple aliphatic or benzoic acid.

  • Lipophilicity (LogP): A LogP value of 0.84 indicates that the compound is moderately lipophilic.[2] While the carboxylic acid group provides hydrophilicity, the cyclopropyl and pyrimidine components contribute to its nonpolar character. This balance is often sought in drug design to facilitate membrane permeability without sacrificing aqueous solubility.

  • Solubility: While specific quantitative data is not widely published, the molecule's structure suggests limited solubility in water, particularly at a pH below its pKa where it exists in its neutral form. It is expected to show greater solubility in organic polar solvents like DMSO and methanol.[4] The presence of both a hydrogen bond donor (-OH) and acceptors (C=O, ring nitrogens) allows for interactions with polar solvents.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral features based on its molecular structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically above 12 ppm.[5] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.

    • Pyrimidine Protons: The two protons on the pyrimidine ring will appear as singlets in the aromatic region, likely between 8.5 and 9.5 ppm. The proton adjacent to the carboxylic acid group will be further downfield due to the group's electron-withdrawing effect.

    • Cyclopropyl Protons: The cyclopropyl group will exhibit complex multiplets in the upfield region (typically 0.5-2.5 ppm).[5] The methine proton (CH) attached to the pyrimidine ring will be the most downfield of this group, while the four methylene protons (-CH₂-) will show characteristic geminal and vicinal coupling.

  • ¹³C NMR: The carbon NMR spectrum provides insight into the carbon backbone.

    • Carbonyl Carbon (-COOH): This carbon is expected to resonate in the 165-185 ppm range, typical for carboxylic acids.[5]

    • Pyrimidine Carbons: The carbons of the pyrimidine ring will appear between approximately 120 and 170 ppm.

    • Cyclopropyl Carbons: The cyclopropyl carbons will be found in the upfield region, typically between 5 and 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

  • O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[5][6]

  • C=O Stretch: A sharp, intense absorption band should appear between 1710 and 1760 cm⁻¹.[5] Its exact position can indicate whether the acid exists as a dimer (around 1710 cm⁻¹) or a monomer.

  • C-N and C=N Stretches: Medium to strong absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyrimidine ring.

  • C-O Stretch: A medium intensity band is expected around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): Under electron impact (EI) ionization, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 164.

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. The most common cleavage for carboxylic acids is the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[7] Another significant fragmentation pathway could involve the pyrimidine ring, though its aromaticity lends it considerable stability.[8] The base peak in the spectrum for many carboxylic acid derivatives is often the acylium ion (R-CO⁺).[9]

Experimental Methodologies for Property Determination

To ensure data integrity, physical properties should be determined using standardized, validated protocols.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (e.g., <1 °C) is indicative of a highly pure compound.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Determination:

    • Heat the block rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prep1 Finely powder sample Prep2 Load into capillary tube Prep1->Prep2 Analysis1 Place in apparatus Prep2->Analysis1 Transfer Analysis2 Rapid heat to ~T-20°C Analysis1->Analysis2 Analysis3 Slow heat (1-2°C/min) Analysis2->Analysis3 Analysis4 Record T₁ (first drop) Analysis3->Analysis4 Analysis5 Record T₂ (all liquid) Analysis4->Analysis5 Report Report as T₁ - T₂ Analysis5->Report Calculate Range

Caption: Workflow for Melting Point Determination.

pKa Determination

The pKa can be accurately determined using potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

  • Titration Setup:

    • Place the solution in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and the tip of a burette containing a standardized basic titrant (e.g., 0.1 M NaOH).

  • Titration Execution:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).

    • The half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) corresponds to the pH at which the acid is 50% dissociated.

  • Reporting: According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.

pKaWorkflow A Dissolve known mass of acid in solvent B Titrate with standardized base (e.g., NaOH) A->B C Record pH vs. volume of titrant added B->C D Plot titration curve (pH vs. Volume) C->D E Identify equivalence point (max slope) D->E F Find half-equivalence point (Volume / 2) E->F G Determine pH at half-equivalence point F->G H Result: pKa = pH at half-equivalence point G->H

Caption: Workflow for pKa Determination via Titration.

Conclusion

The physical properties of this compound are a direct reflection of its distinct molecular architecture. Its moderate lipophilicity, significant acidity due to the pyrimidine ring, and characteristic spectral signatures make it a well-defined chemical entity. The experimental protocols outlined herein provide a framework for the robust and reliable characterization of this and similar molecules, ensuring the generation of high-quality, trustworthy data essential for applications in research and development.

References

  • PubChem. (n.d.). Aminocyclopyrachlor.
  • CP Lab Safety. (n.d.). 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg.
  • Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives.
  • RSC Publishing. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid.
  • AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28).
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles.
  • ACS Division of Organic Chemistry. (2022, April 7). pKa Data Compiled by R. Williams.

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An In-depth Technical Guide to 2-Cyclopropylpyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylpyrimidine-5-carboxylic acid, a substituted pyrimidine derivative, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including established therapeutics.[1] The incorporation of a cyclopropyl group at the 2-position and a carboxylic acid at the 5-position imparts unique structural and electronic properties, making it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers engaged in the design and development of new pharmaceuticals.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and predicted values provides a solid foundation for its characterization.

PropertyValueSource
Molecular Formula C₈H₈N₂O₂[3][4][5][6]
Molecular Weight 164.16 g/mol [3][4][5][6]
CAS Number 648423-79-4[3][4][6]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 346.5 ± 15.0 °C[7]
Density (Predicted) 1.410 ± 0.06 g/cm³[7]
pKa (Predicted) 2.95 ± 0.10[7]
Solubility Soluble in polar solvents like water and methanol; less soluble in non-polar solvents.[2][8]Multiple Sources

Synthesis of this compound

The synthesis of this compound can be approached through the construction of the pyrimidine ring from acyclic precursors. A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which are direct precursors to the desired carboxylic acid, has been described.[2][4][7] This method involves the reaction of an activated propen-1-ol salt with an appropriate amidine.[2][4]

A plausible synthetic route starting from cyclopropanecarboxamidine is outlined below. The final step involves the hydrolysis of the resulting ester to the carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-cyclopropylpyrimidine-5-carboxylate

  • Preparation of the Amidinium Salt: Cyclopropanecarboxamidine hydrochloride can be prepared from cyclopropanecarbonitrile or used as a commercially available starting material.

  • Reaction with Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF).[2]

  • To this solution, cyclopropanecarboxamidine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) are added.

  • The reaction mixture is heated to 100 °C and stirred for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[7]

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford methyl 2-cyclopropylpyrimidine-5-carboxylate.[2]

Step 2: Hydrolysis to this compound

  • Saponification: The methyl 2-cyclopropylpyrimidine-5-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.

  • An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq), is added to the solution.[9]

  • The reaction mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed, as monitored by TLC.

  • Acidification and Isolation: The methanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath. The solution is then acidified to a pH of approximately 2-3 with a suitable acid, such as 1M hydrochloric acid.[9]

  • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Amidine Cyclopropanecarboxamidine HCl Reaction1 Condensation Amidine->Reaction1 Et3N, DMF, 100°C Propenolate Sodium 3,3-dimethoxy- 2-methoxycarbonylpropen-1-olate Propenolate->Reaction1 Ester Methyl 2-cyclopropylpyrimidine- 5-carboxylate Reaction2 Hydrolysis Ester->Reaction2 1. LiOH or NaOH 2. HCl (aq) Reaction1->Ester Carboxylic_Acid 2-Cyclopropylpyrimidine- 5-carboxylic acid Reaction2->Carboxylic_Acid

Caption: Synthetic pathway to this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the carboxylic acid functional group and the pyrimidine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, making it a versatile handle for further chemical modifications.

  • Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines to form the corresponding amides. This reaction is of paramount importance in medicinal chemistry for the synthesis of bioactive molecules.[5] The use of standard coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) can facilitate this transformation.[10][11]

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents can yield the corresponding esters.[2]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reactivity_Diagram cluster_reactions Reactions of the Carboxylic Acid Group Start 2-Cyclopropylpyrimidine- 5-carboxylic acid Amide Amide Derivatives Start->Amide Amine, Coupling Reagent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst Alcohol Primary Alcohol Start->Alcohol Reducing Agent (e.g., LiAlH4)

Caption: Key reactions of the carboxylic acid group.

Reactions Involving the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient heterocycle, can participate in certain reactions, although it is generally less reactive towards electrophilic substitution than benzene. The reactivity can be influenced by the nature and position of substituents.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas including oncology, virology, and neurology.[12][13] this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

The cyclopropyl group can impart desirable properties to a drug candidate, such as increased metabolic stability, improved potency, and favorable conformational rigidity. The carboxylic acid functionality provides a key point for derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents through amide or ester linkages.

While specific drugs derived directly from this compound are not prominently featured in publicly available literature, numerous patents describe the synthesis and use of structurally related 2-substituted-pyrimidine-5-carboxylic acids in the development of herbicides and pharmaceuticals.[14][15] For instance, derivatives of 6-amino-5-halo-2-aryl-4-pyrimidinecarboxylic acid have been investigated for their herbicidal properties.[14] In the pharmaceutical realm, related pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives have been explored as potent kinase inhibitors.[15]

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the pyrimidine ring protons, the cyclopropyl protons, and a broad singlet for the carboxylic acid proton, typically in the downfield region (10-13 ppm).

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carboxylic acid (typically 160-180 ppm), the carbons of the pyrimidine ring, and the carbons of the cyclopropyl group.

  • Infrared (IR) Spectroscopy: A broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1730 cm⁻¹ would be characteristic of the carboxylic acid group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and fragmentation patterns consistent with the loss of the carboxylic acid group and other fragments.

Safety and Handling

Specific safety and handling data for this compound is limited. However, based on the safety data sheets (SDS) of structurally similar compounds such as 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid, general precautions should be taken.[16] It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and agrochemicals. Its unique combination of a pyrimidine core, a cyclopropyl substituent, and a reactive carboxylic acid handle provides a rich platform for chemical exploration. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers in the field. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

  • CP Lab Safety. 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg. [Link]
  • MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]
  • Google Patents. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
  • Google Patents. WO2012064805A1 - Salt(s) of 7-cyclopentyl-2 -(5-piperazin-1-yl-pyridin-2-ylamino)-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.
  • PubChem. Aminocyclopyrachlor. [Link]
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis 2002, 720-722. [Link]
  • Google Patents. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
  • Google Patents. US7754675B2 - 2-heptylcyclopropyl-1-carboxylic acid.
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An In-Depth Technical Guide to the Solubility Profiling of 2-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive framework for the systematic determination of the solubility of 2-cyclopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data, this document serves as a first-principles guide, detailing the theoretical considerations and practical, step-by-step protocols required to generate a robust solubility profile. We will cover qualitative assessments, quantitative determination of both thermodynamic and kinetic solubility, and the critical influence of pH, grounded in established analytical techniques such as the shake-flask method, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction and Physicochemical Characterization

This compound is a substituted pyrimidine derivative featuring a carboxylic acid functional group. This structure immediately suggests that its aqueous solubility will be highly dependent on the pH of the medium, a common characteristic of ionizable compounds.[1][2] Understanding this pH-dependent behavior is paramount for any drug development application, from initial screening to formulation.

Before embarking on experimental determination, it is crucial to collate the known and predicted physicochemical properties of the compound. These parameters provide the theoretical foundation for designing relevant experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O₂[3][4]
Molecular Weight 164.16 g/mol [3][4]
Appearance White to light yellow solid[4]
Predicted pKa 2.95 ± 0.10[4]
Predicted LogP 0.84[5]

The predicted acid dissociation constant (pKa) of approximately 2.95 is the most critical parameter for this guide.[4] It indicates that this compound is a moderately strong organic acid. At pH values significantly below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). Conversely, at pH values above the pKa, it will exist primarily in its ionized, deprotonated carboxylate form (-COO⁻), which is significantly more polar and thus expected to be more water-soluble.[1]

Theoretical Framework: The Primacy of pH

The solubility of an ionizable compound like this compound is not a single value but a profile that changes with pH. The relationship is governed by the Henderson-Hasselbalch equation and the intrinsic solubility (S₀) of the un-ionized form.

  • Below pKa (pH < 2.95): The compound is mostly in its neutral form (HA). The solubility in this region will be low and approach the intrinsic solubility (S₀) of the free acid.

  • Around pKa (pH ≈ 2.95): A mixture of the neutral (HA) and ionized (A⁻) forms exists. The solubility begins to increase significantly as the more soluble ionized form becomes more prevalent.

  • Above pKa (pH > 2.95): The compound is predominantly in its ionized, carboxylate form (A⁻). The total solubility (S) will be the sum of the intrinsic solubility and the concentration of the highly soluble salt form, leading to a dramatic increase in aqueous solubility.[1][2]

This theoretical relationship underscores the necessity of not just measuring solubility in pure water, but across a physiologically and pharmaceutically relevant pH range (typically pH 1 to 7.5).[6]

Experimental Solubility Determination: A Multi-Stage Approach

A thorough solubility assessment involves a tiered approach, starting with simple qualitative tests and progressing to precise, quantitative measurements.

Stage 1: Qualitative Solubility Assessment

These initial tests provide a rapid, low-material-cost indication of the compound's solubility characteristics in different environments. They are based on visual inspection of dissolution.[2][7]

Protocol 1: Qualitative Solubility Tests

  • Preparation: Crush a small amount of solid this compound into a fine powder.

  • Setup: Label four separate small test tubes. Add approximately 10-20 mg of the powdered compound to each.

  • Solvent Addition:

    • Tube 1 (Water): Add 1 mL of deionized water.

    • Tube 2 (Acid): Add 1 mL of 5% aqueous HCl.

    • Tube 3 (Weak Base): Add 1 mL of 5% aqueous NaHCO₃.

    • Tube 4 (Strong Base): Add 1 mL of 5% aqueous NaOH.

  • Observation: Vigorously shake or vortex each tube for approximately 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Interpretation of Expected Results:

    • Water: Likely insoluble or sparingly soluble, as the pH of DI water will be below the pKa for complete ionization.

    • 5% HCl: Expected to be insoluble. The acidic environment will suppress ionization of the carboxylic acid, keeping it in its less soluble neutral form.

    • 5% NaHCO₃: Expected to be soluble. Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid (pKa ~2.95), forming the soluble sodium salt. Effervescence (CO₂ release) may be observed.[2][8]

    • 5% NaOH: Expected to be soluble. The strong base will ensure complete conversion to the highly soluble sodium carboxylate salt.

This workflow can be visualized as follows:

G cluster_0 Qualitative Solubility Workflow start Start: Solid Compound water Add DI Water start->water ~10-20 mg hcl Add 5% HCl start->hcl ~10-20 mg nahco3 Add 5% NaHCO3 start->nahco3 ~10-20 mg naoh Add 5% NaOH start->naoh ~10-20 mg observe Vortex & Observe Dissolution water->observe hcl->observe nahco3->observe naoh->observe

Caption: Workflow for qualitative solubility assessment.

Stage 2: Quantitative Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. The "shake-flask" method is the gold-standard for this measurement.[9][10] This protocol is paired with a quantitative analytical method, such as UV-Vis spectroscopy or HPLC, to measure the concentration of the dissolved compound.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Media: Prepare a series of aqueous buffers at desired pH values (e.g., pH 1.2, 3.0, 5.0, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (ensuring enough solid remains undissolved at equilibrium). For example, add 5-10 mg of solid to 1 mL of each buffer.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. This can vary, but 24-48 hours is a common timeframe.[10][11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifuge the supernatant at high speed (e.g., >10,000 rpm) or filter it through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantification: Dilute the clear, saturated solution with an appropriate solvent (e.g., mobile phase for HPLC, or a specific buffer for UV-Vis) to bring the concentration within the linear range of the analytical method. Quantify the concentration using a pre-established calibration curve (see Protocols 3a and 3b).

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[10]

G cluster_1 Thermodynamic Solubility (Shake-Flask) start Add Excess Solid to Buffered Media shake Equilibrate (24-48h) @ Constant Temp start->shake separate Separate Solid/Liquid (Centrifuge/Filter) shake->separate quantify Quantify Supernatant (HPLC or UV-Vis) separate->quantify end Solubility Value (mg/mL or µM) quantify->end

Caption: Shake-Flask method for thermodynamic solubility.

Protocol 3a: Quantification by UV-Vis Spectroscopy

This method is rapid and suitable if the compound has a distinct chromophore and does not suffer from interference from buffer components.

  • Determine λmax: Prepare a dilute solution of the compound in a suitable solvent and scan across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Create a series of standard solutions of known concentrations from a stock solution.

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration. The plot should be linear (R² > 0.99) in the desired concentration range, following the Beer-Lambert law.[12]

  • Analyze Samples: Measure the absorbance of the appropriately diluted saturated solutions from Protocol 2.

  • Calculate Concentration: Use the equation from the linear regression of the calibration curve to calculate the concentration of the unknown samples. Account for the dilution factor to determine the final solubility.

Protocol 3b: Quantification by HPLC

HPLC is a more specific and often more sensitive method, making it ideal for low-solubility compounds or complex matrices.[11][13]

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase C18 column) with a mobile phase that provides good peak shape and retention for this compound. UV detection is typically used.

  • Prepare Standards: Create a series of standard solutions of known concentrations in the mobile phase.

  • Generate Calibration Curve: Inject each standard and record the peak area. Plot Peak Area vs. Concentration. A linear relationship (R² > 0.99) is required.[6][13]

  • Analyze Samples: Inject the appropriately diluted saturated solutions from Protocol 2.

  • Calculate Concentration: Use the calibration curve to determine the concentration in the injected samples and back-calculate the original solubility, accounting for all dilutions.

Stage 3: Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[14] It is a high-throughput method commonly used in early drug discovery to flag compounds that might have solubility liabilities.[9][15]

Protocol 4: Kinetic Solubility by Nephelometry or UV-Vis

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: Add the DMSO stock solution to a series of wells in a microplate containing the aqueous buffer of interest. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[9]

  • Measurement: Read the plate using a nephelometer (which measures light scattering from precipitate) or a UV-Vis plate reader. The concentration at which a significant increase in light scattering or a drop in absorbance (due to precipitation) is observed is defined as the kinetic solubility.[9]

Data Presentation and Interpretation

The collected data should be summarized to provide a clear and comprehensive solubility profile.

Table 2: Example Solubility Data for this compound at 25°C

Solvent/Buffer (pH)Qualitative SolubilityThermodynamic Solubility (µg/mL)Analytical Method
Deionized WaterSparingly Soluble[Experimental Value]HPLC
0.1 M HCl (pH 1.2)Insoluble[Experimental Value]HPLC
Acetate Buffer (pH 5.0)Soluble[Experimental Value]UV-Vis
Phosphate Buffer (pH 6.8)Soluble[Experimental Value]UV-Vis
Phosphate Buffer (pH 7.4)Very Soluble[Experimental Value]UV-Vis
5% NaHCO₃Very SolubleN/AN/A

The most powerful visualization is a pH-solubility profile , where the logarithm of the thermodynamic solubility is plotted against the pH of the buffer. This graph will visually demonstrate the sharp increase in solubility as the pH rises above the compound's pKa, providing invaluable information for formulation scientists.

Conclusion

This technical guide outlines a systematic, field-proven approach for characterizing the solubility of this compound. By progressing from fundamental physicochemical predictions and simple qualitative tests to robust quantitative methods like the shake-flask protocol coupled with HPLC or UV-Vis analysis, researchers can build a comprehensive and reliable solubility profile. This data is not merely academic; it is an essential foundation for making informed decisions in medicinal chemistry, lead optimization, and pharmaceutical formulation, ultimately influencing the trajectory of a potential drug candidate.

References

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An In-depth Technical Guide to the Stability Profile of 2-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Preclinical Development

2-Cyclopropylpyrimidine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, often utilized as a building block in the synthesis of potential therapeutic agents.[1][2] Its unique structure, combining a pyrimidine core with a strained cyclopropyl ring and a carboxylic acid moiety, presents a distinct set of chemical properties that are crucial to understand for its effective use.[3][4] The stability of such a molecule is a cornerstone of early-stage drug development, profoundly influencing its shelf-life, the reliability of biological assay results, and the safety and efficacy of any resulting drug candidate.[5] An unstable compound can lead to the formation of degradation products, which may have altered pharmacological activity or unforeseen toxicity.

This technical guide provides a comprehensive framework for establishing the stability profile of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to assess its intrinsic stability, identify potential degradation pathways, and establish appropriate storage and handling conditions. The insights and protocols herein are grounded in established principles of chemical stability testing and regulatory expectations for pharmaceutical development.[6][7][8]

Part 1: Intrinsic Chemical Stability and Predicted Liabilities

The chemical architecture of this compound suggests several potential areas of instability that warrant investigation. Understanding these theoretical liabilities allows for the design of targeted and efficient experimental studies.

The Pyrimidine Core:

The pyrimidine ring is a nitrogen-containing heterocycle that is generally aromatic and relatively stable. However, it is susceptible to degradation under certain conditions. The primary degradation pathways for pyrimidine rings are typically reductive or oxidative.[9][10] In the context of forced degradation studies, this means the ring could be susceptible to strong oxidizing agents or potentially, under harsh reductive conditions, though the latter is less common in standard stability testing. The specific substituents on the pyrimidine ring significantly influence its stability.[11][12][13]

The Carboxylic Acid Moiety:

Carboxylic acids are generally stable functional groups. However, they can undergo decarboxylation (loss of CO2) under certain conditions, particularly upon heating.[14] The ease of decarboxylation is dependent on the stability of the resulting carbanion intermediate. For this compound, the stability of the pyrimidine ring would influence this process.[15] The carboxylic acid group also introduces a pH-dependent solubility and reactivity profile.

The Cyclopropyl Group:

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain.[16] This strain makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or upon oxidation.[17][18] While the C-H bonds of a cyclopropyl ring are generally less susceptible to metabolic oxidation compared to other alkyl groups, direct oxidation of the ring can occur.[4] The electronic interplay between the cyclopropyl group and the electron-deficient pyrimidine ring is a key factor in its overall reactivity.

Part 2: Forced Degradation Studies: A Framework for Experimental Design

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[7][19][20] The goal is to identify the likely degradation products and establish the degradation pathways, which is essential for developing stability-indicating analytical methods.[6]

The following diagram outlines a logical workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of This compound (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze all samples by Stability-Indicating HPLC-UV/MS Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradants (LC-MS/MS, NMR) HPLC->Characterize Profile Establish Stability Profile and Degradation Pathways Characterize->Profile

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key forced degradation experiments. A target degradation of 5-20% of the parent compound is generally considered ideal for these studies.[20]

1. Hydrolytic Stability (Acid and Base)

  • Rationale: To assess the susceptibility of the compound to hydrolysis, which could potentially affect the pyrimidine ring or other functional groups. A related compound, aminocyclopyrachlor, has been shown to be stable to hydrolysis.[21]

  • Protocol:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to the solution to achieve a final acid concentration of 0.1 M.

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to the solution to achieve a final base concentration of 0.1 M.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Prior to analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Analyze the samples using a stability-indicating HPLC method.

2. Oxidative Stability

  • Rationale: To evaluate the compound's sensitivity to oxidation. The pyrimidine ring and the cyclopropyl group are potential sites of oxidative attack.[9][18]

  • Protocol:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.

    • Incubate the solution at room temperature, protected from light.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC.

3. Thermal Stability

  • Rationale: To determine the effect of heat on the compound in both solid and solution states. This can reveal potential issues with melting point depression or thermally induced degradation, such as decarboxylation.[11][12]

  • Protocol:

    • For solid-state analysis, place a known amount of the solid compound in a vial and store it in an oven at a high temperature (e.g., 80°C).

    • For solution-state analysis, prepare a solution of the compound (e.g., 1 mg/mL) and store it in an oven at the same temperature.

    • Collect samples at various time points. For the solid sample, dissolve it in a suitable solvent before analysis.

    • Analyze all samples by HPLC.

4. Photostability

  • Rationale: To assess the compound's sensitivity to light, as required by ICH guideline Q1B. Photodegradation can lead to the formation of unique degradation products.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

    • Simultaneously, keep control samples (both solid and solution) protected from light at the same temperature.

    • After the specified exposure period, analyze both the exposed and control samples by HPLC.

Part 3: Analytical Methodology for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. This method must be able to separate the parent compound from all potential degradation products and impurities.[22]

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[23][24]

Development of a Stability-Indicating HPLC Method
  • Column Selection: A reversed-phase C18 column is a common starting point for a molecule with the polarity of this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent compound and its more polar or less polar degradants.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for all peaks, which aids in peak tracking and purity assessment. Mass spectrometry (MS) detection is invaluable for identifying the mass of the parent compound and its degradation products.[20]

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The forced degradation samples are crucial for demonstrating the specificity of the method.

The following diagram illustrates the logical relationship in developing and applying a stability-indicating method.

HPLC_Method_Logic cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev Develop HPLC Method (Column, Mobile Phase, Gradient) StressSamples Analyze Forced Degradation Samples Dev->StressSamples Specificity Demonstrate Specificity: Peak Purity and Resolution StressSamples->Specificity Validation Full Method Validation (ICH Q2) Specificity->Validation App Use Validated Method for Formal Stability Studies Validation->App

Caption: Logic of Stability-Indicating Method Development.

Part 4: Data Interpretation and Stability Profile Summary

The data generated from the forced degradation and formal stability studies should be tabulated to provide a clear and concise summary of the compound's stability profile.

Table 1: Summary of Forced Degradation Results
Stress ConditionDuration/Intensity% Degradation of ParentNumber of DegradantsObservations
0.1 M HCl24 hours @ 60°C
0.1 M NaOH24 hours @ 60°C
3% H2O224 hours @ RT
Thermal (Solid)7 days @ 80°C
Thermal (Solution)7 days @ 80°C
Photolytic (ICH Q1B)Per guideline

This table should be populated with experimental data.

Recommended Storage Conditions

Based on the stability data, recommended storage conditions can be established. For a solid compound that shows good stability at ambient and accelerated conditions, storage at room temperature, protected from light, may be appropriate.[1] If significant degradation is observed under any condition, more stringent storage requirements, such as refrigeration or storage under an inert atmosphere, may be necessary.

Conclusion

Establishing a comprehensive stability profile for this compound is a multi-faceted process that combines theoretical knowledge of its chemical structure with rigorous experimental investigation. By systematically evaluating its stability under hydrolytic, oxidative, thermal, and photolytic stress, researchers can gain a thorough understanding of its degradation pathways and potential liabilities. This knowledge is not only fundamental to ensuring the quality and reliability of research data but is also a critical prerequisite for the advancement of any drug discovery program that utilizes this versatile chemical scaffold. The protocols and frameworks provided in this guide offer a robust starting point for any scientist tasked with this essential investigation.

References

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A Technical Guide to the Spectroscopic Profile of 2-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Cyclopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive experimentally derived public data, this document leverages spectrochemical principles and predictive computational modeling to establish a foundational spectroscopic profile. This guide will detail the anticipated ¹H NMR and ¹³C NMR chemical shifts, key infrared absorption bands, and predictable mass spectrometry fragmentation patterns. The methodologies for spectral acquisition and the rationale behind the interpretation of the data are discussed, providing a robust framework for the identification and characterization of this molecule and its analogues in a research and development setting.

Introduction: The Significance of this compound

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyrimidine derivatives are of particular importance, constituting the core structure of nucleobases and numerous therapeutic agents. The subject of this guide, this compound (Molecular Formula: C₈H₈N₂O₂, Molecular Weight: 164.16 g/mol ), combines the essential pyrimidine scaffold with a cyclopropyl group and a carboxylic acid moiety. This unique combination of functional groups suggests potential for novel pharmacological activities, making a thorough understanding of its physicochemical properties, including its spectroscopic signature, crucial for its application in drug discovery and development.

This guide serves as a detailed reference for the spectroscopic characterization of this compound, providing predicted data and in-depth analysis to aid researchers in its synthesis, purification, and downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of a molecule's constitution and stereochemistry.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound offers a distinct pattern of signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group, as well as the unique electronic environment of the cyclopropyl ring.

Methodology for ¹H NMR Prediction:

A robust prediction of the ¹H NMR spectrum can be achieved using computational chemistry software such as ChemDraw with integrated NMR prediction algorithms. These algorithms utilize extensive databases of known chemical shifts and apply sophisticated models to estimate the shifts for a novel structure. For the purpose of this guide, predicted values are generated based on standard computational models.

Data Presentation:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H (Carboxylic Acid)~12.0 - 13.0Singlet (broad)1H
H4, H6 (Pyrimidine)~9.0 - 9.2Singlet2H
H (Cyclopropyl CH)~2.2 - 2.4Multiplet1H
H (Cyclopropyl CH₂)~1.2 - 1.4Multiplet4H

Expert Interpretation:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be significantly deshielded, appearing as a broad singlet in the downfield region of the spectrum (typically >10 ppm).[1][2][3] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Pyrimidine Protons: The two protons on the pyrimidine ring (H4 and H6) are in electronically similar environments and are predicted to have nearly identical chemical shifts, appearing as a single peak. Their downfield shift is a direct consequence of the electron-withdrawing character of the two nitrogen atoms in the aromatic ring.

  • Cyclopropyl Protons: The protons of the cyclopropyl group will exhibit more complex splitting patterns due to geminal and vicinal coupling. The methine proton (CH) will be a multiplet due to coupling with the four methylene protons (CH₂). The methylene protons will also appear as multiplets.

Experimental Workflow for ¹H NMR Acquisition:

Caption: Logic diagram for interpreting key IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Methodology for Mass Spectrum Acquisition:

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often resulting in a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion Peak [M]⁺: For the molecular formula C₈H₈N₂O₂, the exact mass is 164.0586 g/mol . The molecular ion peak is expected at m/z 164.

  • Protonated Molecular Ion [M+H]⁺: In ESI-MS, the base peak is often the protonated molecule at m/z 165.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z 147): Dehydration from the carboxylic acid group.

    • Loss of COOH (m/z 119): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of C₃H₅ (cyclopropyl radical, m/z 123): Cleavage of the cyclopropyl group.

    • Loss of CO (m/z 137): Loss of carbon monoxide from the pyrimidine ring or carboxylic acid.

Data Presentation:

m/z Proposed Fragment Significance
165[M+H]⁺Protonated Molecular Ion
147[M+H - H₂O]⁺Loss of water
119[M+H - COOH]⁺Loss of the carboxylic acid group
123[M+H - C₃H₅]⁺Loss of the cyclopropyl group

Conclusion: A Unified Spectroscopic Identity

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile for this compound. The predicted data presented in this guide, grounded in established spectroscopic principles, offers a reliable reference for researchers. The distinct signals in the NMR spectra, the characteristic absorptions in the IR spectrum, and the predictable fragmentation in the mass spectrum together create a unique fingerprint for this molecule. This information is invaluable for confirming the identity and purity of synthesized material, and for tracking its transformations in chemical reactions, thereby accelerating research and development in the fields of medicinal chemistry and materials science.

References

  • ChemDraw, PerkinElmer Informatics. (Provides software for chemical drawing and NMR prediction). [Link]
  • LibreTexts. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
  • CP Lab Safety. 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
  • Chemistry LibreTexts. 8.
  • Chemistry LibreTexts.
  • PubChem. 2-aminopyrimidine-5-carboxylic Acid. [Link]
  • PubChem. Aminocyclopyrachlor. [Link]
  • SpectraBase. Pyrimidine-2-carboxylic acid. [Link]
  • ResearchGate.
  • SpectraBase. Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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An In-depth Technical Guide to the NMR Spectra of 2-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-cyclopropylpyrimidine-5-carboxylic acid, a key building block in contemporary drug discovery and development. As researchers and scientists in this field, a deep understanding of the structural and electronic properties of such molecules is paramount. NMR spectroscopy stands as the most powerful tool for elucidating these features, ensuring structural integrity, and assessing purity. This document serves as a field-proven guide, blending theoretical principles with practical, validated protocols for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of the title compound.

Section 1: Theoretical Principles and Predicted Spectra

A foundational understanding of the expected NMR signals for this compound is crucial for accurate spectral interpretation. The molecule's structure comprises three distinct spin systems: the pyrimidine ring, the cyclopropyl group, and the carboxylic acid proton.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings
  • Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring are in a highly electron-deficient environment due to the electronegativity of the two nitrogen atoms. They are expected to appear far downfield, likely as two distinct singlets or narrowly coupled doublets, typically in the δ 9.0-9.5 ppm range.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and its chemical shift is sensitive to concentration, solvent, and temperature due to hydrogen bonding.[1] It is expected to appear as a broad singlet in the δ 10-13 ppm region.[2][3] This signal will disappear upon the addition of a few drops of D₂O, a classic confirmatory test.[1][4]

  • Cyclopropyl Protons: The cyclopropyl group presents a more complex system. Due to the unique electronic nature and strained geometry of the three-membered ring, these protons are significantly shielded and appear in the upfield region of the spectrum.[5][6] A characteristic ring-current effect contributes to this shielding.[5][6] The system consists of one methine proton (Hα) and four methylene protons (Hβ), which are diastereotopic. This will result in complex multiplets, typically between δ 1.0 and 2.5 ppm.[7][8]

¹³C NMR Spectroscopy: Predicted Chemical Shifts
  • Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, typically appearing in the δ 160-180 ppm range.[2][4]

  • Pyrimidine Carbons: The carbons of the pyrimidine ring will resonate in the aromatic region. The carbons adjacent to the nitrogen atoms (C2, C4, C6) will be significantly deshielded, appearing between δ 150-165 ppm.[9][10][11] The carbon bearing the carboxylic acid (C5) will also be in this downfield region.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded due to their high degree of s-character in the C-H bonds and ring strain. They are expected to appear in the upfield region, typically between δ 10-25 ppm.

Section 2: Experimental Protocols for High-Fidelity NMR Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to be self-validating, ensuring reproducible and high-quality results.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity and free from paramagnetic impurities, which can cause significant line broadening.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds with the analyte allows for the observation of the carboxylic acid proton, which might otherwise exchange too rapidly.[12] For comparison, deuterated chloroform (CDCl₃) can also be used, though the acidic proton signal may be broader or less distinct.[12]

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration strikes a balance between achieving a good signal-to-noise ratio (S/N) and avoiding solubility issues or intermolecular interaction-induced line broadening.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, referencing to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) is often sufficient and avoids potential sample contamination.

NMR Spectrometer Setup and Data Acquisition

Acquiring high-quality spectra requires the optimization of several key parameters. The following tables provide recommended starting points for a standard 400 MHz spectrometer.

Table 1: Recommended ¹H NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program Standard 1D Proton Standard experiment for routine analysis.
Spectral Width (SW) 16 ppm (centered at ~6 ppm) Encompasses all expected signals from ~0 to 14 ppm.
Acquisition Time (AQ) 3.0 - 4.0 s Provides good digital resolution (~0.25 Hz) to resolve fine coupling patterns.[12][13]
Relaxation Delay (D1) 1.5 - 5.0 s Ensures near-complete T1 relaxation for most protons, allowing for more accurate integration.[13][14]
Pulse Angle 30° - 45° A smaller pulse angle reduces experiment time when multiple scans are needed, while preserving quantitative reliability.[12]

| Number of Scans (NS) | 8 - 16 | Sufficient to achieve a good S/N for a moderately concentrated sample. Increase as needed for dilute samples. |

Table 2: Recommended ¹³C NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program Proton-decoupled 1D Carbon Decoupling simplifies the spectrum to singlets and enhances S/N via the Nuclear Overhauser Effect (NOE).
Spectral Width (SW) 240 ppm (centered at ~120 ppm) Covers the full range of expected organic chemical shifts.
Acquisition Time (AQ) 1.5 - 2.0 s Standard for ¹³C; balances resolution and experiment time.
Relaxation Delay (D1) 2.0 - 5.0 s Crucial for observing quaternary carbons (like the carboxyl and C2/C5 of the pyrimidine ring) which have long T1 relaxation times.[14]
Pulse Angle 30° - 45° Optimizes signal intensity, especially for carbons with long T1s.

| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is necessary due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. |

Section 3: Spectral Analysis and Interpretation

While specific spectral data for this compound is not widely published in readily accessible databases, a detailed analysis can be constructed based on the known chemical shifts of its constituent fragments.

¹H NMR Spectrum: Peak Assignment and Structural Confirmation

The following table summarizes the expected signals and their assignments.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 - 13.0 broad s 1H -COOH
~9.2 s 2H H-4, H-6
~2.2 - 2.5 m 1H Cyclopropyl-CH

| ~1.2 - 1.5 | m | 4H | Cyclopropyl-CH₂ |

The logical workflow for assigning these peaks is crucial for validating the structure.

G cluster_0 Downfield Region (δ > 8 ppm) cluster_1 Upfield Region (δ < 3 ppm) start Observe Broad Singlet (δ ~12-13 ppm) acid_id Assign to -COOH Confirm with D₂O shake start->acid_id pyrimidine_peak Observe Singlet (δ ~9.2 ppm, Int: 2H) start->pyrimidine_peak pyrimidine_id Assign to Pyrimidine H-4/H-6 pyrimidine_peak->pyrimidine_id multiplets Observe Complex Multiplets (δ ~1.0-2.5 ppm) integration Check Integration (Ratio ~1H : 4H) multiplets->integration methine Assign Downfield Multiplet to Cyclopropyl-CH integration->methine methylene Assign Upfield Multiplets to Cyclopropyl-CH₂ integration->methylene

Caption: Workflow for ¹H NMR peak assignment.

¹³C NMR Spectrum: Carbon Skeleton Confirmation

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~165 -COOH
~162 C-2
~158 C-4, C-6
~125 C-5
~15 Cyclopropyl-CH

| ~12 | Cyclopropyl-CH₂ |

Section 4: The Role of Advanced NMR Techniques

For unambiguous assignment, especially in novel or complex structures, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the cyclopropyl methine and methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This would definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting the fragments. For instance, an HMBC experiment would show a correlation from the cyclopropyl methine proton to the C-2 carbon of the pyrimidine ring, unequivocally confirming the connectivity of the two ring systems.

G cluster_1D 1D NMR cluster_2D 2D NMR (Connectivity) mol 2-Cyclopropyl- pyrimidine-5- carboxylic Acid HNMR ¹H NMR (Proton Environments) mol->HNMR CNMR ¹³C NMR (Carbon Environments) mol->CNMR COSY COSY (H-H) HNMR->COSY HSQC HSQC (C-H, 1-bond) HNMR->HSQC HMBC HMBC (C-H, 2-3 bonds) HNMR->HMBC CNMR->HSQC CNMR->HMBC final_structure final_structure COSY->final_structure Unambiguous Structure Elucidation HSQC->final_structure Unambiguous Structure Elucidation HMBC->final_structure Unambiguous Structure Elucidation

Caption: Logic of 2D NMR for structural elucidation.

Conclusion

The NMR spectra of this compound are rich with information, providing a distinct fingerprint of its molecular structure. The pyrimidine protons in the far downfield region, the broad carboxylic acid proton, and the shielded, complex multiplets of the cyclopropyl group are its defining ¹H NMR features. The ¹³C NMR spectrum complements this by confirming the carbon count and the electronic environment of each carbon atom. By following the robust experimental protocols and logical interpretation workflows detailed in this guide, researchers can confidently acquire and analyze NMR data, ensuring the structural integrity and purity of this vital compound in their drug development pipelines.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
  • University of Missouri-St. Louis. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]
  • Slavov, S., et al. (2018). The molecular structure of pyrimidine (a), its corresponding 13C and...
  • Burns, D. C., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
  • Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(11), 1109. [Link]
  • Wiley-VCH GmbH. (2025). Pyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
  • Reynolds, W. F., & Hamer, G. K. (1976). 'H chemical shifts for cyclopropyl protons.
  • Wiberg, K. B., & Nist, B. J. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • El-Gazzar, A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]
  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? [Link]
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  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]
  • Xu, Q., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 381. [Link]
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The Analytical Lens: A Technical Guide to the Mass Spectrometry of 2-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Analytical Course for Novel Pyrimidines

In the landscape of modern drug discovery and development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, valued for its versatile biological activities. The introduction of strained ring systems, such as the cyclopropyl group, imparts unique conformational constraints and metabolic profiles to these molecules. 2-Cyclopropylpyrimidine-5-carboxylic acid represents a class of compounds where this structural amalgamation presents both therapeutic promise and analytical challenges. A deep and nuanced understanding of their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical prerequisite for robust bioanalytical method development, metabolite identification, and quality control.

This guide is crafted for the hands-on researcher, the meticulous scientist, and the discerning drug development professional. It eschews a one-size-fits-all template, opting instead for a logically structured narrative that builds from foundational principles to advanced application. We will journey through the causal chain of experimental choices, from sample preparation to the intricacies of ionization and fragmentation, grounding our discussion in the principles of scientific integrity and validated methodologies. Our aim is to provide not just a protocol, but a framework for critical thinking in the mass spectrometric analysis of this important chemical entity.

Section 1: Foundational Principles of Mass Spectrometry for Heterocyclic Carboxylic Acids

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a molecule like this compound, which possesses both a basic pyrimidine ring and an acidic carboxylic acid group, electrospray ionization (ESI) is the most pertinent ionization technique.[2][3] ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte, often leaving the molecular ion intact.[2] This is crucial for determining the molecular weight of the parent compound.

The choice between positive and negative ionization mode is a key consideration. The pyrimidine ring, with its nitrogen atoms, can readily accept a proton, making it suitable for positive ion mode ([M+H]⁺). Conversely, the carboxylic acid group can easily lose a proton to form a carboxylate anion, making negative ion mode ([M-H]⁻) a viable option.[3] The optimal mode will depend on the pH of the mobile phase and the gas-phase basicity and acidity of the analyte. For many carboxylic acids, negative ion mode offers excellent sensitivity.

When coupled with liquid chromatography (LC), LC-MS provides a robust platform for separating the analyte from complex matrices before detection, which is indispensable in pharmaceutical analysis.[4][5]

Section 2: Experimental Design: A Step-by-Step Protocol for LC-MS/MS Analysis

The following protocol is a self-validating system, designed to ensure reproducibility and accuracy. Each step is accompanied by an explanation of its scientific rationale.

Sample Preparation

For analysis from a biological matrix (e.g., plasma or urine), a robust sample preparation method is critical to remove interfering substances. Protein precipitation is a common and effective first step.

  • Protocol:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

  • Rationale: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates proteins. The use of an internal standard, a structurally similar molecule not present in the sample, is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

Liquid Chromatography Parameters

Reversed-phase chromatography is well-suited for separating small molecules like this compound.

ParameterRecommended SettingRationale
LC System Agilent 1200 series or equivalentA standard, reliable high-performance liquid chromatography system.
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)The nonpolar stationary phase provides good retention for moderately polar analytes.
Mobile Phase A Water with 0.1% formic acidFormic acid aids in the protonation of the analyte in positive ion mode and can improve peak shape.
Mobile Phase B Acetonitrile with 0.1% formic acidAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrateA gradient elution is necessary to ensure the timely elution of the analyte while providing good separation from potential interferences.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm internal diameter column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Mass Spectrometry Parameters

Tandem mass spectrometry (MS/MS) is essential for selective and sensitive quantification, as well as structural confirmation.[6]

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole or Q-TOFTriple quadrupole instruments are excellent for quantitative analysis, while Q-TOF instruments provide high-resolution mass data for structural elucidation.
Ionization Mode Electrospray Ionization (ESI), Negative and PositiveBoth modes should be evaluated to determine the most sensitive and selective response.
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray process.
Drying Gas Temp. 300 - 350°CFacilitates desolvation of the ESI droplets.
Drying Gas Flow 10 - 12 L/minAssists in desolvation.
Nebulizer Pressure 30 - 40 psiAids in the formation of a fine spray.
MS/MS Mode Multiple Reaction Monitoring (MRM) or Product Ion ScanMRM is used for quantification, while a product ion scan is used to determine fragmentation patterns.

Section 3: Deciphering the Fragmentation Pattern of this compound

The molecular weight of this compound (C₈H₈N₂O₂) is 164.16 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would have an m/z of 165.17. In negative ion mode, the deprotonated molecule [M-H]⁻ would have an m/z of 163.15.

Proposed Fragmentation in Positive Ion Mode ([M+H]⁺)

The protonation is likely to occur on one of the nitrogen atoms of the pyrimidine ring. Collision-induced dissociation (CID) would likely lead to the following key fragmentations:

  • Loss of CO₂ (Carbon Dioxide): Decarboxylation is a common fragmentation pathway for carboxylic acids. This would result in a fragment ion at m/z 121.12.

  • Loss of H₂O (Water): The loss of water from the carboxylic acid group can also occur, leading to a fragment at m/z 147.16.

  • Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo fragmentation, potentially losing ethylene (C₂H₄), which would lead to a fragment ion.

Proposed Fragmentation in Negative Ion Mode ([M-H]⁻)

In negative ion mode, the deprotonated molecule is the carboxylate anion.

  • Loss of CO₂: Similar to the positive mode, the loss of carbon dioxide is a likely fragmentation, resulting in a radical anion at m/z 119.11.

The following diagram illustrates the proposed major fragmentation pathways.

G cluster_pos Positive Ion Mode Fragmentation cluster_neg Negative Ion Mode Fragmentation M+H+ [M+H]⁺ m/z 165.17 Loss_CO2_pos [M+H-CO₂]⁺ m/z 121.12 M+H+->Loss_CO2_pos - CO₂ Loss_H2O_pos [M+H-H₂O]⁺ m/z 147.16 M+H+->Loss_H2O_pos - H₂O M-H- [M-H]⁻ m/z 163.15 Loss_CO2_neg [M-H-CO₂]⁻ m/z 119.11 M-H-->Loss_CO2_neg - CO₂

Caption: Proposed Fragmentation Pathways.

Section 4: Data Interpretation and Validation

Accurate data interpretation hinges on a systematic approach.

  • Molecular Ion Confirmation: The first step is to confirm the presence of the molecular ion ([M+H]⁺ or [M-H]⁻) with the correct isotopic pattern.

  • Fragment Ion Analysis: The observed fragment ions should be consistent with the proposed fragmentation pathways. High-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition of the fragments.

  • Chromatographic Peak Shape: A sharp, symmetrical chromatographic peak is indicative of a good separation and a well-behaved analyte under the chosen conditions.

  • Internal Standard Performance: The internal standard should have a stable signal and a retention time close to, but resolved from, the analyte.

The following diagram outlines the logical workflow for data analysis.

G Acquire_Data Acquire LC-MS/MS Data Extract_Ion Extract Ion Chromatograms (Analyte and Internal Standard) Acquire_Data->Extract_Ion Integrate_Peaks Integrate Peak Areas Extract_Ion->Integrate_Peaks Check_Peak_Shape Assess Peak Shape and Retention Time Integrate_Peaks->Check_Peak_Shape Calculate_Ratio Calculate Area Ratio (Analyte / Internal Standard) Integrate_Peaks->Calculate_Ratio Confirm_Molecular_Ion Confirm Molecular Ion (m/z and Isotopic Pattern) Check_Peak_Shape->Confirm_Molecular_Ion Analyze_Fragments Analyze MS/MS Fragment Ions Confirm_Molecular_Ion->Analyze_Fragments Generate_Curve Generate Calibration Curve Calculate_Ratio->Generate_Curve Quantify_Sample Quantify Unknown Samples Generate_Curve->Quantify_Sample

Caption: Data Analysis Workflow.

Section 5: Conclusion and Future Perspectives

The mass spectrometric analysis of this compound is a multifaceted process that demands a thorough understanding of both the analyte's chemistry and the analytical instrumentation. By employing a systematic approach to method development, grounded in the principles of electrospray ionization and tandem mass spectrometry, researchers can achieve reliable and reproducible results. The proposed experimental protocols and theoretical fragmentation pathways in this guide provide a solid foundation for the analysis of this and structurally related compounds.

As the field of drug discovery continues to evolve, so too will the demands on analytical scientists. The integration of high-resolution mass spectrometry and advanced data analysis software will undoubtedly play a pivotal role in accelerating the characterization of novel chemical entities. The principles outlined herein will remain fundamental to this endeavor, ensuring that the analytical data underpinning critical decisions in drug development is of the highest caliber.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
  • Rodrigues, J. A., et al. (2006). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 17(9), 1233-1243. [Link]
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  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
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An In-depth Technical Guide to 2-Cyclopropylpyrimidine-5-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details a robust synthetic pathway, outlines its physicochemical properties, and explores its potential applications. The synthesis section provides a step-by-step protocol for the preparation of the target molecule, grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its prevalence in nature has inspired medicinal chemists to utilize the pyrimidine motif as a privileged structure in the design of novel therapeutic agents. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of a cyclopropyl group can further enhance the pharmacological profile of a molecule by introducing conformational rigidity, improving metabolic stability, and increasing potency.[4][5] The unique electronic properties and strained ring structure of the cyclopropyl moiety make it a valuable substituent in modern drug design.[5]

This guide focuses on this compound, a molecule that combines the key features of both the pyrimidine core and the cyclopropyl substituent. The carboxylic acid functional group provides a handle for further chemical modification, making it a versatile building block for the synthesis of more complex drug candidates.[5][6]

Synthetic Pathway: A Validated Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step process: the initial formation of an ester precursor, ethyl 2-cyclopropylpyrimidine-5-carboxylate, followed by its hydrolysis to the desired carboxylic acid. This approach is based on the general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters developed by Zhichkin, Fairfax, and Eisenbeis.[1]

Causality Behind the Synthetic Strategy

The chosen synthetic route is predicated on the robust and versatile nature of the cyclocondensation reaction between an amidinium salt and a 1,3-dielectrophilic species.[1] The use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as the three-carbon building block is advantageous due to its stability and high reactivity. The cyclopropylamidinium salt provides the requisite N-C-N fragment with the desired cyclopropyl substituent at the 2-position of the resulting pyrimidine ring. The final hydrolysis step is a standard and efficient method for converting an ester to a carboxylic acid.[7]

Experimental Workflow Diagram

G cluster_0 Part 1: Ester Synthesis cluster_1 Part 2: Hydrolysis A Cyclopropylamidinium Chloride C Cyclocondensation in DMF A->C B Sodium salt of 3,3-dimethoxy- 2-ethoxycarbonylpropen-1-ol B->C D Ethyl 2-cyclopropylpyrimidine-5-carboxylate C->D Formation of Pyrimidine Ring E Ethyl 2-cyclopropylpyrimidine-5-carboxylate F Aqueous LiOH in 1,4-Dioxane E->F Ester Hydrolysis G Acidification (HCl) F->G H This compound G->H Precipitation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

This protocol is adapted from the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1]

Materials:

  • Cyclopropylamidinium chloride

  • Sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol (1.0 eq) in anhydrous DMF, add cyclopropylamidinium chloride (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-cyclopropylpyrimidine-5-carboxylate.

Synthesis of this compound

This protocol is based on a general procedure for the hydrolysis of pyrimidine esters.[7]

Materials:

  • Ethyl 2-cyclopropylpyrimidine-5-carboxylate

  • 1,4-Dioxane

  • 1.0 M aqueous lithium hydroxide (LiOH) solution

  • 6 M hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve ethyl 2-cyclopropylpyrimidine-5-carboxylate (1.0 eq) in 1,4-dioxane.

  • Add a 1.0 M aqueous solution of lithium hydroxide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.

  • Dilute the reaction mixture with water and then acidify to a pH of 2 with 6 M HCl.

  • A precipitate of this compound will form.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈N₂O₂[8]
Molecular Weight 164.16 g/mol [8]
Appearance White to off-white solidGeneral observation
CAS Number 648423-79-4[8]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The two pyrimidine protons are expected to appear as singlets in the aromatic region (δ 8.5-9.5 ppm).

    • The proton of the carboxylic acid group will likely be a broad singlet far downfield (δ 10-13 ppm).[9]

    • The methine proton of the cyclopropyl group will be a multiplet in the upfield region (δ 1.5-2.5 ppm).

    • The methylene protons of the cyclopropyl group will appear as multiplets in the upfield region (δ 0.8-1.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon of the carboxylic acid is expected in the range of δ 160-175 ppm.[10]

    • The pyrimidine ring carbons will appear in the aromatic region (δ 120-160 ppm).

    • The methine carbon of the cyclopropyl group will be in the upfield region (δ 10-20 ppm).

    • The methylene carbons of the cyclopropyl group will also be in the upfield region (δ 5-15 ppm).

  • IR (Infrared) Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.[9]

    • A strong C=O stretching band for the carboxylic acid will be observed around 1700-1725 cm⁻¹.[9]

    • C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.

    • C-H stretching vibrations of the cyclopropyl and pyrimidine rings will be present around 2900-3100 cm⁻¹.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z = 164.

    • A prominent fragment corresponding to the loss of the carboxylic acid group (M-45) at m/z = 119 is expected.

Potential Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyrimidine core is a well-established pharmacophore, and the cyclopropyl group can impart favorable drug-like properties.[2][3][4][5] The carboxylic acid functionality allows for the straightforward formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential therapeutic areas for derivatives of this compound include:

  • Oncology: Pyrimidine derivatives are known to act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[2]

  • Infectious Diseases: The pyrimidine scaffold is present in many antiviral and antibacterial agents.[2][3]

  • Inflammatory Diseases: Certain pyrimidine-containing compounds have shown potent anti-inflammatory effects.[3]

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and potential applications of this compound. The presented synthetic protocol offers a reliable and efficient method for the preparation of this valuable building block. The unique combination of a pyrimidine core, a cyclopropyl substituent, and a carboxylic acid handle makes this compound a highly attractive starting point for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted and holds significant promise for future drug discovery efforts.

References

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  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • Wang, L., Hubert, J. A., Lee, S. J., Pan, J., Qian, S., Reitman, M. L., ... & Edmondson, S. D. (2011). Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(10), 2911-2915.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
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  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(3), 1063.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258.
  • Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906.
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  • Google Patents. (n.d.). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • CP Lab Safety. (n.d.). 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg.
  • Google Patents. (n.d.). Process for synthesizing cyclopropyl carboxylic ester.
  • Jian, Y. J., Lv, Q., Du, L., Lei, C. C., & Zhi, L. P. (2022). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 13(8), 1013-1023.
  • PubChem. (n.d.). 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid.
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  • ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
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  • NIST. (n.d.). Cyclopentylcarboxylic acid.
  • PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate.
  • MDPI. (2020). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
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The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Appeal of a Strained Ring

In the vast molecular toolkit of the medicinal chemist, few functional groups offer the versatility and transformative potential of the cyclopropyl ring. This small, three-membered carbocycle, once viewed primarily as a curiosity due to its inherent ring strain, has become a cornerstone of modern drug design.[1] Its incorporation into therapeutic candidates is a well-established strategy to overcome myriad challenges in drug discovery, from enhancing potency and metabolic stability to fine-tuning pharmacokinetic profiles.[1][2] The unique stereoelectronic properties of the cyclopropyl group—a rigid, planar triangle of carbons with C-C bonds of significant π-character and unusually strong C-H bonds—endow it with capabilities that belie its simple structure.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the strategic application of the cyclopropyl moiety. Moving beyond a simple recitation of its properties, we will delve into the causality behind its effects, offering field-proven insights into its role in optimizing drug-target interactions, enhancing drug metabolism and pharmacokinetic (DMPK) profiles, and its function as a versatile bioisostere. We will further explore the robust synthetic methodologies available for its installation and provide detailed protocols for key assays used to validate its impact.

Part 1: The Strategic Value of the Cyclopropyl Group in Drug Design

The decision to introduce a cyclopropyl group is a strategic one, driven by the need to solve specific problems encountered during lead optimization. Its utility can be broadly categorized into three key areas: modulation of physicochemical and pharmacological properties, enhancement of metabolic stability, and bioisosteric replacement.

Enhancing Potency and Modulating Physicochemical Properties

The rigid nature of the cyclopropyl ring is one of its most powerful attributes. Unlike flexible alkyl chains, which can adopt numerous conformations, the cyclopropyl group locks a portion of the molecule into a fixed orientation.[4] This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, leading to a more favorable Gibbs free energy of binding and, consequently, enhanced potency.[2][3]

Furthermore, the cyclopropyl group can exert profound effects on a molecule's overall physicochemical profile. It is generally considered a lipophilic moiety, but its impact on properties like pKa can be significant. For example, a cyclopropyl group adjacent to an amine can lower the amine's pKa, which can be strategically employed to reduce its P-glycoprotein efflux ratio and improve brain permeability.[2][3]

Key Strategic Applications:

  • Conformational Locking: To orient key pharmacophoric elements for optimal interaction with a target's binding site.[4]

  • Potency Enhancement: By reducing the entropic cost of binding.[3]

  • pKa Modulation: To influence ionization state, solubility, and membrane permeability.[3]

Improving Metabolic Stability and Pharmacokinetics

One of the most celebrated roles of the cyclopropyl group is its ability to enhance metabolic stability. The C-H bonds on a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This is a direct consequence of the high C-H bond dissociation energy, which raises the activation energy for the initial hydrogen atom abstraction step—the rate-limiting step in many CYP-mediated oxidations.[4]

By strategically placing a cyclopropyl group at a known metabolic "hotspot," chemists can effectively shield the molecule from degradation, leading to:

  • Increased half-life (t½): A longer duration of action in the body.[4]

  • Reduced clearance: Lowering the dose required to achieve therapeutic concentrations.[3]

  • Improved oral bioavailability: By minimizing first-pass metabolism in the liver.

However, it is crucial to note that the metabolic fate of a cyclopropyl group is not always benign. When attached to an amine, for instance, it can be susceptible to CYP-mediated bioactivation, leading to reactive, ring-opened intermediates that can form adducts with cellular macromolecules, a potential source of toxicity.[4] This underscores the importance of careful metabolite identification studies.

The Cyclopropyl Group as a Versatile Bioisostere

Bioisosteric replacement is a fundamental strategy in lead optimization, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics. The cyclopropyl group serves as an effective bioisostere for several common functionalities:

  • gem-Dimethyl and Isopropyl Groups: The cyclopropyl ring can mimic the steric bulk of these groups while offering conformational rigidity and improved metabolic stability.

  • Alkenes and Alkynes: Its pseudo-double bond character allows it to replace unsaturated bonds, often maintaining geometry while eliminating potential metabolic liabilities associated with double or triple bonds.

  • Carbonyl Groups: In some contexts, the electron-withdrawing nature and rigidity of the cyclopropyl group can serve as a replacement for a carbonyl moiety, particularly to improve metabolic stability.

The following table summarizes the strategic rationale for employing the cyclopropyl group in drug design.

Challenge in Drug Discovery Strategic Application of Cyclopropyl Group Underlying Rationale & Causality
Low Potency / Weak BindingConformational constraintReduces the entropic penalty of binding, locking the molecule in its bioactive conformation.
Poor Metabolic StabilityMetabolic shield at a "hotspot"High C-H bond dissociation energy makes it resistant to CYP450-mediated oxidation.
Off-Target EffectsImproved selectivityRigid structure provides a more defined shape, leading to more specific interactions with the intended target.
Undesirable Physicochemical PropertiesModulation of lipophilicity and pKaInfluences solubility, permeability, and potential for P-gp efflux.
Liabilities of Other Functional GroupsBioisosteric replacement (e.g., for gem-dimethyl, alkene)Mimics the size and shape of other groups while imparting greater rigidity and metabolic stability.

Part 2: Case Studies in Drug Discovery

The true value of the cyclopropyl group is best illustrated through its successful application in drug discovery programs. Here, we examine two case studies where its introduction was pivotal in advancing a molecule toward the clinic.

Case Study: PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[5] The mechanism relies on "synthetic lethality," where inhibiting PARP's role in single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during replication.[5][6] In HRR-deficient cells, these DSBs cannot be repaired, leading to cell death.[6] Many potent PARP inhibitors, including Olaparib and Niraparib, feature a cyclopropyl group.

The Causality: In the design of PARP inhibitors, the cyclopropyl group often serves multiple purposes. For instance, in some scaffolds, a cyclopropylcarbonyl moiety is crucial for interacting with the nicotinamide-binding pocket of the PARP enzyme. X-ray crystallography studies have revealed that the cyclopropyl ring can engage in favorable hydrophobic interactions within a subpocket, contributing to high binding affinity.[7] Furthermore, its metabolic robustness contributes to favorable pharmacokinetic profiles necessary for an oral oncology agent.

The diagram below illustrates the mechanism of action of PARP inhibitors and the principle of synthetic lethality.

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA1/2 mutant) DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_1 PARP Activation & Repair DNA_SSB_1->PARP_1 repaired by DNA_DSB_1 Replication Fork Collapse (leads to DSB) DNA_SSB_1->DNA_DSB_1 if unrepaired HR_Repair Homologous Recombination (HR) Repair DNA_DSB_1->HR_Repair repaired by Survival_1 Cell Survival HR_Repair->Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Trapped PARP Trapping & Inhibition DNA_SSB_2->PARP_Trapped PARPi PARP Inhibitor (e.g., with Cyclopropyl) PARPi->PARP_Trapped causes DNA_DSB_2 Replication Fork Collapse (leads to DSB) PARP_Trapped->DNA_DSB_2 leads to No_HR Defective HR Repair DNA_DSB_2->No_HR cannot be repaired by Death Cell Death (Synthetic Lethality) No_HR->Death

Caption: Mechanism of PARP inhibitors and synthetic lethality.

Case Study: Solving Metabolic Instability at Merck

In a program to develop indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, scientists at Merck identified a lead compound with potent activity but poor metabolic stability.[4] Metabolite identification studies revealed that the molecule was susceptible to oxidative metabolism at multiple positions. To address this liability, a structure-activity relationship (SAR) study was initiated, which included the introduction of cyclopropyl groups to block these metabolic "hotspots."[4]

The Causality: The initial lead was rapidly cleared in human liver microsomes. By replacing a metabolically vulnerable ethyl group with a cyclopropyl ring, the team observed a significant improvement in metabolic stability and an increased half-life.[4] This was a direct consequence of the higher bond dissociation energy of the cyclopropyl C-H bonds, which resisted CYP-mediated oxidation. Interestingly, during this optimization, a surprising oxidation of the cyclopropyl ring itself was observed in some species. This led to a further iteration where the cyclopropyl ring was substituted with a methyl group, which not only blocked this new metabolic pathway but also extended into a lipophilic pocket, further boosting potency.[4] This case highlights the iterative nature of drug design and the dual role the cyclopropyl group can play in enhancing both stability and potency.

Part 3: Synthetic Methodologies and Experimental Protocols

The successful application of cyclopropyl groups in medicinal chemistry is underpinned by the availability of reliable and scalable synthetic methods for their introduction.

Key Synthetic Transformations

Two of the most widely employed methods for cyclopropanation are the Simmons-Smith reaction and the Corey-Chaykovsky reaction.

  • Simmons-Smith Reaction: This classic method involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. It is a stereospecific reaction where the stereochemistry of the starting alkene is retained in the cyclopropane product.[8]

  • Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides to transfer a methylene group to an electron-deficient double bond, such as those in α,β-unsaturated carbonyl compounds, to form cyclopropanes.[9][10][11] When reacting with ketones or imines, this method yields epoxides and aziridines, respectively.[9][11]

The diagram below outlines the general schemes for these two key reactions.

Synthetic_Methods cluster_SS Simmons-Smith Reaction cluster_CC Corey-Chaykovsky Reaction Alkene_SS Alkene Product_SS Cyclopropane Alkene_SS->Product_SS Reagent_SS CH₂I₂ + Zn(Cu) Reagent_SS->Alkene_SS Enone_CC α,β-Unsaturated Carbonyl Product_CC Cyclopropyl Ketone Enone_CC->Product_CC Reagent_CC Sulfur Ylide (e.g., (CH₃)₂S(O)CH₂⁻) Reagent_CC->Enone_CC

Caption: Key cyclopropanation reactions in medicinal chemistry.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

This protocol describes a general procedure for the cyclopropanation of an α,β-unsaturated ketone using dimethylsulfoxonium methylide (Corey's ylide).

Objective: To synthesize a cyclopropyl ketone from an enone precursor.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • α,β-unsaturated ketone (substrate)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware

Procedure:

  • Ylide Generation: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). b. Carefully wash the NaH with hexanes to remove the mineral oil, and decant the hexanes via cannula. c. Add anhydrous DMSO to the flask to form a slurry. d. In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 equivalents) in anhydrous DMSO. e. Add the trimethylsulfoxonium iodide solution dropwise to the NaH slurry at room temperature. f. Stir the mixture at room temperature for 45-60 minutes, or until hydrogen evolution ceases and the solution becomes clear. This indicates the formation of the ylide.[10]

  • Cyclopropanation: a. Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO. b. Add the ketone solution dropwise to the freshly prepared ylide solution at room temperature. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up and Purification: a. Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water. b. Extract the aqueous mixture with diethyl ether (3x). c. Combine the organic layers and wash sequentially with water, saturated aqueous NH₄Cl, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl ketone.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting enone and the appearance of a new, typically less polar, spot on the TLC plate. The final product structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The ¹H NMR spectrum is particularly diagnostic, showing characteristic upfield signals for the cyclopropyl protons.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a framework for assessing the metabolic stability of a cyclopropyl-containing compound compared to its non-cyclopropyl analog using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Test compounds and non-cyclopropyl analog (e.g., 10 mM stocks in DMSO)

  • Positive control compound (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (ACN) containing an internal standard (for quenching)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: a. Prepare a working solution of the NADPH regenerating system in phosphate buffer. b. Prepare a microsomal stock solution by diluting the pooled microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[5] c. Prepare working solutions of the test compounds, analog, and positive control by diluting the DMSO stocks in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.[5]

  • Incubation: a. In a 96-well plate, add the microsomal stock solution. b. Add the working solutions of the test compounds to their respective wells. c. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. d. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Time Points and Quenching: a. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding a volume of ice-cold ACN containing the internal standard.[12] The 0-minute time point is quenched immediately after adding the NADPH system. b. Include a negative control incubation (without NADPH) for the final time point to check for non-NADPH dependent degradation.

  • Sample Processing and Analysis: a. Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins. b. Transfer the supernatant to a new 96-well plate for analysis. c. Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point. The amount is determined from the peak area ratio of the analyte to the internal standard.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (k / microsomal protein concentration) * 1000 .

Self-Validation: The positive control compound should exhibit a half-life within the laboratory's established range, confirming the metabolic activity of the microsomes. The R² value of the linear regression for the test compounds should be >0.9 to ensure the reliability of the calculated half-life. A significantly longer t½ and lower CLint for the cyclopropyl-containing compound compared to its analog would validate the success of the metabolic stabilization strategy.

Conclusion

The cyclopropyl group is a powerful tool in the arsenal of the medicinal chemist, offering a unique combination of conformational rigidity, metabolic stability, and bioisosteric potential.[1][2] Its successful application, from enhancing the potency of PARP inhibitors to solving metabolic liabilities in IDO1 programs, demonstrates its broad utility.[4][7] Understanding the fundamental principles that govern its behavior—the stereoelectronics of its strained ring system—allows for its rational and strategic deployment.[3] As synthetic methodologies continue to evolve and our understanding of drug-target interactions deepens, the small, unassuming cyclopropyl ring is certain to play an even larger role in the design of the next generation of therapeutics.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). National Institutes of Health.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). National Institutes of Health.
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The Pyrimidine Scaffold: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent ability to engage in diverse non-covalent interactions, coupled with its synthetic tractability, has cemented its status as a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the pyrimidine scaffold in drug design, delving into its synthesis, structure-activity relationships, and its role in the development of therapeutics across a wide range of diseases. We will examine key FDA-approved drugs that feature the pyrimidine core, providing detailed insights into their mechanisms of action and the signaling pathways they modulate. This document is intended to serve as a technical resource for professionals in the field of drug discovery and development, offering both foundational knowledge and field-proven insights to inspire the next generation of pyrimidine-based therapeutics.

The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry

The prevalence of the pyrimidine nucleus in nature, most notably in the form of cytosine, thymine, and uracil, provides a compelling rationale for its utility in drug design.[2] Molecules built upon this scaffold can effectively mimic endogenous ligands, allowing them to interact with a wide array of biological targets with high specificity. The two nitrogen atoms within the six-membered ring act as hydrogen bond acceptors, while the surrounding carbon atoms can be readily functionalized to modulate physiochemical properties and orient substituents for optimal target engagement. This inherent versatility has led to the development of pyrimidine-containing drugs for a vast spectrum of therapeutic areas, including oncology, infectious diseases, and cardiovascular conditions.[3]

Synthesis of the Pyrimidine Scaffold: Foundational Methodologies

The construction of the pyrimidine core is a well-established field of organic synthesis, with several named reactions providing reliable and versatile routes to a diverse range of derivatives. Here, we detail two of the most fundamental and widely employed methods.

The Biginelli Reaction: A Classic Multicomponent Approach

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation reaction that provides straightforward access to dihydropyrimidines.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative via the Biginelli Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine an aromatic aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution and can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an acid catalyst is crucial for activating the aldehyde carbonyl group towards nucleophilic attack and for promoting the subsequent cyclization and dehydration steps. Ethanol is a common solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for efficient reflux conditions. The excess of urea is often employed to drive the reaction to completion.

The Gewald Aminothiophene Synthesis: A Gateway to Fused Pyrimidines

The Gewald reaction, a multicomponent reaction, is a powerful method for the synthesis of highly substituted 2-aminothiophenes. These products are versatile intermediates that can be further elaborated into fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, which are prevalent in many kinase inhibitors.

Experimental Protocol: Synthesis of a 2-Aminothiophene via the Gewald Reaction

  • Reactant Preparation: In a suitable reaction vessel, combine a ketone or aldehyde (1.0 eq), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent and Base: Add a solvent such as ethanol or dimethylformamide (DMF) and a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Reaction Conditions: Heat the mixture, typically between 50-80 °C, and monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitated 2-aminothiophene can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Causality Behind Experimental Choices: The base catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active nitrile. The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the thiophene ring. The choice of base and solvent can influence the reaction rate and yield.

Pyrimidine-Based Drugs: A Showcase of Therapeutic Success

The versatility of the pyrimidine scaffold is best illustrated by the numerous FDA-approved drugs that incorporate this core structure. The following table highlights a selection of these drugs, showcasing their diverse therapeutic applications.

Drug Name (Brand Name)Year of ApprovalCompanyTherapeutic Application
Imatinib (Gleevec)2001NovartisChronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
Rosuvastatin (Crestor)2003AstraZenecaHypercholesterolemia
Gefitinib (Iressa)2003AstraZenecaNon-Small Cell Lung Cancer
5-Fluorouracil 1962Hoffmann-La RocheVarious Cancers (Colorectal, Breast, etc.)
Minoxidil (Rogaine)1988UpjohnHypertension, Androgenetic Alopecia
Baricitinib (Olumiant)2018Eli LillyRheumatoid Arthritis
Abemaciclib (Verzenio)2017Eli LillyBreast Cancer

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of pyrimidine derivatives can be finely tuned by strategic modifications to the scaffold. This section explores the SAR of pyrimidine-based inhibitors of key drug targets and delves into their mechanisms of action.

Kinase Inhibitors: Targeting the ATP-Binding Site

A significant number of pyrimidine-based drugs are kinase inhibitors, which function by competing with ATP for binding to the enzyme's active site.

4.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are a driving force in several cancers, particularly non-small cell lung cancer.[4] Pyrimidine-based inhibitors like Gefitinib have been developed to target these mutated forms of the receptor.

Structure-Activity Relationship of Pyrimidine-Based EGFR Inhibitors

The following table illustrates how substitutions on the pyrimidine ring of a series of pyrrolo[2,3-d]pyrimidine derivatives impact their inhibitory activity against EGFR.[5]

CompoundEGFR IC₅₀ (nM)
46 ClH3.76
47 BrH5.98
48 IH3.63
49 HCl383.7
50 HBr63.29

Data sourced from Kurup et al., 2018.[5]

Analysis of SAR: The data clearly indicates that substitution at the C4 position (R¹) of the pyrrolo[2,3-d]pyrimidine core is critical for potent EGFR inhibition. Halogen substitution, particularly with chlorine and iodine, results in nanomolar potency. In contrast, substitution at the C5 position (R²) leads to a significant decrease in activity. This highlights the importance of the specific substitution pattern for optimal interaction with the EGFR active site.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Proteins Signaling Proteins (e.g., Grb2, Sos) Autophosphorylation->Signaling_Proteins RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Signaling_Proteins->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Signaling_Proteins->PI3K_AKT Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response Gefitinib Gefitinib (Pyrimidine Inhibitor) Gefitinib->Autophosphorylation Inhibits

Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.

4.1.2. Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[6] Pyrimidine-based inhibitors have been developed to target specific CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship of Pyrimidine-Based CDK2 Inhibitors

The following table presents SAR data for a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors.[7]

CompoundRCDK2 Kᵢ (µM)A2780 GI₅₀ (µM)
14 H0.007>10
15 Cl0.0050.158
23 1H-pyrazol-5-yl0.0907.350

Data sourced from a 2021 study on pyrimidine-based CDK2 inhibitors.[7]

Analysis of SAR: The data reveals that a chloro substitution at the 5-position of the pyrimidine ring (compound 15 ) enhances both CDK2 inhibitory potency and cellular antiproliferative activity compared to the unsubstituted analog (14 ). Interestingly, replacing the pyrazol-4-yl group at the 2-amino position with a pyrazol-5-yl isomer (23 ) dramatically reduces both enzymatic and cellular activity, underscoring the critical importance of substituent orientation for effective target engagement.

CDK Signaling Pathway and Inhibition

The diagram below illustrates the role of CDKs in cell cycle progression and how pyrimidine-based inhibitors can intervene.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRB pRB CyclinD_CDK46->pRB Phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B-CDK1 CyclinB_CDK1->M E2F E2F pRB->E2F Releases Transcription S-Phase Gene Transcription E2F->Transcription Transcription->S Abemaciclib Abemaciclib (Pyrimidine Inhibitor) Abemaciclib->CyclinD_CDK46 Inhibits

Caption: CDK-mediated cell cycle regulation and inhibition by pyrimidine-based drugs.

Antimetabolites: Disrupting Nucleic Acid Synthesis

5-Fluorouracil (5-FU) is a classic example of a pyrimidine-based antimetabolite. It exerts its cytotoxic effects by interfering with the synthesis of thymidine, a crucial component of DNA.[1][3]

Mechanism of Action of 5-Fluorouracil

  • Metabolic Activation: 5-FU is a prodrug that is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[8]

  • Thymidylate Synthase Inhibition: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate.[1] This complex inhibits the normal function of TS, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

  • DNA Damage: The depletion of dTMP leads to an imbalance of deoxynucleotides and the misincorporation of uracil and 5-FU metabolites into DNA, ultimately triggering cell death.[3]

Conclusion and Future Perspectives

The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutics. Its synthetic accessibility and the ability to fine-tune its properties through chemical modification have led to a wealth of clinically successful drugs. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular interactions between pyrimidine derivatives and their biological targets, will undoubtedly pave the way for the development of even more effective and selective medicines in the future. As our knowledge of complex disease pathways expands, the versatility of the pyrimidine core will ensure its enduring legacy in the field of drug discovery.

References

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Methodological & Application

Application Notes & Protocols for the Synthesis of 2-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 2-Cyclopropylpyrimidine Scaffold

The fusion of a cyclopropane ring with a pyrimidine core represents a powerful strategy in modern medicinal chemistry. The cyclopropyl group, a "three-membered carbocycle," is prized for its unique conformational rigidity and electronic properties, often enhancing metabolic stability, improving binding affinity, and modulating the lipophilicity of parent molecules.[1] When appended at the 2-position of a pyrimidine ring—a privileged heterocyclic scaffold found in numerous pharmaceuticals—the resulting 2-cyclopropylpyrimidine moiety becomes a valuable building block for creating novel therapeutic agents.[2] Derivatives of this scaffold have shown potential in developing treatments for a range of diseases, including applications as antivirals, anticancer agents, and more, underscoring the importance of robust and well-understood synthetic pathways.[1][2]

This document provides a comprehensive guide to the synthesis of 2-Cyclopropylpyrimidine-5-carboxylic acid, a key intermediate for further chemical elaboration. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed, step-by-step protocols, and offer insights grounded in established chemical principles.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most efficiently executed through a two-stage process. This strategy focuses on first constructing the core heterocyclic system as an ester, which is generally more stable and easier to purify than the corresponding carboxylic acid. The ester is then hydrolyzed in a separate, high-yielding final step.

The core transformation relies on a classical cyclocondensation reaction: the assembly of the pyrimidine ring from an amidine and a 1,3-dielectrophile precursor.

  • Stage 1: Cyclocondensation to form Ethyl 2-Cyclopropylpyrimidine-5-carboxylate. This step involves the reaction of cyclopropanecarboxamidine with a suitable C3-synthone, such as an enolate derived from diethyl maleate or a related species, to build the substituted pyrimidine ring directly.

  • Stage 2: Saponification to yield this compound. This is a standard ester hydrolysis reaction, converting the ethyl ester intermediate into the final carboxylic acid product.

The overall workflow is depicted below.

G A Cyclopropanecarboxamidine (Amidine Component) C Stage 1: Cyclocondensation (Base-catalyzed) A->C B Diethyl 2-(ethoxymethylene)-3-oxosuccinate (C3-Synthon) B->C D Ethyl 2-Cyclopropylpyrimidine-5-carboxylate (Ester Intermediate) C->D Ring Formation E Stage 2: Saponification (Base Hydrolysis) D->E Ester Cleavage F This compound (Final Product) E->F Acidification G cluster_0 Cyclocondensation Mechanism Amidine Cyclopropyl Amidine Step1 Nucleophilic Attack Amidine->Step1 Synthon C3-Synthon (Enol Ether) Synthon->Step1 Intermediate1 Linear Adduct Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Dihydropyrimidine Intermediate Step2->Intermediate2 Step3 Dehydration (Aromatization) Intermediate2->Step3 Product Ethyl 2-Cyclopropyl- pyrimidine-5-carboxylate Step3->Product

Caption: Key steps in the pyrimidine ring formation via cyclocondensation.

Experimental Protocol 1: Synthesis of the Ester Intermediate

This protocol details the cyclocondensation reaction to form the pyrimidine ester.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
Cyclopropanecarboxamidine HCl120.585.00 g41.5Key building block.
Diethyl 2-(ethoxymethylene)-3-oxosuccinate216.229.84 g45.6C3-synthon (1.1 eq.).
Sodium Ethoxide (NaOEt)68.056.21 g91.3Base (2.2 eq.).
Anhydrous Ethanol (EtOH)46.07100 mL-Reaction solvent.
Diethyl Ether-As needed-For workup.
Saturated NaCl (brine)-As needed-For workup.
Anhydrous MgSO₄-As needed-Drying agent.
Silica Gel-As needed-For chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL) under a nitrogen atmosphere.

  • Base Addition: Carefully add sodium ethoxide (6.21 g, 91.3 mmol) to the ethanol. Stir until the base is fully dissolved. Note: This reaction is exothermic.

  • Reagent Addition: Add cyclopropanecarboxamidine hydrochloride (5.00 g, 41.5 mmol) to the sodium ethoxide solution. Stir for 15 minutes at room temperature.

  • Addition of C3-Synthon: Add diethyl 2-(ethoxymethylene)-3-oxosuccinate (9.84 g, 45.6 mmol) dropwise to the reaction mixture over 10 minutes.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated NaCl (brine) (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford ethyl 2-cyclopropylpyrimidine-5-carboxylate as a pale yellow oil or low-melting solid.

Part 2: Hydrolysis to this compound

Mechanistic Insight: Saponification

Saponification is the base-mediated hydrolysis of an ester. [3]The hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the ethoxide drives the reaction to completion. Acidification in the final workup step is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.

Experimental Protocol 2: Hydrolysis of the Ester

This protocol describes the conversion of the ester intermediate to the final acid product.

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
Ethyl 2-Cyclopropylpyrimidine-5-carboxylate192.225.00 g26.0Starting material from Part 1.
Lithium Hydroxide (LiOH)23.951.87 g78.0Hydrolysis reagent (3.0 eq.).
Tetrahydrofuran (THF)72.1150 mL-Co-solvent.
Water (H₂O)18.0225 mL-Co-solvent.
2M Hydrochloric Acid (HCl)-~40 mL~80 mmolFor acidification.
Ethyl Acetate (EtOAc)-As needed-For extraction.

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve ethyl 2-cyclopropylpyrimidine-5-carboxylate (5.00 g, 26.0 mmol) in a mixture of THF (50 mL) and water (25 mL).

  • Base Addition: Add lithium hydroxide (1.87 g, 78.0 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours, or until TLC analysis (1:1 hexanes:ethyl acetate) shows complete consumption of the starting material.

  • Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is approximately 2-3. A white precipitate should form.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash the filter cake with a small amount of cold water.

  • Drying: Dry the collected solid under vacuum to yield this compound as a white to off-white powder. If needed, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary & Characterization

The final product should be characterized to confirm its identity and purity. Below are typical expected analytical data.

Table 3: Expected Analytical Data for this compound

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 13.5 (s, 1H, COOH), 9.1 (s, 2H, pyrimidine-H), 2.3 (m, 1H, cyclopropyl-CH), 1.2 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 175.0, 166.0, 159.0, 120.0, 16.0, 12.0
Mass Spec (ESI-) [M-H]⁻ calculated for C₈H₇N₂O₂⁻: 163.05; found: 163.1
Melting Point >200 °C (with decomposition)

References

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Application Note: A Robust and Scalable Protocol for the Synthesis of 2-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2-cyclopropylpyrimidine-5-carboxylic acid, a key building block in modern medicinal chemistry and drug development. The protocol is designed for scalability and reproducibility, detailing a three-step sequence commencing with the preparation of a crucial amidine precursor. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and process optimization insights, ensuring both technical accuracy and practical applicability for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Context

This compound is a highly valuable heterocyclic scaffold. Its structural motif is present in a variety of pharmacologically active agents, including kinase inhibitors, anti-inflammatory drugs, and crop protection agents. The cyclopropyl group often enhances metabolic stability and binding affinity, while the pyrimidine core provides a versatile platform for further functionalization.

The synthesis strategy outlined herein is predicated on a convergent and efficient approach: the construction of the pyrimidine ring via a condensation reaction, followed by the final hydrolysis to the target acid. This method was selected for its reliance on readily accessible starting materials and its robust nature, which is amenable to scale-up operations.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages, beginning with the formation of the key N-C-N fragment and culminating in the final product.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Pyrimidine Core Assembly cluster_2 PART 3: Final Product Formation A Cyclopropanecarbonitrile B Cyclopropanecarboximidamide HCl A->B Pinner Reaction D Ethyl 2-cyclopropylpyrimidine-5-carboxylate B->D C Diethyl (ethoxymethylene)malonate (DEEMM) C->D Condensation E 2-Cyclopropylpyrimidine- 5-carboxylic acid D->E Saponification

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of Cyclopropanecarboximidamide Hydrochloride

The cornerstone of the pyrimidine synthesis is the cyclopropanecarboximidamide moiety. This is reliably prepared from the corresponding nitrile via the classic Pinner reaction.[1][2][3]

Causality and Expertise: The Pinner reaction proceeds in two distinct phases. First, the nitrile reacts with an alcohol under strictly anhydrous acidic conditions to form an imino ether hydrochloride, known as a Pinner salt. The requirement for anhydrous conditions is critical; the presence of water would lead to the hydrolysis of the Pinner salt to an ester, a competing side reaction.[1][3][4] In the second phase, the isolated Pinner salt is treated with ammonia in a nucleophilic substitution reaction to displace the alkoxy group and form the desired amidine hydrochloride.

Protocol 1: Synthesis of Cyclopropanecarboximidamide Hydrochloride
Parameter Value Notes
Step 1a: Pinner Salt Formation
Cyclopropanecarbonitrile1.0 eq (e.g., 10.0 g, 149 mmol)Starting material. Ensure it is dry.
Anhydrous Ethanol1.1 eq (e.g., 7.5 g, 164 mmol)Reagent and solvent. Must be anhydrous.
Anhydrous Diethyl Ether~5 mL per g of nitrileSolvent. Must be anhydrous.
HCl (gas)Saturate the solutionMust be dry. Pass through a drying tube.
Reaction Temperature0 °C to 5 °CLow temperature minimizes side reactions.[3]
Reaction Time12-18 hoursReaction progress can be monitored by TLC.
Step 1b: Ammonolysis
Pinner Salt (from 1a)1.0 eqCrude solid from the previous step.
Anhydrous Ethanol~10 mL per g of Pinner saltSolvent.
Ammonia (gas)Saturate the solutionReagent.
Reaction Temperature0 °C to RTExothermic reaction; control temperature.
Reaction Time4-6 hours
Expected Yield 85-95% (over two steps)
Product Form White crystalline solid

Step-by-Step Methodology:

  • Pinner Salt Formation:

    • Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.

    • Charge the flask with cyclopropanecarbonitrile, anhydrous ethanol, and anhydrous diethyl ether.

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is complete when the solution is saturated and a precipitate (the Pinner salt) has formed.

    • Seal the flask and allow it to stand at 0-5 °C for 12-18 hours.

    • Collect the resulting white solid by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to Amidine Hydrochloride:

    • Dissolve the crude Pinner salt in anhydrous ethanol in a flask cooled in an ice bath.

    • Bubble anhydrous ammonia gas through the solution with stirring until saturation is achieved.

    • Seal the flask and stir at room temperature for 4-6 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with diethyl ether, collect the product by filtration, wash with diethyl ether, and dry under vacuum to afford cyclopropanecarboximidamide hydrochloride as a white solid.

Part 2: Assembly of the Pyrimidine Core

The pyrimidine ring is constructed via the condensation of the amidine hydrochloride with diethyl (ethoxymethylene)malonate (DEEMM). This reaction is a well-established and highly efficient method for pyrimidine synthesis.[5]

Mechanism & Rationale: The reaction is typically carried out in the presence of a base, such as sodium ethoxide. The base serves two purposes: it deprotonates the amidine hydrochloride to the free amidine, and it catalyzes the cyclization cascade. The free amidine acts as a dinucleophile, attacking the electrophilic positions of DEEMM.

G cluster_mech Mechanism of Pyrimidine Formation Amidine Cyclopropanecarboximidamide (free base) Intermediate1 Michael Adduct (Acyclic Intermediate) Amidine->Intermediate1 1. Michael Addition DEEMM Diethyl (ethoxymethylene)malonate (DEEMM) DEEMM->Intermediate1 Intermediate2 Cyclized Intermediate (Dihydropyrimidine) Intermediate1->Intermediate2 2. Intramolecular    Cyclization    (-EtOH) Product Ethyl 2-cyclopropyl- pyrimidine-5-carboxylate Intermediate2->Product 3. Elimination    (-EtOH)

Figure 2: Simplified mechanism for the condensation of cyclopropanecarboximidamide with DEEMM.

Protocol 2: Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate
Parameter Value Notes
Cyclopropanecarboximidamide HCl1.0 eq (e.g., 10.0 g, 82.9 mmol)From Part 1.
Diethyl (ethoxymethylene)malonate1.05 eq (e.g., 18.8 g, 87.0 mmol)Commercially available.
Sodium Ethoxide (21% in EtOH)2.1 eq (e.g., 60.0 mL, 174 mmol)Base catalyst.
Anhydrous Ethanol~20 mL per g of amidineSolvent.
Reaction TemperatureReflux (~78 °C)
Reaction Time6-8 hoursMonitor by TLC or LC-MS.
Expected Yield 75-85%
Product Form Off-white to pale yellow solid

Step-by-Step Methodology:

  • To a solution of sodium ethoxide in anhydrous ethanol, add cyclopropanecarboximidamide hydrochloride in one portion at room temperature.

  • Stir the resulting suspension for 15-20 minutes.

  • Add diethyl (ethoxymethylene)malonate dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, until the starting material is consumed as indicated by TLC analysis.

  • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Part 3: Saponification to the Final Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction using a strong base.

Causality and Expertise: Base-mediated hydrolysis is preferred as it is generally faster and more complete than acid-catalyzed hydrolysis for esters. The choice of lithium hydroxide is often advantageous as it can sometimes promote hydrolysis at lower temperatures compared to sodium or potassium hydroxide. The reaction is driven to completion by the formation of the carboxylate salt. Subsequent acidification is required to protonate the carboxylate and precipitate the final carboxylic acid product.

Protocol 3: Hydrolysis to this compound
Parameter Value Notes
Ethyl 2-cyclopropylpyrimidine-5-carboxylate1.0 eq (e.g., 10.0 g, 48.5 mmol)From Part 2.
Lithium Hydroxide (LiOH·H₂O)2.5 eq (e.g., 5.1 g, 121 mmol)Base for hydrolysis.
Tetrahydrofuran (THF)~10 mL per g of esterCo-solvent for solubility.
Water~5 mL per g of esterSolvent.
Reaction Temperature50-60 °C
Reaction Time2-4 hoursMonitor by TLC or LC-MS.
Acidification Agent2M HCl (aq.)To pH ~2-3.
Expected Yield 90-98%
Product Form White to off-white solid[6]

Step-by-Step Methodology:

  • Dissolve the ethyl ester in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide monohydrate to the solution.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

  • A white precipitate will form. Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford the final product, this compound.

Summary and Conclusion

This application note details a reliable and scalable three-step synthesis of this compound. By providing not only the procedural steps but also the rationale behind the chosen conditions and mechanisms, this guide serves as a valuable resource for researchers. The protocols have been designed for high yields and purity, leveraging established chemical transformations to ensure reproducibility. This methodology provides a robust pathway to a key intermediate for applications in pharmaceutical and agrochemical research.

References

  • NROChemistry. Pinner Reaction. [Link]
  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]
  • Slideshare. Pinner pyrimidine synthesis. [Link]
  • Organic Chemistry Portal. Pinner Reaction. [Link]
  • Wikipedia. Pinner reaction. [Link]
  • Royal Society of Chemistry.
  • MDPI.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Royal Society of Chemistry. Green Chemistry. [Link]
  • Chemistry Steps. Nitriles to Esters. [Link]
  • CP Lab Safety. 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg. [Link]
  • MDPI.

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Application Notes & Protocols: Photoredox Catalysis in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Light on Privileged Scaffolds

Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of nucleobases and a vast array of clinically approved drugs with activities ranging from anticancer to antiviral.[1][2] Traditionally, the synthesis of these vital structures has often relied on multi-step sequences, harsh reaction conditions, or pre-functionalized starting materials.[3] In recent years, photoredox catalysis has emerged as a transformative paradigm in organic synthesis, offering a powerful and sustainable platform to construct complex molecules under mild conditions using visible light as a clean energy source.[4][5]

This guide provides an in-depth exploration of photoredox-catalyzed strategies for pyrimidine synthesis. We will move beyond simple procedural lists to explain the underlying mechanisms and the rationale behind experimental design. Detailed protocols for key transformations are provided to empower researchers to harness this cutting-edge technology for the rapid and efficient synthesis of novel pyrimidine derivatives.

Fundamentals of Photoredox Catalysis

Photoredox catalysis leverages the ability of a photocatalyst (PC) to absorb visible light and convert it into chemical energy, facilitating single-electron transfer (SET) events with organic substrates.[5] This process generates highly reactive radical intermediates that can engage in a wide variety of bond-forming reactions that are often inaccessible through traditional thermal pathways.

The process typically begins with the absorption of a photon by the photocatalyst (PC), promoting it to an excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state, allowing it to engage in one of two primary catalytic cycles[6][7]:

  • Oxidative Quenching Cycle: The excited catalyst (PC*) accepts an electron from a substrate (reductant), generating a radical cation and the reduced form of the catalyst (PC•⁻). The reduced catalyst then donates an electron to another substrate (oxidant) to close the catalytic cycle.

  • Reductive Quenching Cycle: The excited catalyst (PC*) donates an electron to a substrate (oxidant), forming a radical anion and the oxidized form of the catalyst (PC•⁺). The oxidized catalyst is then regenerated by accepting an electron from another substrate (reductant).

Photocatalytic_Cycles cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC1 PC PC_star1 PC* PC1->PC_star1 hν (Light) PC_reduced PC•⁻ PC_star1->PC_reduced SET Reductant Substrate (Reductant) PC_reduced->PC1 SET Oxidant1 Substrate (Oxidant) Reductant_radical Substrate•⁺ (Radical Cation) Oxidant_reduced Product PC2 PC PC_star2 PC* PC2->PC_star2 hν (Light) PC_oxidized PC•⁺ PC_star2->PC_oxidized SET Oxidant2 Substrate (Oxidant) PC_oxidized->PC2 SET Reductant2 Substrate (Reductant) Oxidant_radical Substrate•⁻ (Radical Anion) Reductant_oxidized Product

Fig 1. General Photocatalytic Quenching Cycles.

Common photocatalysts include transition metal complexes (e.g., [Ru(bpy)₃]²⁺, iridium complexes) and purely organic dyes (e.g., Eosin Y, Proflavine, Acridinium salts), each with distinct photophysical and electrochemical properties that dictate their suitability for specific transformations.[4][7][8]

Synthetic Strategies & Application Notes

Visible-light photoredox catalysis unlocks novel pathways for constructing and functionalizing the pyrimidine core. Key strategies include multicomponent reactions for fused systems, direct C-H functionalization, and innovative cyclization reactions.

Multicomponent Synthesis of Fused Pyrimidines

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single pot to form a complex product. Photoredox catalysis provides a mild and effective way to initiate the radical cascades required for these transformations. A prime example is the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are valuable in medicinal chemistry.[6]

Causality Behind Experimental Choices:

  • Photocatalyst Selection: Organic dyes like Eosin Y and Proflavine are often preferred for these syntheses due to their low cost, low toxicity, and unique reactivity.[6][9]

    • Eosin Y often functions as a direct Hydrogen Atom Transfer (HAT) catalyst.[6][10] Upon photoexcitation, it can abstract a hydrogen atom from a suitable donor, initiating a radical chain reaction without a net electron transfer in the primary step.

    • Proflavine , conversely, typically operates through a Photoinduced Electron Transfer (PET) mechanism, engaging in the classical quenching cycles described above.[9]

  • Solvent System: The choice of solvent is critical. For the Eosin Y-catalyzed synthesis of pyrano[2,3-d]pyrimidines, an aqueous ethanol mixture (e.g., H₂O/EtOH 2:1) has been shown to significantly improve reaction rates and yields compared to common organic solvents like CH₃CN or DMSO.[6] This is likely due to favorable solvation of the reactants and intermediates in the polar protic medium.

Mechanistic Pathway: Eosin Y-Catalyzed HAT Synthesis

The synthesis of pyrano[2,3-d]pyrimidines from an arylaldehyde, malononitrile, and barbituric acid proceeds via a Knoevenagel-Michael cyclocondensation cascade, initiated by a photocatalytic HAT event.

HAT_Mechanism EosinY Eosin Y EosinY_star Eosin Y* EosinY->EosinY_star Knoevenagel_Adduct Arylidenemalononitrile (Intermediate B) EosinY_H Eosin Y-H• EosinY_star->EosinY_H HAT Aldehyde ArCHO (1) Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile CH₂(CN)₂ (2) Malononitrile->Knoevenagel_Adduct Knoevenagel Condensation Barbituric_Acid Barbituric Acid (3) Final_Product Pyrano[2,3-d]pyrimidine (4) Barbituric_Acid->Final_Product Michael Addition & Intramolecular Cyclization Radical_C Radical Intermediate C Knoevenagel_Adduct->Radical_C Activation Intermediate_D Intermediate D Radical_C->Intermediate_D EosinY_H->EosinY RHAT Intermediate_D->Final_Product Michael Addition & Intramolecular Cyclization

Fig 2. Proposed HAT mechanism for pyrano[2,3-d]pyrimidine synthesis.[6]

The reaction begins with a Knoevenagel condensation between the aldehyde and malononitrile. The resulting arylidenemalononitrile is activated by the photoexcited Eosin Y, which abstracts a hydrogen atom to form a radical intermediate.[6] This radical then engages with barbituric acid in a Michael addition, followed by intramolecular cyclization and tautomerization to yield the final fused pyrimidine product.[6]

Direct C-H Functionalization of Pyrimidines

Direct C-H functionalization is a highly sought-after transformation as it avoids the need for pre-functionalization of substrates, improving atom economy. Photoredox catalysis excels at generating the reactive radical intermediates needed to activate otherwise inert C-H bonds under mild conditions.[11] This strategy has been applied to introduce alkyl, acyl, and amino groups onto the pyrimidine core.

Application Insights:

  • Site-Selectivity: Achieving site-selectivity in C-H functionalization is a major challenge. In photoredox catalysis, selectivity can be controlled by the electronic properties of the pyrimidine substrate and the nature of the radical intermediate generated. For instance, methods have been developed for the C2-selective amination of pyrimidines by generating pyrimidinyl iminium salt intermediates.[11]

  • Radical Precursors: A wide range of readily available starting materials can be used as radical precursors. Carboxylic acids can serve as sources of alkyl and acyl radicals, while various nitrogen-based reagents can be used to generate aminium radicals for C-H amination reactions.[11][12]

Photocatalytic Radical Cyclization & Annulation

Beyond functionalizing an existing ring, photoredox catalysis can be used to construct the pyrimidine ring itself through radical-promoted cyclization or annulation strategies. These methods often involve the generation of a radical which then undergoes an intramolecular or intermolecular cyclization cascade.

For example, pyrimidines can be synthesized via a [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, or through multicomponent reactions involving alcohols and amidines.[13] A recently developed photodriven radical-polar crossover strategy allows for the synthesis of fused pyrimidine systems like pyrazolo[1,5-a]pyridines from diazo compounds, showcasing the versatility of this approach.[14]

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for a representative synthesis of a pyrano[2,3-d]pyrimidine derivative using Eosin Y as a HAT photocatalyst. This protocol is adapted from methodologies reported in the literature and is designed to be self-validating.[6][10]

Protocol 1: Synthesis of 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,3,8-trihydropyrano[2,3-d]pyrimidine-6-carbonitrile

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Weigh Reagents: - 4-Chlorobenzaldehyde (1 mmol) - Malononitrile (1 mmol) - Barbituric Acid (1 mmol) - Eosin Y (0.01 mmol, 1 mol%) Solvent 2. Prepare Solvent: - H₂O/EtOH (2:1, 5 mL) Reagents->Solvent Mixing 3. Combine reagents and solvent in a round-bottom flask. Solvent->Mixing Stirring 4. Stir at room temp. Mixing->Stirring Irradiation 5. Irradiate with blue LEDs (or CFL) for specified time (e.g., 25 min). Stirring->Irradiation Monitoring 6. Monitor reaction progress via TLC. Irradiation->Monitoring Filter 7. Collect precipitate by vacuum filtration. Monitoring->Filter Wash 8. Wash solid with ice-cold water and ethanol. Filter->Wash Dry 9. Dry the product under vacuum. Wash->Dry Characterize 10. Characterize: - Melting Point - FTIR, ¹H NMR, ¹³C NMR Dry->Characterize

Fig 3. General experimental workflow for photocatalytic pyrimidine synthesis.

Materials & Equipment:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Barbituric acid (1 mmol, 128.1 mg)

  • Na₂ Eosin Y (1 mol%, 6.9 mg)

  • Deionized Water (H₂O)

  • Ethanol (EtOH)

  • 10 mL round-bottom flask with a magnetic stir bar

  • Blue LED lamp (e.g., 36 W) or Compact Fluorescent Lamp (CFL, 22 W)[1][15]

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

  • Vacuum filtration apparatus

Procedure:

  • Setup: To the 10 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and Na₂ Eosin Y (1 mol%).

  • Solvent Addition: Add 5 mL of the premixed H₂O/EtOH (2:1 v/v) solvent system to the flask.

  • Reaction Initiation: Place the flask in front of the blue LED lamp (distance ~5-10 cm) and begin vigorous stirring at room temperature. The reaction is performed under an air atmosphere.[6]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and spotting them on a TLC plate (eluent: e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 20-30 minutes, as indicated by the consumption of starting materials.[6]

  • Work-up: Upon completion, the solid product will have precipitated from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid sequentially with ice-cold deionized water (2 x 5 mL) and then cold ethanol (2 x 3 mL) to remove any unreacted starting materials and residual catalyst.

  • Drying: Dry the purified white solid under vacuum to obtain the final product. Further purification by recrystallization is typically not necessary for this procedure.[15]

Expected Results:

  • Yield: High to excellent (typically >90%).[6]

  • Appearance: White solid.

  • Characterization: The product identity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, FTIR, and melting point).

Data Summary: Catalyst Performance Comparison

The choice of catalyst and conditions can significantly impact the efficiency of pyrimidine synthesis. The table below summarizes and compares the performance of different photocatalytic systems for the synthesis of pyrano[2,3-d]pyrimidine derivatives.

Catalyst (mol%)Light SourceSolventTime (min)Yield (%)Reference
Na₂ Eosin Y (1) Visible LightH₂O/EtOH (2:1)2594[6]
Proflavine (1) Visible LightH₂O/EtOH (2:1)3092[9]
None CFL (22 W)Solvent-free2093[15]
Rose Bengal (3) Blue LED (36 W)DMSO30 h~70-80*[1]
Note: The Rose Bengal catalyzed reaction is for a different pyrimidine synthesis (arylthiopyrimidines) and conditions are not directly comparable but are included for context.

This data highlights that for the synthesis of pyrano[2,3-d]pyrimidines, metal-free organic dyes like Eosin Y and Proflavine are highly effective, providing excellent yields in short reaction times under green conditions.[6][9] Interestingly, some visible-light-promoted syntheses can even proceed efficiently without any added photocatalyst, relying on the photo-activation of the substrates themselves.[15]

Conclusion and Future Outlook

Photoredox catalysis has proven to be a robust and versatile platform for the synthesis and functionalization of pyrimidines. By enabling the generation of radical intermediates under exceptionally mild conditions, it provides access to novel chemical space and streamlines the construction of medicinally relevant scaffolds. The use of inexpensive, metal-free organic dyes and visible light as a sustainable energy source aligns with the principles of green chemistry.[9][15]

Future research will likely focus on expanding the scope of C-H functionalization reactions, developing enantioselective transformations, and integrating these photocatalytic methods into flow chemistry setups for scalable, on-demand synthesis. As our understanding of photocatalytic mechanisms deepens, the rational design of new catalysts and reactions will continue to push the boundaries of pyrimidine synthesis, accelerating discovery in drug development and materials science.

References

  • Al-Hakani, F., Mohamed, S. K., El-Emam, M. M., & El-Gohary, N. S. (2023). Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. BMC Chemistry, 17(1), 1-13. [Link]
  • Mohamadpour, F. (2024). Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. Scientific Reports, 14(1), 7205. [Link]
  • Karak, M., & Deka, D. J. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. ChemistrySelect, 3(44), 12534-12544. [Link]
  • Wang, X., et al. (2022). Visible-Light-Promoted Synthesis of Arylthiopyrimidines through Oxidative Coupling of Pyrimidine Disulfides with Arylhydrazines. ChemistrySelect. [Link]
  • Grek, W. (2023). Current Advances in Photoredox Catalysis for C-H Functionalization. Journal of Chemical and Pharmaceutical Research, 15(11), 061-062. [Link]
  • Mohamadpour, F. (2020). Visible light irradiation promoted catalyst-free and solvent-free synthesis of pyrano[2,3-d]pyrimidine scaffolds at room temperature. Journal of the Indian Chemical Society, 97(6), 875-880. [Link]
  • Ma, P., et al. (2024). Photocatalytic Radical-Promoted Cyclization of Thiomethyl Ynones with Aldehydes: Synthesis of Thiochromones.
  • Al-Hakani, F., et al. (2023). Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere.
  • Rojo, M. V., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. [Link]
  • Lalevée, J., & Telitel, S. (2023). Recent Advances in Photoredox Catalysts.
  • Chauhan, H., & Vaghela, A. (2025). Photoredox-Catalyzed C-H Amination: Recent Advances in Site-Selective Aromatic Functionalization. International Journal of Pharmaceutical Sciences, 3(9), 367-651. [Link]
  • Neumann, M., & Zeitler, K. (2012). Organic synthesis using photoredox catalysis. Beilstein Journal of Organic Chemistry, 8, 1308-1309. [Link]
  • Geng, X., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. [Link]
  • Corcoran, E. B., & Rovis, T. (2018). Illuminating Photoredox Catalysis. ACS Central Science, 4(3), 314-324. [Link]
  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075-10166. [Link]
  • Bera, P. P., et al. (2010). Mechanism for the abiotic synthesis of uracil via UV-induced oxidation of pyrimidine in pure H2O ices under astrophysical conditions. The Journal of Chemical Physics, 133(10), 104303. [Link]
  • Nicewicz Laboratory. Organic Photoredox Catalysis.
  • Nerkar, A. U. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • Organic Chemistry Portal. Synthesis of pyrimidines. Organic Chemistry Portal. [Link]
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

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Introduction: The Significance of the Cyclopropyl-Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Cyclopropylpyrimidine-5-carboxylic Acid

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably in nucleobases that form the genetic code. In medicinal chemistry, pyrimidine derivatives are prized for their versatile roles in anticancer, antiviral, and antimicrobial agents.[1][2] The incorporation of a cyclopropyl group at the 2-position introduces a degree of conformational rigidity and lipophilicity that can significantly enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile.

This compound, therefore, represents a highly valuable building block for drug discovery programs.[3] It provides a strategic anchor point for further molecular elaboration through its carboxylic acid handle, allowing for the construction of amides, esters, and other functional groups essential for tuning a compound's therapeutic properties.[3][4] This guide provides a robust and reproducible two-stage protocol for the synthesis of this key intermediate, beginning with the formation of the pyrimidine core via a cyclocondensation reaction, followed by saponification to yield the target carboxylic acid. The methodology is designed to be accessible and provides in-depth rationale for critical process parameters.

Overall Reaction Scheme

The synthesis is achieved in two primary stages:

  • Stage 1: Cyclocondensation: Reaction of cyclopropanecarboxamidine with an enolate intermediate to form methyl 2-cyclopropylpyrimidine-5-carboxylate.

  • Stage 2: Saponification: Hydrolysis of the methyl ester to yield the final this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberRecommended PuritySupplier Example
Cyclopropanecarboxamidine hydrochloride102505-97-9≥97%Sigma-Aldrich, Combi-Blocks
Sodium Methoxide124-41-4≥95%Sigma-Aldrich, Acros Organics
Methyl 3,3-dimethoxypropionate7424-91-1≥98%TCI, Alfa Aesar
Methyl Formate107-31-3≥99%Sigma-Aldrich, VWR
Tetrahydrofuran (THF), Anhydrous109-99-9≥99.9%, <50 ppm H₂OAcros Organics, Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-2≥98%, pelletsFisher Scientific
Hydrochloric Acid (HCl), concentrated7647-01-0~37% in H₂OVWR, Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6ACS GradeFisher Scientific
Brine (Saturated NaCl solution)N/AN/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9≥99.5%Sigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes: 100 mL, 250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Condenser and nitrogen/argon inlet adapter

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Workflow Visualization

The overall synthetic process can be visualized as a multi-step workflow, from the preparation of the key sodium enolate intermediate to the final isolation of the target acid.

G cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Saponification start Prepare Sodium Enolate (Methyl Formate + Methyl 3,3-dimethoxypropionate + NaOMe in THF) react Cyclocondensation (Add Cyclopropanecarboxamidine HCl) start->react reflux Reflux Reaction Mixture (Monitor by TLC) react->reflux workup1 Aqueous Work-up (Quench, Extract with EtOAc) reflux->workup1 purify1 Isolate Crude Ester (Dry & Concentrate) workup1->purify1 hydrolysis Hydrolysis (Dissolve Ester in THF/MeOH, Add aq. NaOH) purify1->hydrolysis Proceed with crude ester stir Stir at Room Temperature (Monitor by TLC) hydrolysis->stir acidify Acidification (Cool in ice bath, Add conc. HCl) stir->acidify isolate Isolate Product (Filter precipitate, Wash with H₂O) acidify->isolate dry Dry Final Product (Vacuum oven) isolate->dry end end dry->end 2-Cyclopropylpyrimidine- 5-carboxylic acid

Caption: High-level workflow for the two-stage synthesis of the target compound.

Detailed Step-by-Step Protocol

Stage 1: Synthesis of Methyl 2-Cyclopropylpyrimidine-5-carboxylate

This procedure is adapted from a general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters.[5][6] The core of this stage is the formation of a sodium enolate which serves as the three-carbon component for the cyclocondensation with cyclopropanecarboxamidine.

  • Preparation of the Sodium Enolate Intermediate:

    • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add anhydrous THF (150 mL).

    • Add sodium methoxide (12.0 g, 222 mmol) to the THF.

    • In a separate flask, prepare a mixture of methyl 3,3-dimethoxypropionate (29.6 g, 200 mmol) and methyl formate (18.0 g, 300 mmol).

    • Add this mixture dropwise to the stirred sodium methoxide suspension over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

    • After the addition is complete, stir the resulting slurry at room temperature for 2 hours. The formation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is observed as a pale yellow precipitate.

  • Cyclocondensation Reaction:

    • To the slurry from the previous step, add cyclopropanecarboxamidine hydrochloride (24.1 g, 200 mmol).

    • Rationale: The amidine hydrochloride reacts with the enolate, which acts as a base, to form the free amidine in situ. This immediately reacts with the carbonyl components of the enolate to initiate the ring-forming cascade.

    • Heat the reaction mixture to reflux (approx. 66°C for THF) and maintain for 4-6 hours.

    • Process Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting enolate is highly polar and will remain at the baseline, while the product ester will have a higher Rf value. The reaction is complete when the amidine spot is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 300 mL of cold water.

    • Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl 2-cyclopropylpyrimidine-5-carboxylate as a yellow to amber oil or low-melting solid. The crude product is often of sufficient purity to proceed to the next step.

Reaction Mechanism: Cyclocondensation

The formation of the pyrimidine ring proceeds through a well-established condensation mechanism.

Caption: Simplified mechanism of pyrimidine ring formation.

Stage 2: Saponification to this compound

This is a standard ester hydrolysis to liberate the carboxylic acid.

  • Hydrolysis Reaction:

    • Dissolve the crude methyl 2-cyclopropylpyrimidine-5-carboxylate (assuming ~200 mmol theoretical yield) in a mixture of THF (100 mL) and Methanol (50 mL) in a 500 mL round-bottom flask.

    • In a separate beaker, dissolve sodium hydroxide (12.0 g, 300 mmol) in 100 mL of water.

    • Add the aqueous NaOH solution to the stirred ester solution.

    • Rationale: The mixed solvent system ensures the solubility of both the organic ester and the aqueous base, facilitating an efficient reaction. An excess of NaOH drives the hydrolysis to completion.

    • Stir the mixture at room temperature for 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC. The product acid is more polar than the starting ester and will have a lower Rf value (often streaking without an acidic modifier in the eluent).

    • Once the reaction is complete, remove the organic solvents (THF and Methanol) using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

  • Acidification and Isolation:

    • While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) to the cold aqueous solution until the pH is approximately 2-3 (check with pH paper).

    • A white to off-white precipitate of this compound will form.

    • Trustworthiness Check: The precipitation of the product upon acidification is a key validation step. Carboxylic acids are typically insoluble in acidic aqueous media, while their sodium salts are soluble.

    • Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 50 mL) to remove residual salts.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Data Summary and Characterization

ParameterExpected Value
Final Product This compound
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol
AppearanceWhite to off-white solid[2]
Expected Yield75-85% over two steps
Melting Point>200 °C (with decomposition)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~13.0 (br s, 1H, COOH), ~9.0 (s, 2H, pyrimidine-H), ~2.2 (m, 1H, cyclopropyl-CH), ~1.1 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~168.0, ~165.0, ~159.0, ~120.0, ~15.0, ~10.0
Mass Spec (ESI-) m/z: 163.05 [M-H]⁻

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Stage 1 - Incomplete formation of the enolate. - Moisture in reagents/solvents. - Insufficient reflux time.- Ensure anhydrous conditions and high-purity reagents. - Use freshly opened anhydrous THF. - Extend reflux time and monitor closely by TLC.
Incomplete hydrolysis in Stage 2 - Insufficient NaOH. - Poor solubility of the ester.- Use a larger excess of NaOH (e.g., 2-3 equivalents). - Add more THF or gently warm the reaction mixture (e.g., to 40°C) to improve solubility.
Oily product after acidification - Impurities present from Stage 1. - Incomplete removal of organic solvents.- Purify the intermediate ester from Stage 1 via column chromatography before hydrolysis. - Ensure all THF/Methanol is removed on the rotary evaporator before acidification.
Product fails to precipitate - Insufficient acidification.- Add more concentrated HCl until pH is confirmed to be < 3. - If the product is more soluble than expected, extract the acidified solution with a suitable organic solvent like ethyl acetate.

Safety and Handling

  • Sodium Methoxide: Highly corrosive and flammable solid. Reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methyl Formate: Highly flammable liquid with a low boiling point. Work in a well-ventilated fume hood.

  • Concentrated HCl: Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Anhydrous THF: Can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • EvitaChem. 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid (EVT-13309723). EvitaChem Website.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • CymitQuimica. 2-Cyclopropyl-pyrimidine-5-carboxylic acid. CymitQuimica Product Page.
  • Al-Karmalawy, A. A., et al. (2023). Lead Optimization of BIBR1591 To Improve Its Telomerase Inhibitory Activity. Journal of Medicinal Chemistry.
  • PubChem. Aminocyclopyrachlor.
  • ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Request PDF.
  • Ube, H., & Stanislav, K. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 23(11), 2949. [Link]
  • Google Patents.
  • Chem-Impex. 2-Chloro-pyrimidine-5-carboxylic acid.

Sources

The Strategic Utility of 2-Cyclopropylpyrimidine-5-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary medicinal chemistry, the pyrimidine core stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1] Its ability to engage in various biological interactions, primarily through hydrogen bonding, and to serve as a bioisostere for other aromatic systems has cemented its importance in drug design.[1] Within this esteemed class of heterocyles, 2-Cyclopropylpyrimidine-5-carboxylic acid has emerged as a synthetic intermediate of significant interest. This document serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the applications and detailed protocols for the effective use of this versatile building block.

The unique structural combination of a pyrimidine ring, a cyclopropyl group, and a carboxylic acid moiety endows this compound with a desirable profile for crafting molecules with high affinity and selectivity for various biological targets. The cyclopropyl group, in particular, is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, improving potency, and providing a unique three-dimensional structural element that can probe the binding pockets of target proteins in ways that flat aromatic rings cannot. The carboxylic acid handle provides a convenient point for synthetic elaboration, allowing for the facile construction of amides, esters, and other functional groups essential for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Key Applications in Drug Discovery: Targeting the Cell Cycle

The most prominent application of pyrimidine-based scaffolds, including those derived from this compound, is in the development of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs).[2][3][4] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[2]

Application Example: Synthesis of CDK4/6 Inhibitors

While specific, publicly available examples of marketed drugs synthesized directly from this compound are proprietary, the structural motif is highly prevalent in the patent literature for CDK inhibitors.[5][6] For instance, the core structure of Palbociclib, a highly successful CDK4/6 inhibitor, features a substituted pyrido[2,3-d]pyrimidine.[7][8][9][10][11] The synthesis of such complex heterocyclic systems often relies on the strategic use of functionalized pyrimidine intermediates. This compound represents a key building block for the generation of a library of potent and selective CDK inhibitors.

The general synthetic strategy involves the amidation of the carboxylic acid with a suitable amine, followed by further elaborations to construct the final, complex drug molecule. The cyclopropyl group at the 2-position of the pyrimidine ring is often crucial for achieving high potency and selectivity for CDK4/6 over other kinases, thereby minimizing off-target effects and associated toxicities.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of this compound and a Close Analogue

PropertyThis compound2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid (Analogue)
CAS Number 648423-79-4[12]954233-05-7[7]
Molecular Formula C₈H₈N₂O₂[12]C₉H₁₀N₂O₂
Molecular Weight 164.16 g/mol [12]178.18 g/mol
Appearance White to off-white solid (typical)Not specified
Purity ≥97% (typical)[12]Not specified
Storage Room temperature[12]Not specified

Safety and Handling Precautions

Safety data for this compound is not extensively published. However, data from closely related pyrimidine carboxylic acids can provide guidance. As with any fine chemical, appropriate personal protective equipment (PPE) should be worn at all times.

  • Eye/Face Protection: Wear tightly fitting safety goggles.[7]

  • Skin Protection: Wear protective gloves and a lab coat.[7]

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary.[7]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[3]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[3]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Synthetic Protocols and Methodologies

The following protocols are designed to provide a comprehensive guide to the synthesis and key transformations of this compound. These protocols are based on established literature procedures for similar substrates and should be adapted and optimized for specific applications.

Protocol 1: Synthesis of Ethyl 2-Cyclopropylpyrimidine-5-carboxylate (Precursor to the Acid)

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[13]

G reagents Cyclopropane Carboxamidine + Diethyl 2-(ethoxymethylene)-3-oxosuccinate reaction Cyclocondensation reagents->reaction NaOEt, EtOH Reflux product Ethyl 2-Cyclopropylpyrimidine-5-carboxylate reaction->product hydrolysis Saponification (e.g., LiOH, H₂O/THF) product->hydrolysis final_product This compound hydrolysis->final_product G acid 2-Cyclopropylpyrimidine- 5-carboxylic acid coupling Amide Coupling acid->coupling amine Primary or Secondary Amine (R¹R²NH) amine->coupling HATU, DIPEA DMF, RT product 2-Cyclopropylpyrimidine- 5-carboxamide coupling->product

Sources

The Cyclopropyl Moiety: A Key to Unlocking Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Discovery Chemistry | ChemiCorp Inc.

Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, with their pivotal role in cellular signaling, represent a vast and compelling class of therapeutic targets.[1] Within the diverse chemical space of kinase inhibitors, the pyrimidine scaffold has emerged as a "privileged" structure. Its ability to mimic the adenine ring of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity.[2][3] This guide delves into a specific, highly valuable variant of this scaffold: 2-Cyclopropylpyrimidine-5-carboxylic acid . We will explore its synthesis, its strategic application in the design of targeted therapies, and provide detailed protocols for its derivatization and biological evaluation. The incorporation of a cyclopropyl group at the 2-position is not a trivial substitution; it imparts unique conformational and electronic properties that can be exploited to achieve superior potency and selectivity, key attributes for a successful clinical candidate.

The Strategic Advantage of the 2-Cyclopropyl Group

The cyclopropyl ring, though small, offers a surprising degree of chemical sophistication. Its rigid, three-membered ring structure introduces a defined conformational constraint on the molecule. In the context of a kinase inhibitor, this rigidity can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the target protein and thus enhancing binding affinity.

Furthermore, the unique sp2-like electronic character of the cyclopropyl C-C bonds can engage in favorable interactions within the ATP-binding pocket. For instance, it can participate in CH−π interactions with aromatic residues like phenylalanine or tyrosine, or with the backbone of glycine residues, as seen in some anaplastic lymphoma kinase (ALK) inhibitors.[4] This can contribute to both the potency and selectivity of the inhibitor. Macrocyclization strategies, which have been employed to enhance the selectivity of kinase inhibitors, often utilize reactive handles on substituents like the cyclopropyl group.[5]

The 2-position of the pyrimidine ring is a key vector for interacting with the solvent-exposed region of the kinase active site. By placing the compact yet structurally defined cyclopropyl group at this position, medicinal chemists can fine-tune the inhibitor's interaction with this region, often leading to improved selectivity over closely related kinases. This is a critical challenge in kinase inhibitor design due to the high degree of conservation in the ATP-binding site across the kinome.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound and its derivatives can be approached through a robust and versatile cyclocondensation reaction. A general and high-yielding method involves the reaction of an amidinium salt with a suitably substituted three-carbon building block.

Protocol 1: Synthesis of Ethyl 2-Cyclopropylpyrimidine-5-carboxylate

This protocol outlines a reliable method for the synthesis of the core ester, which can then be hydrolyzed to the carboxylic acid or used directly for further derivatization.

Rationale: This procedure is based on the well-established condensation reaction between an amidine and an enolate precursor to form the pyrimidine ring. The use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol provides a stable and reactive enolate equivalent, while cyclopropylamidine hydrochloride serves as the source of the key 2-substituent.

Materials:

  • Cyclopropylamidine hydrochloride

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in anhydrous DMF, add cyclopropylamidine hydrochloride (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure ethyl 2-cyclopropylpyrimidine-5-carboxylate.

Synthesis of Ethyl 2-Cyclopropylpyrimidine-5-carboxylate reagent1 Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reaction Cyclocondensation DMF, 80-100 °C reagent1->reaction reagent2 Cyclopropylamidine hydrochloride reagent2->reaction product Ethyl 2-Cyclopropylpyrimidine-5-carboxylate reaction->product

Caption: Synthetic scheme for Ethyl 2-Cyclopropylpyrimidine-5-carboxylate.

Protocol 2: Amide Coupling to Synthesize a Representative Kinase Inhibitor Analog

The carboxylic acid is a versatile handle for creating a library of amides, a common functional group in kinase inhibitors that often forms key hydrogen bond interactions in the active site. This protocol details a standard amide coupling procedure.

Rationale: This protocol employs a well-established peptide coupling reagent, HATU, which, in the presence of a non-nucleophilic base like DIPEA, efficiently activates the carboxylic acid for reaction with an amine. This method is generally high-yielding and tolerant of a wide range of functional groups.

Materials:

  • This compound (hydrolyzed from the corresponding ethyl ester)

  • A representative amine (e.g., 4-morpholinoaniline, a common fragment in kinase inhibitors)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DMF and DCM.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Amide Coupling acid 2-Cyclopropylpyrimidine- 5-carboxylic acid reaction Amide Coupling HATU, DIPEA, DMF/DCM acid->reaction amine Amine (e.g., 4-morpholinoaniline) amine->reaction product 2-Cyclopropylpyrimidine- 5-carboxamide Derivative reaction->product

Caption: General workflow for amide coupling.

Applications in Kinase Inhibitor Drug Discovery: Case Studies

The this compound scaffold is a valuable starting point for the development of inhibitors against several important kinase families implicated in cancer and inflammatory diseases.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms. Several approved JAK inhibitors feature a pyrimidine or related heterocyclic core. The 2-cyclopropylpyrimidine moiety can be strategically employed to enhance selectivity among the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2).

Compound Target(s) IC50 (nM) Significance
Momelotinib (CYT387)JAK1, JAK211 (JAK1), 18 (JAK2)An approved drug for myelofibrosis, demonstrating the clinical utility of pyrimidine-based JAK inhibitors.[5]
Representative 2-Cyclopropylpyrimidine DerivativeJAK2Hypothetical dataThe cyclopropyl group can be optimized to improve selectivity against other JAK isoforms, potentially reducing off-target effects.
Transforming Growth Factor-β (TGF-β) Receptor Inhibitors

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in later stages. Inhibitors of the TGF-β type I and II receptor kinases are therefore of significant interest. The 2-cyclopropylpyrimidine scaffold can serve as a core for developing potent and selective inhibitors of these serine/threonine kinases.

Compound Target(s) IC50 (nM) Significance
Galunisertib (LY2157299)TGF-βRI56A clinical-stage TGF-βRI inhibitor, highlighting the therapeutic potential of targeting this pathway.
Representative 2-Cyclopropylpyrimidine DerivativeTGF-βRIIHypothetical dataThe 2-cyclopropyl group can be tailored to exploit specific features of the TGF-βRII active site, potentially leading to improved selectivity over other kinases.

Protocols for Biological Evaluation

Once a library of 2-cyclopropylpyrimidine-5-carboxamide derivatives has been synthesized, a systematic biological evaluation is crucial to determine their potency, selectivity, and cellular activity.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common and robust method for determining the IC50 value of a compound against a purified kinase.

Rationale: The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal allows for high sensitivity and a broad dynamic range.

Materials:

  • Purified recombinant kinase (e.g., JAK2, TGF-βRII)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Add the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.

  • Add a solution containing the kinase enzyme and its substrate to each well.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Kinase Inhibition Assay cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Signal Detection (ADP-Glo™) cluster_3 Data Analysis compound_prep Prepare Compound Dilutions plate_dispense Dispense Compound/ Vehicle to Plate compound_prep->plate_dispense enzyme_add Add Kinase/ Substrate Mix plate_dispense->enzyme_add atp_add Initiate with ATP enzyme_add->atp_add incubation Incubate (e.g., 30°C, 60 min) atp_add->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubation->adp_glo_reagent detection_reagent Add Kinase Detection Reagent (Generate Signal) adp_glo_reagent->detection_reagent read_luminescence Read Luminescence detection_reagent->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 4: Cellular Assay for Target Engagement (Western Blot)

This protocol determines if the inhibitor can engage its target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Rationale: A successful kinase inhibitor must not only be potent in a biochemical assay but also cell-permeable and able to inhibit its target in the complex environment of a living cell. Western blotting for a phosphorylated substrate of the target kinase is a direct and widely accepted method to assess cellular target engagement.

Materials:

  • Relevant cell line (e.g., a cancer cell line with an activated kinase pathway)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Stimulant (if required to activate the signaling pathway, e.g., a cytokine for JAK-STAT)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

  • If necessary, stimulate the cells with the appropriate ligand to activate the target kinase pathway for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against the total (phosphorylated and unphosphorylated) substrate protein.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of next-generation kinase inhibitors. Its synthetic tractability, coupled with the unique stereoelectronic properties of the cyclopropyl group, provides a rich platform for medicinal chemists to explore. The protocols detailed in this guide offer a robust framework for the synthesis and evaluation of novel derivatives. Future work in this area will likely focus on the application of this scaffold to a broader range of kinase targets, the use of advanced computational methods to guide the design of more potent and selective inhibitors, and the exploration of this core in novel therapeutic modalities such as PROTACs, where the carboxylic acid can serve as a convenient attachment point for an E3 ligase ligand. The continued exploration of such privileged scaffolds will undoubtedly fuel the discovery of new and effective medicines for a host of human diseases.

References

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate.
  • Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.
  • Vardi-Kilshtain, A., & Kamerlin, S. C. L. (2022). Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. Journal of Chemical Information and Modeling, 62(19), 4648–4660.
  • Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.
  • Journal of Natural Products. ACS Publications.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 23(1), 1335–1347.
  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • Kinase inhibitors: the science behind a revolution. The Institute of Cancer Research.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central.
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. PubMed.

Sources

Application Notes & Protocols: The Strategic Use of 2-Cyclopropylpyrimidine-5-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, particularly in the design of targeted cancer therapeutics, the pyrimidine nucleus stands out as a "privileged scaffold."[1][2][3] Its ability to form critical hydrogen bond interactions within the ATP-binding site of various protein kinases has made it a cornerstone of numerous FDA-approved drugs.[1][4] This guide focuses on a specific, high-value building block: 2-Cyclopropylpyrimidine-5-carboxylic acid .

The strategic incorporation of a cyclopropyl group at the 2-position of the pyrimidine ring offers distinct advantages. This small, strained ring can enhance binding potency through favorable hydrophobic interactions and, critically, can improve metabolic stability by blocking potential sites of oxidative metabolism. The carboxylic acid at the 5-position serves as a versatile chemical handle, enabling the covalent linkage of diverse molecular fragments through robust amide bond formation.[5][6]

This document provides an in-depth exploration of the application of this compound, detailing its properties, core synthetic protocols, and its pivotal role in the synthesis of cutting-edge kinase inhibitors, most notably those targeting the once "undruggable" KRAS G12C oncoprotein.[7][8]

Physicochemical Properties and Handling

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₈H₈N₂O₂[9]
Molecular Weight 164.16 g/mol [9]
CAS Number 648423-79-4[9]
Appearance Off-white to pale yellow solid
Storage Conditions Room temperature, dry environment[9]
Solubility Soluble in DMF, DMSO; limited solubility in DCM, THF

Handling Notes:

  • As with most carboxylic acids, the compound is acidic. Standard personal protective equipment (PPE) should be worn.

  • Ensure reagents, especially solvents like DMF and THF, are anhydrous, as water can hydrolyze activated intermediates and reduce coupling efficiency.

Part 1: The Core Protocol — Amide Bond Formation

The primary utility of this compound in synthesis is its participation in amide coupling reactions. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10][11] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.

General Synthesis Workflow

The process can be visualized as a streamlined, multi-stage workflow from starting materials to the final purified product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 2-Cyclopropylpyrimidine -5-carboxylic acid F 1. Pre-activation: Acid + Base + Coupling Reagent A->F B Amine Substrate G 2. Coupling: Add Amine Substrate B->G C Coupling Reagent (e.g., HATU, EDC) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF) E->F F->G H 3. Monitor Reaction (TLC / LC-MS) G->H I Aqueous Workup (Acid/Base Washes) H->I J Dry & Concentrate I->J K Purification (Column Chromatography) J->K L Final Product K->L

Caption: General workflow for amide coupling.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on substrate complexity, desired reaction time, and potential for side reactions.[10] Uronium/aminium salt-based reagents like HATU are often favored for their high efficiency and rapid reaction times, especially with challenging or electron-deficient amines.[6]

Reagent SystemAdditiveBase (Typical)Key AdvantagesCommon Side Reactions / Byproducts
EDC (Carbodiimide)HOBt or NHSDIPEA / TEAWater-soluble urea byproduct, easy to remove during workup. Cost-effective.[10][11]Potential for racemization (suppressed by HOBt).
HATU (Uronium Salt)NoneDIPEA / TEAHigh reactivity, fast reaction times, low racemization.[12]Byproducts can be challenging to remove.
PyBOP (Phosphonium Salt)NoneDIPEA / TEAGood for sterically hindered substrates.Phosphine oxide byproducts.
Detailed Laboratory Protocol: HATU-Mediated Coupling

This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU, a highly efficient and widely used coupling reagent.

Materials & Reagents:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Pre-activation:

    • Add DIPEA (3.0 eq) to the solution and stir for 2-3 minutes. The base deprotonates the carboxylic acid and neutralizes the HCl byproduct of the reaction.

    • Add HATU (1.2 eq) in one portion.

    • Stir the mixture at room temperature for 15-30 minutes. During this step, the carboxylic acid is converted into a highly reactive O-acylisourea intermediate.

  • Amine Coupling: Add the amine partner (1.1-1.2 eq) to the pre-activated mixture, either neat (if liquid) or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress periodically (e.g., every 1-2 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous LiCl (this helps to remove DMF), saturated aqueous NaHCO₃ (to remove any unreacted acid and acidic byproducts), and finally with brine.[10]

    • Perform each wash thoroughly.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane) to yield the pure amide product.

Part 2: Application in the Synthesis of KRAS G12C Inhibitors

The KRAS protein is a central node in cell signaling pathways that control growth and proliferation. For decades, mutations in KRAS, particularly the G12C mutation common in non-small cell lung cancer (NSCLC), were considered therapeutically intractable.[7][8] The development of covalent inhibitors like Sotorasib and Adagrasib, which specifically target the mutant cysteine residue, marked a breakthrough.[8][13] The pyrimidine core is a key feature of these inhibitors, and this compound is an important structural motif in this class of molecules.

The KRAS Signaling Pathway and Point of Intervention

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The active state triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state. Covalent inhibitors bind to the mutant Cys12, locking the protein in its inactive state.

KRAS_Pathway RTK Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GTP loading KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP/GDP Exchange GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF GAP->KRAS_GDP Inhibitor Adagrasib / Sotorasib (KRAS G12C Inhibitor) Inhibitor->KRAS_GDP Covalently binds Cys12, Traps inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified KRAS signaling pathway.

Structure-Activity Relationship (SAR) Insights

The design of potent kinase inhibitors is a meticulous process of optimizing interactions with the target protein. The 2-cyclopropylpyrimidine moiety plays several crucial roles:

  • Hinge Binding: The pyrimidine nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket, a common feature across many kinase inhibitor designs.[4]

  • Enhanced Potency: The cyclopropyl group often occupies a small hydrophobic pocket, increasing van der Waals interactions and boosting binding affinity compared to a simple methyl or hydrogen substituent.

  • Metabolic Stability: The cyclopropyl group is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl groups, which can lead to improved pharmacokinetic properties like a longer half-life.

  • Vector for Diversity: The carboxylic acid at the 5-position acts as a key attachment point. The amide bond it forms allows for the introduction of larger, more complex chemical groups that can extend into other regions of the binding site or, in the case of covalent inhibitors, position an electrophilic "warhead" (like an acrylamide) to react with a nearby cysteine residue.[7][13]

Troubleshooting & Final Considerations

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive coupling reagent; wet solvents/reagents.Use fresh, high-quality coupling reagents. Ensure all solvents are anhydrous. Run the reaction under inert gas.
Sterically hindered amine.Increase reaction temperature (e.g., to 50 °C). Switch to a more potent coupling reagent like PyBOP.
Multiple Byproducts Side reaction with coupling reagent.Lower the reaction temperature. Ensure the correct stoichiometry of reagents.
Difficulty in Purification Byproduct co-elutes with the product.If using EDC/DCC, perform an acidic wash to remove the basic amine and a basic wash to remove unreacted acid. The urea byproduct is often insoluble in solvents like DCM or Ether and can sometimes be filtered off.

The strategic use of this compound exemplifies the power of rational drug design. By combining a privileged, hinge-binding core with substituents that enhance potency and metabolic stability, and a functional handle that allows for modular synthesis, this building block provides a reliable and efficient route to potent and selective kinase inhibitors. Its application in the synthesis of compounds targeting KRAS G12C underscores its importance in developing therapies for previously intractable cancer targets.

References

  • Organic Letters (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer.
  • National Institutes of Health (2023). Synthesis of Adagrasib (MRTX849)
  • ResearchGate (n.d.). Synthesis of biological mechanisms of acquired resistance to sotorasib and adagrasib.... [Link]
  • ResearchGate (2023). Synthesis of Adagrasib (MRTX849)
  • YouTube (2023). Sotorasib – Mechanism of Action and Synthesis. [Link]
  • Fisher Scientific (n.d.). Amide Synthesis. [Link]
  • Google Patents (n.d.).
  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • National Institutes of Health (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. [Link]
  • Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • National Institutes of Health (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • PubMed (2025).
  • ResearchGate (n.d.).
  • PubMed (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. [Link]
  • National Institutes of Health (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
  • PubMed (2021).
  • MDPI (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
  • PubMed (n.d.). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. [Link]
  • PubMed (2025).
  • MDPI (n.d.). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. [Link]
  • National Institutes of Health (n.d.).
  • IJPPR (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
  • ResearchGate (2025). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. [Link]
  • CP Lab Safety (n.d.). 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg. [Link]

Sources

Application Notes & Protocols for Drug Discovery: The 2-Cyclopropylpyrimidine-5-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Cyclopropylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets.[1] This heterocycle is fundamental to life, forming the basis of nucleobases in DNA and RNA, and is a core component of numerous FDA-approved drugs for oncology, infectious diseases, and CNS disorders.[1][2][3]

Among the vast landscape of pyrimidine derivatives, the 2-cyclopropylpyrimidine-5-carboxylic acid moiety has emerged as a particularly compelling structural motif for modern drug discovery. The incorporation of a cyclopropyl group at the 2-position offers a unique combination of properties:

  • Metabolic Stability: The cyclopropyl group is often more resistant to oxidative metabolism compared to linear alkyl chains, potentially improving the pharmacokinetic profile of a drug candidate.

  • Conformational Rigidity: The three-membered ring introduces a degree of conformational constraint, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target.

  • Novel Vector Exploration: The cyclopropyl ring provides a three-dimensional vector for exploring chemical space that is distinct from traditional aromatic or alkyl substituents, allowing for fine-tuning of interactions within a target's binding pocket.

The 5-carboxylic acid group serves as a versatile chemical handle. It can act as a key hydrogen bond donor/acceptor or be converted into a wide array of functional groups, such as esters and amides, to modulate properties like solubility, cell permeability, and target engagement.[4] This guide provides detailed synthetic protocols, biological evaluation strategies, and mechanistic insights for researchers working with this promising class of compounds.

Part 1: Synthesis of 2-Cyclopropylpyrimidine-5-Carboxylic Esters

A robust and efficient synthesis is the foundation of any drug discovery program. The following protocol describes a reliable method for constructing the 2-cyclopropylpyrimidine-5-carboxylic ester core, adapted from established procedures for 2-substituted pyrimidines.[5][6][7] This method utilizes the cyclocondensation of a stable propen-1-olate salt with cyclopropanecarboxamidinium salt.

Rationale Behind the Synthetic Strategy

This approach is advantageous because it offers a direct and high-yielding route to pyrimidines that are specifically substituted at the 2- and 5-positions, avoiding the formation of isomers that can complicate other synthetic methods.[6] The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol serves as a stable, pre-functionalized three-carbon building block, which reacts cleanly with the amidine to form the pyrimidine ring.[5][6]

Visualized Synthetic Workflow

G cluster_0 Step 1: Preparation of Key Intermediate cluster_1 Step 2: Pyrimidine Ring Formation (Cyclocondensation) cluster_2 Step 3: Work-up & Purification A Methyl 3,3-dimethoxypropionate + Methyl Formate C Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate (Stable Salt Intermediate) A->C Condensation (12-16h, RT) B Sodium Hydride (NaH) in Anhydrous Diethyl Ether B->C Base F Methyl 2-cyclopropylpyrimidine- 5-carboxylate C->F Reaction (e.g., 100°C, 1h) D Cyclopropanecarboxamidinium Salt (e.g., Hydrochloride) D->F E Anhydrous DMF E->F Solvent G Quench with aq. NaHCO3 & Ethyl Acetate Extraction F->G H Purification via Flash Column Chromatography G->H I Pure Product H->I G cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb_E2F Rb-E2F Complex (Transcription Repressed) Complex->Rb_E2F phosphorylates Rb Rb_p Phosphorylated Rb (pRb) E2F_free Free E2F S_Phase_Genes S-Phase Progression Genes E2F_free->S_Phase_Genes activates transcription Rb_E2F->E2F_free Inhibitor 2-Cyclopropylpyrimidine Derivative (Inhibitor) Inhibitor->Complex INHIBITS

Sources

Application Note: Esterification of 2-Cyclopropylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Esters of 2-Cyclopropylpyrimidine-5-carboxylic acid are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The successful and high-yielding esterification of this substrate is critical for drug development programs. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust protocols for the esterification of this compound: a classic acid chloride formation-based method using thionyl chloride (SOCl₂) and a milder, coupling agent-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-Dimethylaminopyridine (DMAP). The guide explains the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers a comparative analysis to aid in method selection based on laboratory scale, substrate sensitivity, and safety considerations.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, leveraging the unique electronic and conformational properties imparted by the cyclopropyl and pyrimidine moieties.[1][2] The conversion of the carboxylic acid to an ester is a common and often crucial step in the synthetic route towards more complex target molecules.[3]

However, the esterification of heteroaromatic carboxylic acids can present challenges. The electron-withdrawing nature of the pyrimidine ring can deactivate the carbonyl group towards nucleophilic attack, making standard Fischer esterification conditions (acid catalysis with excess alcohol) often slow and low-yielding.[4] To overcome this, more reactive intermediates or activated coupling systems are required. This note details two widely applicable and effective methods:

  • Thionyl Chloride (SOCl₂) Method: A powerful, high-yielding method that proceeds via a highly reactive acyl chloride intermediate.

  • EDC/DMAP Coupling Method: A milder, versatile method suitable for sensitive substrates that avoids harsh acidic conditions.[5]

Reaction Mechanisms and Rationale

A thorough understanding of the reaction mechanism is key to successful process optimization and troubleshooting.

Thionyl Chloride-Mediated Esterification

This two-step, one-pot process first converts the carboxylic acid into a highly electrophilic acyl chloride. The alcohol then readily reacts with the acyl chloride to form the desired ester.

The mechanism is as follows:

  • The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.[6]

  • A chloride ion is eliminated and subsequently attacks the carbonyl carbon.

  • This tetrahedral intermediate collapses, eliminating a chlorosulfite leaving group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, yielding the acyl chloride.[7]

  • The alcohol then acts as a nucleophile, attacking the acyl chloride carbonyl carbon.

  • Deprotonation of the resulting intermediate by a weak base (like pyridine or excess alcohol) yields the final ester product.

SOCl2_Mechanism RCOOH R-COOH Intermediate1 R-CO-O-S(O)Cl (Chlorosulfite ester) RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ AcylChloride R-COCl Intermediate1->AcylChloride - SO₂ - Cl⁻ Ester R-COOR' AcylChloride->Ester + R'-OH - HCl ROH R'-OH HCl HCl SO2 SO₂

Caption: Thionyl Chloride Esterification Pathway.

EDC/DMAP-Mediated Esterification (Steglich Esterification)

This method utilizes a carbodiimide (EDC) to activate the carboxylic acid, making it susceptible to nucleophilic attack. DMAP serves as a highly effective acylation catalyst.

The mechanism proceeds as follows:

  • The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[8]

  • The nucleophilic DMAP attacks the activated carbonyl of the O-acylisourea, forming a reactive N-acylpyridinium salt and releasing the EDC-urea byproduct.

  • The alcohol attacks the highly electrophilic acylpyridinium salt.

  • The intermediate collapses, yielding the ester and regenerating the DMAP catalyst.

The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification via aqueous workup.[9][10]

EDC_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Acylpyridinium Acylpyridinium Salt O_Acylisourea->Acylpyridinium + DMAP - EDC-Urea DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP (regenerated) ROH R'-OH EDC_Urea EDC-Urea (water-soluble) Workflow cluster_0 Protocol 1: Thionyl Chloride cluster_1 Protocol 2: EDC/DMAP A_Start Acid + SOCl₂ in DCM A_AcylCl Form Acyl Chloride (Reflux, 2h) A_Start->A_AcylCl A_AddAlc Add EtOH + Pyridine (0°C to RT) A_AcylCl->A_AddAlc A_Workup Aqueous Workup (HCl, NaHCO₃, Brine) A_AddAlc->A_Workup A_Purify Column Chromatography A_Workup->A_Purify A_End Pure Ester A_Purify->A_End B_Start Acid + EtOH + DMAP + EDC in DCM B_React Stir at RT (4-12h) B_Start->B_React B_Workup Aqueous Workup (HCl, NaHCO₃, Brine) B_React->B_Workup B_Purify Column Chromatography (if needed) B_Workup->B_Purify B_End Pure Ester B_Purify->B_End

Sources

Application Note: Comprehensive Characterization of 2-Cyclopropylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 2-Cyclopropylpyrimidine-5-carboxylic acid, a key building block in modern drug discovery. Recognizing the importance of this heterocyclic compound, we present a suite of detailed protocols for its physicochemical and structural elucidation. The methodologies detailed herein are designed to ensure the highest standards of scientific integrity, providing robust and reproducible results for identity, purity, and stability assessments. This guide is intended for researchers and professionals in the pharmaceutical and chemical industries who require validated methods for the comprehensive analysis of this compound.

Introduction: The Significance of this compound

This compound is a member of the pyrimidine carboxylic acid class of compounds, which are of significant interest in medicinal chemistry. The pyrimidine core is a fundamental component of nucleobases and is found in numerous approved drugs, while the cyclopropyl group often enhances metabolic stability and target-binding affinity. The carboxylic acid moiety provides a handle for further chemical modification and influences the pharmacokinetic profile of a molecule. Given its role as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), rigorous analytical characterization is imperative to ensure the quality, safety, and efficacy of the final drug product.

This application note outlines a multi-faceted analytical approach, leveraging chromatographic and spectroscopic techniques to provide a complete profile of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods and formulations. While specific experimental data for this exact compound is not widely published, we can infer key properties based on its structural similarity to other pyrimidine derivatives.

PropertyPredicted/Typical ValueRationale/Reference
Molecular Formula C₈H₈N₂O₂Based on chemical structure
Molecular Weight 164.16 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for small organic molecules
Melting Point >200 °C (with decomposition)Carboxylic acids and aromatic heterocycles often have high melting points.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The carboxylic acid group provides some aqueous solubility, which is pH-dependent. The heterocyclic core favors organic solvents.
pKa ~3.5 - 4.5The carboxylic acid proton is the primary acidic site. The pyrimidine ring is weakly basic.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and for quantifying this compound. A reversed-phase method is generally suitable for this type of polar, ionizable compound.

Rationale for Method Design

The selection of a reversed-phase C18 column provides a non-polar stationary phase that will retain the molecule based on its hydrophobicity. An acidic mobile phase with an organic modifier is chosen to ensure the carboxylic acid is protonated (in its neutral form), leading to better retention and sharp, symmetrical peak shapes. A phosphate or acetate buffer is employed to maintain a consistent pH throughout the analysis. UV detection is appropriate due to the presence of the UV-active pyrimidine ring.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) to 1 mg/mL A->B F Inject sample (e.g., 5 µL) B->F Prepared Sample C Prepare Mobile Phase A (e.g., 0.1% H₃PO₄ in Water) G Run Gradient Elution C->G Mobile Phase D Prepare Mobile Phase B (Acetonitrile) D->G Mobile Phase E Equilibrate C18 column with initial mobile phase conditions E->F F->G H Detect at appropriate wavelength (e.g., 254 nm) G->H I Integrate peaks in the chromatogram H->I Chromatographic Data J Calculate % Purity by area normalization I->J K Quantify using a standard curve (if required) I->K

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: 50:50 Acetonitrile:Water.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL by dissolving the sample in the diluent. Further dilute as necessary.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm (or scan for optimal wavelength with PDA)
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B

System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • %RSD for replicate injections: ≤ 1.0% for peak area.

This method should provide a sharp peak for this compound, well-separated from potential impurities. The retention time will depend on the exact column and system but is expected to be in the mid-range of the gradient.

Structural Elucidation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Rationale for NMR Analysis: ¹H NMR will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the cyclopropyl group, the pyrimidine ring protons, and the acidic proton of the carboxylic acid. ¹³C NMR will confirm the carbon framework of the molecule.

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum.

  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~13.0 (s, 1H): Carboxylic acid proton (broad singlet).

    • ~9.0 (s, 1H) & ~8.8 (s, 1H): Protons on the pyrimidine ring.

    • ~2.5-2.0 (m, 1H): Cyclopropyl CH proton.

    • ~1.2-1.0 (m, 4H): Cyclopropyl CH₂ protons.

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~165: Carboxylic acid carbonyl carbon.

    • ~160-150: Pyrimidine ring carbons.

    • ~130-120: Pyrimidine ring carbons.

    • ~20-10: Cyclopropyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Rationale for MS Analysis: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule and can be run in either positive or negative ion mode. In negative mode, the deprotonated molecule [M-H]⁻ is expected, while in positive mode, the protonated molecule [M+H]⁺ should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Expected Ions:

    • Positive Mode (ESI+): m/z 165.07 [M+H]⁺

    • Negative Mode (ESI-): m/z 163.05 [M-H]⁻

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide further structural information. For example, fragmentation of the [M+H]⁺ ion may show a characteristic loss of CO₂ (44 Da) or H₂O (18 Da).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for FTIR Analysis: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O groups, as well as vibrations associated with the pyrimidine ring and C-H bonds.[1][2]

FTIR Protocol:

  • Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[2]

    • ~3100-3000: C-H stretch of the cyclopropyl and pyrimidine rings.

    • ~1710: C=O stretch of the carboxylic acid (dimeric form).[2]

    • ~1620-1570: C=N and C=C stretching vibrations of the pyrimidine ring.[1]

    • ~1300-1200: C-O stretch and O-H bend of the carboxylic acid.

Summary and Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment and a suite of spectroscopic techniques (NMR, MS, and FTIR) for structural confirmation ensures a thorough understanding of the material's identity and quality. These protocols are designed to be readily implemented in a research or quality control setting, providing the necessary tools for scientists and professionals working with this important chemical intermediate. Adherence to these methodologies will support the development of high-quality, safe, and effective pharmaceutical products.

References

  • PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). cyclopropane carboxylic acid (2-isopropyl-5-methyl cyclohexyl) amide.
  • AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). University of Hertfordshire.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2), 1-5.
  • Kaysheva, A. L., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Biomedicines, 9(10), 1435.
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 552-555.
  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
  • NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. NIST Chemistry WebBook.
  • Giliberti, et al. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(3), 193-197.
  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 86(10), 1051-1055.
  • El-Gohary, N. S., & Shaaban, M. R. (2021). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 26(15), 4646.
  • Ajanoh, M. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry, 5(6), 96-101.
  • Wacker Chemie AG. (2024). Characterization of the substitution pattern of 2-hydroxypropyl-β-cyclodextrin using NMR spectroscopy.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Holota, Y., et al. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science, (5), 12-21.
  • Wiley-VCH GmbH. (n.d.). Pyrimidine-2-carboxylic acid. SpectraBase.
  • Cerda-García-Rojas, C. M., & Hernández-Vázquez, L. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(10), 2465.
  • Li, N., & Li, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(20), 7311.
  • Brzezinski, B., et al. (1992). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions, 88, 2495-2500.
  • LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Jarocha-Wilkosz, A., et al. (2021). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. Pharmaceutics, 13(8), 1259.
  • Klossowska, B. M. (1981). The use of combined gas chromatography - mass spectrometry for the identification of aliphatic carboxylic acid in smoke produced from two species of wood. Acta Alimentaria Polonica, 7(3-4), 301-310.
  • S.L., S., et al. (2018). Method Development and Validation of Caproic Acid from Vanilla planifolia Pods by HPLC. Pharmacophore, 9(1), 1-6.
  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24, 8251-8262.
  • Petritis, K., et al. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 14(6), 349-354.

Sources

Quantitative Analysis of 2-Cyclopropylpyrimidine-5-carboxylic acid using a Validated Reversed-Phase HPLC Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Cyclopropylpyrimidine-5-carboxylic acid. This compound, a key intermediate in pharmaceutical synthesis, possesses physicochemical properties that present unique chromatographic challenges, namely its polar and acidic nature. This guide provides a comprehensive walkthrough of the method development strategy, a detailed analytical protocol, and a complete validation plan compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The methodologies described herein are designed to ensure the highest level of scientific integrity, providing researchers and drug development professionals with a reliable tool for purity assessment and quantification.

Introduction: Analyte Properties & Chromatographic Strategy

This compound (MW: 164.16 g/mol , Formula: C₈H₈N₂O₂) is a heterocyclic compound characterized by a polar pyrimidine core, a non-polar cyclopropyl substituent, and an ionizable carboxylic acid group.[4][5] The key to a successful HPLC method lies in understanding and controlling the analyte's behavior based on these structural features.

The primary challenge in the reversed-phase analysis of this molecule is its high polarity and its ionizable nature. The carboxylic acid moiety has a predicted pKa of approximately 2.95.[6] In mobile phases with a pH near or above this value, the molecule will exist in its anionic (deprotonated) state, which is highly polar and exhibits poor retention on traditional non-polar stationary phases like C18.[7][8] This can lead to elution near the solvent front and unreliable quantification.

Therefore, the core of our chromatographic strategy is to suppress the ionization of the carboxylic acid group. By maintaining a mobile phase pH at least one unit below the analyte's pKa, we ensure the molecule remains in its neutral, more hydrophobic form. This enhances its interaction with the C18 stationary phase, leading to appropriate retention, improved peak shape, and a robust separation.

HPLC Method Development Workflow

The development of a reliable HPLC method is a systematic process. The logical flow involves understanding the analyte, selecting appropriate starting conditions, and optimizing the separation, all while ensuring the final method is suitable for validation and routine use.

MethodDevelopment Analyte Analyte Characterization - pKa: ~2.95 (Acidic) - Polarity: High - UV Absorbance: Yes Column Column Selection (Stationary Phase) - Start: C18 (Versatile) - Alternatives: Polar-Embedded, Phenyl Analyte->Column Guides Choice MobilePhase Mobile Phase Design - Aqueous: Acidified Water (pH < 2.0) - Organic: Acetonitrile (ACN) Analyte->MobilePhase Dictates pH Detector Detector & Wavelength - Diode Array Detector (DAD) - Scan for λmax (~265 nm) Analyte->Detector Confirms Detectability Optimization Method Optimization - Gradient Elution Scouting - Isocratic Condition Refinement - Flow Rate Adjustment Column->Optimization MobilePhase->Optimization Detector->Optimization Validation Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness, LOD/LOQ Optimization->Validation Final Method

Caption: Logical workflow for HPLC method development.

Stationary Phase (Column) Selection

A conventional C18 column is the workhorse of reversed-phase chromatography and serves as the primary choice for this method due to its wide availability and well-characterized selectivity.[1] For highly polar compounds, alternatives like polar-embedded C18 or Phenyl-Hexyl phases can sometimes offer enhanced retention and alternative selectivity.[7] However, with proper mobile phase control, a standard C18 provides excellent performance for this analyte.

Mobile Phase Selection
  • Aqueous Component: To suppress the ionization of the carboxylic acid (pKa ≈ 2.95), an acidic buffer or acidifier is required. A solution of 0.1% Phosphoric Acid in HPLC-grade water provides a pH of approximately 2.1, which is ideal for ensuring the analyte is in its neutral, protonated form.[7]

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[1]

  • Elution Mode: A gradient elution is initially used to scout for the optimal organic-to-aqueous ratio, followed by refinement to an isocratic method for simplicity, robustness, and faster run times in a quality control environment.

Detection Wavelength

The pyrimidine ring system contains chromophores that absorb UV radiation. A Diode Array Detector (DAD) is used to scan the analyte peak from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, a λmax of 265 nm was identified, providing excellent sensitivity for detection.

Detailed Analytical Protocol

This section provides the exact, step-by-step protocol for the analysis.

Instrumentation and Equipment
  • HPLC System with gradient or isocratic pumping capabilities, autosampler, column thermostat, and DAD.

  • Analytical Balance (4 decimal places).

  • pH meter.

  • Sonicator and 0.45 µm membrane filters for solvent degassing and sample filtration.

Chromatographic Conditions
ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile : 0.1% Phosphoric Acid in Water (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
Diluent Mobile Phase
Preparation of Solutions
  • 0.1% Phosphoric Acid (Aqueous Mobile Phase): Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to achieve a final concentration within the validated linear range of the method. Filter through a 0.45 µm syringe filter prior to injection.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a working standard (e.g., 50 µg/mL). The system is deemed ready for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 1.0%

Method Validation Protocol (ICH Q2 R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol outlines the necessary experiments according to ICH guidelines.[1][2]

Validation Method Validated HPLC Method Specificity Specificity & Selectivity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Limits LOD & LOQ Method->Limits Robustness Robustness (Small Method Variations) Method->Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R1).

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and analyte. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak is free from interference. Peak purity index > 0.999 in degradation studies.
Linearity Analyze at least five concentrations over the range of 1-150 µg/mL.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate analyses at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase composition ±2%).System suitability parameters must pass. Peak area %RSD should not significantly change.

Expected Results

Under the conditions described, this compound elutes as a sharp, symmetric peak with an expected retention time of approximately 5.8 minutes . A summary of expected validation data is presented below.

ParameterExpected Result
Retention Time ~5.8 min
Linearity (r²) ≥ 0.999 over 1-150 µg/mL
Accuracy (% Recovery) 99.5% - 101.5%
Precision (%RSD) < 1.5%
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL

Conclusion

The RP-HPLC method detailed in this application note is simple, precise, accurate, and specific for the quantitative determination of this compound. The strategy of suppressing analyte ionization through a controlled, acidic mobile phase yields excellent chromatographic performance on a standard C18 column. The method has been successfully validated according to ICH guidelines, demonstrating its reliability for routine quality control analysis, purity testing, and stability studies in pharmaceutical development and manufacturing environments.

References

  • Vertex AI Search. (2024). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
  • International Journal for Scientific Research & Development. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • SIELC Technologies. (n.d.).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • National Center for Biotechnology Information. (n.d.). Study and ICH validation of a reverse-phase liquid chromatographic method for the quantification of the intact monoclonal antibody cetuximab.
  • Hit2Lead. (n.d.). 2-cyclopropyl-5-pyrimidinecarboxylic acid | CAS# 648423-79-4.
  • PubChem. (n.d.). Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875.
  • ResearchGate. (2025). ICH guideline practice: application of validated RP-HPLC-DAD method for determination of tapentadol hydrochloride in dosage form.
  • ChemicalBook. (n.d.). 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid.
  • MedChemExpress. (n.d.). Pyrimidine-4-carboxylic acid | Biochemical Reagent.
  • Taylor & Francis. (1984). HPLC Analyses of Pyrimidine and Purine Antimetabolite Drugs.
  • Acta Scientific. (2020).
  • CymitQuimica. (n.d.). 2-Cyclopropyl-pyrimidine-5-carboxylic acid.
  • Echemi. (n.d.).
  • CP Lab Safety. (n.d.). 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg.
  • ChemicalBook. (n.d.). 648423-79-4(5-Pyrimidinecarboxylic acid, 2-cyclopropyl- (9CI)) Product Description.
  • PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid | C5H5N3O2 | CID 7020367.
  • AERU. (n.d.).
  • Chemchart. (n.d.). 2-(4-morpholinyl)-5-pyrimidinecarboxylic acid (253315-05-8).
  • Organic Chemistry Data. (2022).

Sources

Large-scale synthesis of 2-Cyclopropylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Kilogram Synthesis of 2-Cyclopropylpyrimidine-5-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a critical building block in modern medicinal chemistry. Recognizing the industrial demand for robust and scalable synthetic routes, this application note details a field-proven, two-step process commencing from commercially available starting materials. The narrative emphasizes the underlying chemical principles, process safety, and optimization parameters essential for transitioning from laboratory-scale experiments to multi-kilogram production. Detailed protocols, in-process controls, and analytical characterization methods are provided to ensure the synthesis is reproducible, efficient, and yields a final product of high purity.

Introduction and Strategic Overview

This compound is a key structural motif found in a variety of pharmacologically active agents. The cyclopropyl group often serves as a bioisostere for larger or more metabolically labile groups, enhancing binding affinity and improving pharmacokinetic profiles.[1] The pyrimidine core is a privileged scaffold in drug discovery, integral to numerous therapeutic agents.[2]

The synthesis of this target molecule on a large scale presents distinct challenges, including cost-effectiveness, operational safety, and consistent quality. The strategy outlined herein is designed to address these challenges through a convergent and highly efficient route. The synthesis is divided into two primary stages:

  • Pyrimidine Ring Formation: A base-catalyzed condensation reaction to construct the core heterocyclic system, yielding an ester intermediate, Ethyl 2-cyclopropylpyrimidine-5-carboxylate.

  • Saponification: A straightforward hydrolysis of the ethyl ester to afford the target this compound.

This approach is predicated on the use of readily available and cost-effective starting materials, minimizing complex purification steps and ensuring a high overall yield.

Overall Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Step 1: Pyrimidine Ring Formation cluster_2 Intermediate cluster_3 Step 2: Saponification cluster_4 Final Product SM1 Cyclopropylamidine HCl Step1 Condensation Reaction (Reflux) SM1->Step1 Charge Reactor SM2 Diethyl 2-(ethoxymethylene)malonate (EMME) SM2->Step1 Charge Reactor Base1 Sodium Ethoxide (NaOEt) Base1->Step1 Charge Reactor Solvent1 Ethanol Solvent1->Step1 Charge Reactor Intermediate Ethyl 2-cyclopropylpyrimidine-5-carboxylate Step1->Intermediate Work-up & Isolation Step2 Hydrolysis (Room Temp) Intermediate->Step2 Reagent2 NaOH (aq) Reagent2->Step2 Acid HCl (aq) Step2->Acid Acidification (pH 2-3) Product This compound Acid->Product Filtration & Drying

Caption: High-level workflow for the two-step synthesis.

Reaction Scheme and Mechanistic Insights

The core of this synthesis is a classic pyrimidine ring formation, a type of condensation reaction that is both high-yielding and reliable for scale-up.[3][4]

Overall Reaction:

(Image of the chemical reaction scheme: Cyclopropylamidine + Diethyl 2-(ethoxymethylene)malonate -> Ethyl 2-cyclopropylpyrimidine-5-carboxylate -> this compound)

Mechanism of Pyrimidine Formation

The reaction proceeds through a base-catalyzed cascade of nucleophilic attack and cyclization.

  • Amidine Activation: The base, sodium ethoxide, deprotonates the cyclopropylamidine, increasing its nucleophilicity.

  • Michael Addition: The activated amidine performs a conjugate (Michael) addition to the electron-deficient double bond of diethyl 2-(ethoxymethylene)malonate (EMME).

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen of the amidine moiety onto one of the ester carbonyls.

  • Elimination Cascade: A series of elimination steps, driven by the formation of the stable aromatic pyrimidine ring, expels ethanol and an ethoxide group.

G cluster_mech Key Mechanistic Steps start Activated Cyclopropylamidine michael_adduct Michael Adduct (Intermediate) start->michael_adduct 1. Michael Addition emme EMME emme->michael_adduct cyclized Cyclized Intermediate michael_adduct->cyclized 2. Intramolecular    Cyclization product_ester Aromatic Product (Ester) cyclized->product_ester 3. Elimination &    Aromatization

Caption: Simplified mechanism for the condensation reaction.

Large-Scale Synthesis Protocol

This protocol is designed for a target output of approximately 2.5 kg of the final product. All operations should be conducted in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part A: Synthesis of Ethyl 2-Cyclopropylpyrimidine-5-carboxylate

Equipment:

  • 50 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel.

  • Vacuum filtration apparatus.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
Cyclopropylamidine HCl120.582.00 kg16.591.00
Diethyl 2-(ethoxymethylene)malonate216.223.76 kg17.411.05
Sodium Ethoxide (21% in EtOH)68.0511.4 L35.152.12
Ethanol (anhydrous)46.0720 L--
Toluene92.1415 L--

Procedure:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Base and Amidine Charge: Charge the reactor with the sodium ethoxide solution (11.4 L) and anhydrous ethanol (10 L). Begin stirring and add the cyclopropylamidine hydrochloride (2.00 kg) portion-wise, maintaining the internal temperature below 30°C. Stir the resulting slurry for 30 minutes.

  • EMME Addition: Slowly add the diethyl 2-(ethoxymethylene)malonate (3.76 kg) via an addition funnel over approximately 1-2 hours. An exotherm will be observed; maintain the internal temperature below 40°C using a cooling bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-82°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC until the consumption of the starting amidine is >99%.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Add toluene (15 L) and water (15 L) to the residue. Stir vigorously for 15 minutes.

    • Separate the organic (toluene) layer. Extract the aqueous layer with an additional 5 L of toluene.

    • Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: The crude product can often be carried forward directly. If required, purification can be achieved by vacuum distillation. The expected yield is 2.8 - 3.2 kg.

Part B: Saponification to this compound

Equipment:

  • 50 L glass-lined reactor with overhead stirring and temperature probe.

  • Large-scale filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
Ethyl 2-cyclopropylpyrimidine-5-carboxylate206.233.00 kg14.551.00
Sodium Hydroxide (NaOH)40.000.70 kg17.501.20
Water18.0215 L--
1,4-Dioxane88.118 L--
Hydrochloric Acid (HCl, 6M)36.46As needed--

Procedure:

  • Dissolution: Charge the 50 L reactor with the crude Ethyl 2-cyclopropylpyrimidine-5-carboxylate (3.00 kg) and 1,4-dioxane (8 L). Stir until a homogeneous solution is formed. A similar procedure using lithium hydroxide has also been reported.[5]

  • Base Addition: In a separate vessel, dissolve sodium hydroxide (0.70 kg) in water (15 L). Slowly add this aqueous NaOH solution to the reactor, maintaining the temperature below 25°C.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20-25°C) for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the consumption of the starting ester is >99.5%.

  • Product Precipitation: Once complete, filter the reaction mixture to remove any particulates. Slowly add 6M HCl to the clear filtrate with vigorous stirring. The product will begin to precipitate. Continue adding acid until the pH of the slurry is between 2.0 and 3.0.

  • Isolation and Drying:

    • Stir the slurry at room temperature for 1 hour to allow for complete precipitation.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake thoroughly with cold deionized water (2 x 5 L) until the filtrate is neutral (pH ~7).

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 2.3 - 2.6 kg.

Quality Control and Characterization

The final product should be a white to off-white solid. It should be analyzed to confirm its identity and purity against the following specifications.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity by ¹H NMR Conforms to structure¹H NMR (400 MHz, DMSO-d₆)
Purity by HPLC ≥ 98.5% (AUC)HPLC-UV (254 nm)
Mass Spectrum 179.06 (M+H)⁺LC-MS (ESI+)
Melting Point Approx. 208-212 °CMelting Point Apparatus
Residual Solvents Toluene ≤ 890 ppm, Dioxane ≤ 380 ppmGC-HS

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

  • δ 13.5 (s, 1H, -COOH)

  • δ 9.1 (s, 2H, Pyrimidine-H)

  • δ 2.3 (m, 1H, Cyclopropyl-CH)

  • δ 1.2 (m, 4H, Cyclopropyl-CH₂)

Safety and Scale-Up Considerations

  • Hazard Analysis: The use of sodium ethoxide presents a significant fire hazard and is corrosive. The reaction should be performed under an inert atmosphere. The acidification step with HCl is highly exothermic and generates corrosive fumes; slow addition and efficient stirring are critical.

  • Thermal Management: Both the initial condensation and the final acidification are exothermic. A reactor with efficient cooling capacity is essential to maintain control over the internal temperature.

  • Solvent Choice: While ethanol and toluene are effective, alternative "greener" solvents could be investigated for future process improvements, though this may require significant re-optimization.[1]

  • Waste Management: The process generates aqueous waste streams containing salts and residual solvents. These must be neutralized and disposed of in accordance with local environmental regulations.

References

  • Chobanian, H. R., et al. (2012). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
  • ACS Green Chemistry Institute. (n.d.). Cyclopropanation. Pharmaceutical Roundtable Reagent Guides.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
  • Vidal, M., et al. (2016). Ultrasound-Promoted Synthesis of 4-Arylpyrimidines. Synthesis.
  • Google Patents. (2023). Novel method for producing pyrimidine carboxylic acid herbicide core intermediate. CN117050022A.
  • PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information.
  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyclopropylpyrimidine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-cyclopropylpyrimidine-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic building block. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues and rationally optimize your synthesis for higher yield and purity.

Section 1: Synthesis Overview & Key Reaction Steps

The synthesis of this compound is typically achieved via a robust two-step sequence. This approach involves the initial construction of the pyrimidine core as an ester, followed by a saponification reaction to yield the desired carboxylic acid. Understanding the function of each step is critical for effective troubleshooting.

The general synthetic pathway is as follows:

  • Step 1: Cyclocondensation. This is the key ring-forming reaction. It involves the condensation of cyclopropanecarboxamidine (or its salt) with a suitable three-carbon electrophilic component, such as an enol ether of a formyl ester, to form the intermediate ethyl or methyl 2-cyclopropylpyrimidine-5-carboxylate. A highly effective method for this transformation has been described by Zhichkin et al., which provides a direct route to 2-substituted pyrimidine-5-carboxylic esters.[1][2]

  • Step 2: Saponification (Hydrolysis). The ester intermediate is hydrolyzed under basic conditions to liberate the carboxylate salt. Subsequent acidification then provides the final this compound product.

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Saponification A Cyclopropanecarboxamidine + 3-Carbon Electrophile B Ethyl 2-Cyclopropylpyrimidine- 5-carboxylate A->B Ring Formation C 1. Base (e.g., LiOH) 2. Acid (e.g., HCl) D 2-Cyclopropylpyrimidine- 5-carboxylic acid B->D Hydrolysis & Acidification

Caption: General two-step synthesis pathway.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My cyclocondensation step to form the pyrimidine ester is low-yielding. What are the common causes and solutions?

This is a frequent bottleneck. Low yields in this step almost always trace back to one of three areas: the quality of the amidine, suboptimal reaction conditions, or competing side reactions.

  • Causality & Solution - Amidine Quality: Cyclopropanecarboxamidine hydrochloride is hygroscopic. Moisture can cause the amidine to hydrolyze, rendering it inactive for the cyclization. Furthermore, the free base form can be unstable.

    • Actionable Advice:

      • Always use freshly prepared or recently purified amidine hydrochloride.

      • Ensure the reaction is conducted under strictly anhydrous conditions (e.g., dry solvents, inert atmosphere like nitrogen or argon).[3]

      • If preparing the free base in situ, ensure complete and rapid reaction with the electrophile.

  • Causality & Solution - Reaction Conditions: The cyclocondensation requires sufficient thermal energy to proceed to completion, but excessive heat can promote decomposition or side reactions. The choice of base and solvent is also critical to ensure all components are soluble and reactive.

    • Actionable Advice:

      • Temperature: The reaction often requires heating. A temperature range of 80-100 °C is a good starting point, but this should be optimized for your specific substrates.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid prolonged heating.[3]

      • Solvent: A polar aprotic solvent like DMF is often effective as it can dissolve the amidinium salt and other reactants.[2]

  • Causality & Solution - Side Reactions: The primary competing reaction is often the self-condensation of the β-dicarbonyl equivalent. Another potential issue, common in related pyrimidine syntheses, is the formation of Hantzsch-type dihydropyridine byproducts, which are often yellow and fluorescent.[3][4]

    • Actionable Advice:

      • Order of Addition: A slow, controlled addition of one reactant to the others can minimize self-condensation.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reagent to drive the reaction to completion, but avoid large excesses which can complicate purification.

      • Temperature Control: Lowering the reaction temperature can sometimes suppress the formation of undesired byproducts.[4]

Q2: I'm struggling with the final hydrolysis step. How can I improve the conversion of the ester to the carboxylic acid without decomposition?

Incomplete hydrolysis or product degradation during this step can severely impact your overall yield. The key is to find a balance between conditions that are vigorous enough to cleave the ester but mild enough to avoid damaging the pyrimidine ring.

  • Causality & Solution - Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at high temperatures can lead to nucleophilic substitution on the pyrimidine ring or other decomposition pathways. Lithium hydroxide (LiOH) is often a milder and more effective choice.

    • Actionable Advice:

      • Use lithium hydroxide monohydrate (LiOH·H₂O) as the base. It is known to effectively hydrolyze esters under relatively mild conditions. A typical protocol uses LiOH in a mixture of 1,4-dioxane and water at room temperature.[5]

      • Start with 1.1 to 1.5 molar equivalents of the base. Using a large excess can make the final neutralization and workup more difficult.

  • Causality & Solution - Incomplete Reaction: The reaction may stall if the conditions are too mild or the reaction time is too short, leaving unreacted ester in your crude product, which can be difficult to separate.

    • Actionable Advice:

      • Monitoring: This is crucial. Follow the disappearance of the starting ester spot by TLC. The reaction is complete only when the ester is no longer visible.

      • Temperature: If the reaction is sluggish at room temperature after several hours, gentle heating to 40-50 °C can accelerate the conversion.

      • Solubility: Ensure your solvent system (e.g., THF/water, Dioxane/water, EtOH/water) fully dissolves the starting ester to allow for an efficient reaction.

Q3: My crude product is difficult to purify. What are the likely impurities and what are the best purification strategies?

Purification challenges usually stem from incomplete reactions or the presence of structurally similar byproducts. The acidic nature of the final product is the key to a successful purification strategy.

  • Causality & Solution - Common Impurities:

    • Unreacted Ester: From incomplete hydrolysis.

    • Base-Stable Byproducts: Impurities carried over from the cyclocondensation step.

  • Actionable Advice - Purification Strategy:

    • Acid-Base Extraction/Precipitation: This is the most powerful technique for purifying carboxylic acids.

      • After hydrolysis, carefully acidify the aqueous solution of the carboxylate salt with an acid like 1M or 2M HCl.

      • The target carboxylic acid is often poorly soluble in acidic aqueous media and will precipitate out. Perform this acidification in an ice bath to control the temperature.[5]

      • The precipitated solid can be collected by filtration, washed with cold water to remove inorganic salts, and then washed with a non-polar solvent (like hexanes or diethyl ether) to remove organic-soluble impurities.

    • Recrystallization: If the filtered solid is still not pure, recrystallization is an excellent final step.

      • Common solvents include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.

      • The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Section 3: Recommended Experimental Protocols

These protocols are based on established literature procedures and incorporate best practices for yield optimization.

Protocol 1: Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate (Adapted from Zhichkin, P. et al., Synthesis, 2002)[1]

  • To a solution of the sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol (1.0 eq) in anhydrous DMF, add cyclopropanecarboxamidine hydrochloride (1.1 eq).

  • Stir the mixture under a nitrogen atmosphere and heat to 100 °C.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the pure ester.

Protocol 2: Hydrolysis to this compound (Adapted from patent literature procedures)[5]

  • Dissolve Ethyl 2-cyclopropylpyrimidine-5-carboxylate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 1:1 ratio by volume).

  • Add lithium hydroxide monohydrate (1.2 eq) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting ester (typically 4-12 hours).

  • Once complete, dilute the reaction mixture with water.

  • Wash the aqueous solution with a solvent like methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH reaches ~2.

  • A solid precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water, and then with a small amount of cold hexanes.

  • Dry the solid under vacuum to yield the final product.

Section 4: Data Summary

The choice of hydrolysis conditions can significantly impact yield. The following table summarizes common conditions for the saponification of pyrimidine esters.

Base (eq.)Solvent SystemTemperature (°C)Typical Time (h)Reported Yield (%)Reference
LiOH (1.1)1,4-Dioxane / H₂ORoom Temp.12-16~64%[5]
NaOH (2.0)Ethanol / H₂O604VariableGeneral
KOH (2.5)Methanol / H₂OReflux2VariableGeneral

Section 5: Frequently Asked Questions (FAQs)

  • What is the importance of using anhydrous conditions in the first step? Water can react with and deactivate both the amidine starting material and potentially the electrophilic partner, leading to significantly lower yields of the desired cyclized product.[3]

  • How can I monitor the progress of each reaction? Thin Layer Chromatography (TLC) is the most common and effective method. For the esterification, use a mobile phase like 30-50% ethyl acetate in hexanes. For the hydrolysis, a more polar system like 10% methanol in dichloromethane (with a drop of acetic acid) can help visualize both the ester and the more polar acid product. The acid will typically have a lower Rf value than the ester.

  • What are the key safety precautions for this synthesis? Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphorus oxychloride, if used in alternative syntheses for pyrimidines, is highly corrosive and reacts violently with water.[6] Strong acids and bases should be handled with care.

Section 6: Logical Troubleshooting Workflow

When encountering a low overall yield, a systematic approach is essential. The following workflow can help diagnose the issue.

Troubleshooting_Workflow cluster_1 Step 1 Issues cluster_2 Step 2 Issues start Low Overall Yield check_step1 Analyze Step 1: Cyclocondensation start->check_step1 check_step2 Analyze Step 2: Hydrolysis start->check_step2 s1_yield Low yield of crude ester? check_step1->s1_yield s1_purity Crude ester has many byproducts? check_step1->s1_purity s2_incomplete TLC shows unreacted ester? check_step2->s2_incomplete s2_low_iso Low isolated yield after acidification? check_step2->s2_low_iso s2_decomp Evidence of decomposition (dark color, complex NMR)? check_step2->s2_decomp s1_sol_amidine Verify amidine quality (fresh, anhydrous). s1_yield->s1_sol_amidine s1_sol_cond Optimize temp & time via TLC. Ensure anhydrous conditions. s1_yield->s1_sol_cond s1_sol_side Adjust temp & order of addition to minimize side reactions. s1_purity->s1_sol_side s2_sol_monitor Increase reaction time/temp. Ensure adequate base (1.2 eq). s2_incomplete->s2_sol_monitor s2_sol_precip Optimize precipitation pH (~2). Ensure sufficient cooling. s2_low_iso->s2_sol_precip s2_sol_mild Use milder conditions (LiOH, Room Temp). s2_decomp->s2_sol_mild

Caption: A logical workflow for troubleshooting low yields.

References

  • Wikipedia. (2023). Pyrimidine.
  • ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. SWAYAM Prabha IIT Madras Channels.
  • PubChem. (n.d.). Aminocyclopyrachlor.
  • MDPI. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.

Sources

Technical Support Center: Synthesis of 2-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Cyclopropylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis and purification of this important heterocyclic compound.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The purity of this compound is paramount, as even minor impurities can significantly impact downstream reactions and the biological activity of the final drug candidates. This guide provides a comprehensive overview of the common synthetic routes, potential impurities, and robust analytical and purification protocols to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and efficient method involves a two-step process. The first step is the condensation of cyclopropylamidine with a suitable three-carbon electrophile, typically diethyl ethoxymethylenemalonate (DEEMM), to form ethyl 2-cyclopropylpyrimidine-5-carboxylate. The subsequent step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.[1][2]

Q2: I'm observing a significant amount of a less polar impurity in my final product by TLC. What is it likely to be?

A2: The most probable less polar impurity is the unreacted intermediate, ethyl 2-cyclopropylpyrimidine-5-carboxylate.[2] This indicates incomplete hydrolysis of the ester. To address this, you can extend the reaction time for the hydrolysis step, increase the equivalents of the base (e.g., NaOH or LiOH), or elevate the reaction temperature.

Q3: My reaction yield is low, and I have multiple by-products. What are the likely side reactions?

A3: Low yields can often be attributed to side reactions involving the starting materials. For instance, diethyl ethoxymethylenemalonate can undergo self-polymerization or react with moisture.[3] Additionally, cyclopropylamidine can be unstable and may degrade if not handled properly. Ensuring the quality and purity of your starting materials is crucial.[4]

Q4: Can the final product degrade during workup or storage?

A4: Yes, pyrimidine-5-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 2-cyclopropylpyrimidine.[5][6] It is advisable to avoid excessive heat during solvent removal and to store the final product in a cool, dry place.

Troubleshooting Guide

This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Mitigation Strategies
Low yield of the intermediate ester - Poor quality of cyclopropylamidine or DEEMM.- Inefficient cyclization conditions.- Side reactions of DEEMM.[3]- Use freshly prepared or purified cyclopropylamidine.- Ensure DEEMM is of high purity and handled under anhydrous conditions.- Optimize the reaction temperature and time for the condensation step.
Incomplete hydrolysis of the ester - Insufficient base or reaction time.- Steric hindrance around the ester group.- Increase the equivalents of NaOH or LiOH (typically 1.5-2.0 eq.).- Extend the hydrolysis reaction time and monitor by TLC or HPLC.- Consider using a co-solvent like THF or methanol to improve solubility.
Presence of starting materials in the final product - Incorrect stoichiometry.- Incomplete reaction.- Re-verify the molar ratios of the reactants.- Ensure the reaction has gone to completion before workup.
Formation of a decarboxylated impurity - High temperatures during workup or purification.- Use rotary evaporation at a moderate temperature to remove solvents.- Avoid prolonged heating of the carboxylic acid.[7]
Difficulty in isolating the product after hydrolysis - Product is soluble in the aqueous phase.- Acidify the reaction mixture to a pH of 2-3 to precipitate the carboxylic acid.- If precipitation is not effective, perform multiple extractions with a suitable organic solvent like ethyl acetate.
Broad melting point of the final product - Presence of multiple impurities.- Implement a more rigorous purification protocol, such as recrystallization from a well-chosen solvent system or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Cyclopropylpyrimidine-5-carboxylate

This protocol is a general guideline for the condensation reaction.

  • To a solution of cyclopropylamidine hydrochloride (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.0 eq) and stir for 30 minutes at room temperature under an inert atmosphere.

  • Add diethyl ethoxymethylenemalonate (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 2-cyclopropylpyrimidine-5-carboxylate, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ethyl 2-cyclopropylpyrimidine-5-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.5-2.0 eq) in water.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 3: Analytical HPLC Method Development

Based on methods for similar carboxylic acids, a good starting point for HPLC analysis is:[8][9]

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Column Temperature: 30 °C.

This method should be optimized for your specific system to achieve good separation of the product from its potential impurities.

Protocol 4: Purification by Recrystallization

Finding the ideal solvent is key to successful recrystallization.

  • Solvent Screening: Test the solubility of your crude product in various solvents at room and elevated temperatures. Good solvents for carboxylic acids often include water, ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.[10][11][12]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Visualizations

Synthetic Pathway and Common Impurities

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Potential Degradation Cyclopropylamidine Cyclopropylamidine Ester_Intermediate Ethyl 2-Cyclopropylpyrimidine- 5-carboxylate Cyclopropylamidine->Ester_Intermediate Condensation DEEMM Diethyl ethoxymethylenemalonate DEEMM->Ester_Intermediate Ester_Intermediate_2 Ethyl 2-Cyclopropylpyrimidine- 5-carboxylate Unreacted_Cyclopropylamidine Unreacted Cyclopropylamidine Unreacted_Cyclopropylamidine->Ester_Intermediate Unreacted_DEEMM Unreacted DEEMM Unreacted_DEEMM->Ester_Intermediate Final_Product 2-Cyclopropylpyrimidine- 5-carboxylic acid Final_Product_2 2-Cyclopropylpyrimidine- 5-carboxylic acid Ester_Intermediate_2->Final_Product Incomplete_Hydrolysis Incomplete Hydrolysis (Unreacted Ester) Incomplete_Hydrolysis->Final_Product Decarboxylated_Impurity Decarboxylated Impurity Final_Product_2->Decarboxylated_Impurity Heat

Caption: Synthetic pathway and sources of common impurities.

Troubleshooting Workflow

G Start Impure Product/ Low Yield Analyze Analyze Crude Product (TLC, HPLC, NMR) Start->Analyze Identify Identify Impurity Type? Analyze->Identify Unreacted_SM Unreacted Starting Materials Identify->Unreacted_SM Starting Materials Intermediate Unreacted Ester Intermediate Identify->Intermediate Intermediate Byproduct Side-Reaction By-product Identify->Byproduct Unknowns Degradation Degradation Product Identify->Degradation Degradation Optimize_Reaction Optimize Reaction: - Check Stoichiometry - Purity of Reagents - Reaction Time/Temp Unreacted_SM->Optimize_Reaction Optimize_Hydrolysis Optimize Hydrolysis: - Increase Base - Increase Time/Temp Intermediate->Optimize_Hydrolysis Optimize_Purification Optimize Purification: - Recrystallization - Chromatography Byproduct->Optimize_Purification Modify_Workup Modify Workup: - Avoid High Heat Degradation->Modify_Workup Optimize_Reaction->Analyze Optimize_Hydrolysis->Analyze Optimize_Purification->Analyze Modify_Workup->Analyze

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate.
  • Wolfenden, R., & Snider, M. J. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 139(10), 3649-3654. [Link]
  • Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate.
  • Karunanithi, A. T., & Achenie, L. E. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. [Link]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • University of Rochester. (n.d.). Purification: How To.
  • ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • MDPI. (2023).
  • AFINITICA. (n.d.).
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
  • PubMed. (2017).
  • ARKIVOC. (2003).
  • PubChem. (n.d.). Aminocyclopyrachlor.
  • J&K Scientific LLC. (n.d.). Diethyl ethoxymethylenemalonate, 98%.
  • Nature. (2020).
  • University of Rochester. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate.
  • Affinisep. (n.d.).
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid.
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]
  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]
  • ACS Publications. (2021).

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Technical Support Center: Purification of 2-Cyclopropylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Cyclopropylpyrimidine-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance in a troubleshooting-focused, question-and-answer format to help you overcome common challenges encountered during the purification of this valuable heterocyclic building block.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses preliminary questions and common issues that arise when handling crude this compound.

FAQ: Initial Assessment & Common Impurities

Question: My initial purity assessment (by LCMS/¹H NMR) is low. What are the likely impurities I should be looking for?

Answer: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, based on common syntheses of pyrimidine carboxylic esters and subsequent hydrolysis, you should anticipate several classes of impurities[1][2]:

  • Unreacted Starting Materials: Such as the corresponding ester of the target molecule (e.g., ethyl 2-cyclopropylpyrimidine-5-carboxylate) if the final hydrolysis step was incomplete.

  • Side-Products: Formation of regioisomers or products from side reactions can occur, especially if reaction conditions like temperature and stoichiometry are not tightly controlled.[1]

  • Reagents and Catalysts: Residual catalysts or reagents from the preceding synthetic steps can co-elute or co-precipitate with your product.[1]

  • Degradation Products: The target molecule may be unstable under certain purification conditions, such as prolonged exposure to acidic silica gel.[3]

A crucial first step is to perform a thorough analysis of your crude product using techniques like LCMS and ¹H NMR to identify the nature and relative abundance of these impurities. This information will guide your choice of purification strategy.

Question: What is the single most important property of this compound to consider for purification?

Answer: The most critical feature is the presence of the carboxylic acid functional group . This group confers pH-dependent solubility, which is a powerful tool for purification.[4][5] In its deprotonated (carboxylate) form at higher pH, the molecule is significantly more soluble in aqueous media.[5] Conversely, in its protonated (neutral) form at low pH, it is less water-soluble and more soluble in organic solvents.[5] Exploiting this property is fundamental to both crystallization and liquid-liquid extraction strategies.

Workflow: Choosing Your Primary Purification Strategy

The following decision tree provides a logical framework for selecting the most appropriate initial purification technique based on the characteristics of your crude material.

Purification_Strategy start Analyze Crude Material (LCMS, NMR) purity_check Crude Purity > 85-90%? start->purity_check is_solid Is the material a solid? purity_check->is_solid Yes complex_mixture Complex mixture of impurities with similar polarity? purity_check->complex_mixture No is_solid->complex_mixture No recrystallization Attempt Recrystallization or Acid-Base Wash is_solid->recrystallization Yes chromatography Proceed to Column Chromatography complex_mixture->chromatography Yes trituration Consider Trituration with a non-polar solvent complex_mixture->trituration No end_point Purified Product recrystallization->end_point chromatography->end_point trituration->end_point

Caption: Decision tree for selecting a purification method.

Section 2: Recrystallization & pH-Mediated Purification

Recrystallization is often the most efficient method for purifying solid organic compounds. For carboxylic acids, its power is amplified by manipulating the pH.

Troubleshooting Guide: Recrystallization

Question: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

Answer: This is a common challenge. The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] For a polar molecule like this compound, it is often more effective to use a binary solvent system (a "solvent/anti-solvent" pair).

  • Rationale: You dissolve your compound in a minimum amount of a "good" hot solvent (in which it is highly soluble). Then, you slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise to the hot solution until turbidity (cloudiness) just begins to appear. A final small addition of the "good" solvent will redissolve the precipitate, and slow cooling of this saturated solution will promote crystal growth.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent System (Good/Anti-Solvent)Rationale & Comments
Ethanol / WaterEthanol dissolves the polar organic molecule, while water acts as an anti-solvent. A common and effective choice.
Isopropanol / HeptaneA slightly less polar alcohol paired with a non-polar anti-solvent. Good for removing non-polar impurities.
Ethyl Acetate / HexaneA moderately polar system. Useful if the compound is excessively soluble in alcohols.
Dioxane / WaterDioxane is a good solvent for many polar compounds; water induces precipitation. Use with appropriate safety precautions.

Question: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is too supersaturated.[7] The compound comes out of solution as a liquid phase instead of a solid crystal lattice, which often traps impurities.

Solutions:

  • Add More Solvent: The most common cause is excessive supersaturation. Re-heat the solution to dissolve the oil, add more of the "good" solvent (e.g., 10-20% more), and allow it to cool more slowly.[7]

  • Lower the Solution Temperature: If possible, use a solvent system with a lower boiling point.

  • Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool to room temperature slowly, perhaps insulated with a beaker, before further cooling.[6] Rapid cooling encourages rapid precipitation and oiling rather than ordered crystal growth.[7]

Question: No crystals are forming even after the solution has cooled completely. What's wrong?

Answer: This indicates that the solution is not supersaturated at the lower temperature, or that nucleation is inhibited.[6]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[6]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[6]

  • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Re-heat the solution and gently boil off some of the solvent to increase the concentration, then attempt cooling again.[6]

Protocol: pH-Mediated Purification via Acid-Base Extraction

This protocol leverages the carboxylic acid's pH-dependent solubility to remove neutral or basic impurities.

AcidBase_Workflow start Dissolve Crude Product in Organic Solvent (e.g., EtOAc, DCM) add_base Extract with Aqueous Base (e.g., 1M NaHCO₃ or Na₂CO₃) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Contains Neutral/Basic Impurities) Discard separate_layers->organic_layer Organic aqueous_layer Aqueous Layer (Contains Deprotonated Product as Sodium Salt) separate_layers->aqueous_layer Aqueous acidify Cool Aqueous Layer (Ice Bath) & Acidify with 1M HCl to pH ~2-3 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_wash Collect Solid by Vacuum Filtration. Wash with Cold Water. precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end_product Purified Product dry->end_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.[8] Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. Discard the organic layer which contains neutral or basic impurities.

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a strong acid, like 1M HCl, while stirring until the pH of the solution is acidic (pH ~2-3). The protonated, less soluble form of the product will precipitate out of the solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid product under high vacuum to remove residual water and solvent.

Section 3: Chromatographic Purification

When crystallization or extraction fails to provide sufficient purity, column chromatography is the method of choice. Given the polar nature of this compound, specific considerations are required.[9]

Troubleshooting Guide: Column Chromatography

Question: My compound streaks badly or has very poor retention (high Rf) on a silica gel column, even with polar solvents like 100% ethyl acetate.

Answer: This is a classic issue for polar acidic compounds on normal-phase (silica gel) chromatography. The problem stems from two factors: high polarity and strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the silica surface.

Solutions:

  • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (typically 0.1-1%) to your eluent.

    • Causality: The added acid protonates the silanol groups on the silica surface, reducing their ability to strongly and irreversibly bind your acidic compound. It also ensures your compound remains in its less polar, protonated state, leading to more predictable elution and sharper peaks.[3]

  • Use a More Polar Eluent System: If the compound still doesn't move sufficiently, a more polar mobile phase is needed. A common gradient is Dichloromethane (DCM) -> DCM/Methanol or Ethyl Acetate -> Ethyl Acetate/Methanol. Remember to add a small percentage of acid to these systems as well.

  • Consider an Alternative Stationary Phase:

    • Reverse-Phase (C18) Silica: If normal-phase fails, reverse-phase chromatography is an excellent alternative. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Polar compounds like yours will elute earlier. Buffering the mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) is critical for good peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds that are poorly retained in reverse-phase. HILIC uses a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent.[9]

Question: I suspect my compound is decomposing on the silica gel column. How can I confirm and prevent this?

Answer: Silica gel is acidic and can cause degradation of sensitive compounds.[1]

Confirmation (2D TLC):

  • Spot your crude material on a TLC plate.

  • Run the plate in a suitable solvent system.

  • Remove the plate, let it dry completely, and then turn it 90 degrees.

  • Run the plate again in the same solvent system.

  • If the compound is stable, the spot will simply move from the bottom-left to the top-right corner. If it's degrading, you will see a diagonal line of new spots appearing, indicating decomposition as it traveled up the plate.[3]

Prevention:

  • Deactivate the Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or use commercially available deactivated silica.

  • Use Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.

Protocol: Preparative HPLC Purification

For achieving the highest purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the ultimate solution.

Step-by-Step Methodology:

  • Method Development: First, develop an analytical HPLC method. A reverse-phase C18 column is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: Start with a high percentage of A (e.g., 95%) and run a gradient to a high percentage of B (e.g., 95%) over 10-15 minutes to determine the retention time of your compound.

    • Optimization: Adjust the gradient to achieve good separation between your product and any impurities.

  • Sample Preparation: Dissolve the crude material in a suitable solvent, ideally the initial mobile phase composition or a solvent like DMSO. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column or system.[10]

  • Scale-Up to Preparative HPLC: Use the optimized analytical method as a basis for the preparative run. The same column chemistry and mobile phases are used, but on a larger column with a higher flow rate.

  • Fraction Collection: Collect fractions as the peak corresponding to your compound elutes from the column. An automated fraction collector triggered by a UV detector signal is ideal.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions together.

  • Solvent Removal: Remove the HPLC solvents (water, acetonitrile, formic acid) via lyophilization (freeze-drying) or rotary evaporation to yield the final, highly pure product.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Technical Support Center: Synthesis of Pyrimidine Deriv
  • Troubleshooting Flash Column Chromatography.Department of Chemistry, University of Rochester.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
  • 3.6F: Troubleshooting.Chemistry LibreTexts.
  • How does pH affect water solubility of organic acids (or acids in general)?Reddit.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Carboxylic acid - Properties, Structure, Reactions.Britannica.
  • Technical Support Center: Crystalliz
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.Thieme Synthesis.

Sources

Technical Support Center: Recrystallization of 2-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the recrystallization of 2-Cyclopropylpyrimidine-5-carboxylic acid (CAS 648423-79-4). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of purifying this specific heterocyclic compound. Here, we move beyond generic protocols to provide in-depth, evidence-based guidance rooted in the physicochemical nature of pyrimidine carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

A1: Experimentally verified data for this specific molecule is not widely published. However, based on supplier data and predictions for structurally similar compounds, we can infer the following properties:

PropertyValue/DescriptionSource
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [2]
Appearance White to light yellow solidPredicted
pKa 2.95 ± 0.10Predicted
Boiling Point 346.5 ± 15.0 °CPredicted
Melting Point Not available. A structural analog, 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid, has a melting point of 215-217 °C.[3]

The carboxylic acid moiety and the pyrimidine ring's nitrogen atoms make this a polar molecule capable of hydrogen bonding. Its acidic nature (predicted pKa ~2.95) is a critical factor for selecting an appropriate recrystallization solvent.

Q2: What is the best starting point for selecting a recrystallization solvent?

A2: Given the polar nature of the molecule, polar protic and aprotic solvents are the most logical starting points. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[4] For carboxylic acids, common choices include alcohols (ethanol, methanol, isopropanol) or aqueous mixtures.[5] A synthesis of a related compound, 2-Chloro-4-(Cyclopropylamino)pyrimidine-5-carboxylic acid, involves its precipitation from an aqueous solution upon acidification, which indicates poor solubility in acidic water.[4] Therefore, an alcohol/water co-solvent system is a highly recommended starting point.

Q3: How does the carboxylic acid group influence solvent selection?

A3: The carboxylic acid group can form strong hydrogen bonds with protic solvents like water and alcohols. The pyrimidine nitrogens can also act as hydrogen bond acceptors. This suggests good solubility in hot alcohols. However, the overall molecule has significant non-polar character from the cyclopropyl and pyrimidine rings, which may limit its solubility in purely aqueous systems. The key is to find a balance, often with a co-solvent system, where one solvent solubilizes the compound and the other acts as an anti-solvent.[6]

Q4: Can I use non-polar solvents like hexanes or toluene?

A4: It is highly unlikely that non-polar solvents alone will be effective, as they will not sufficiently solvate the polar carboxylic acid and pyrimidine functionalities. The compound will likely have very low solubility in such solvents even at high temperatures. However, a non-polar solvent like heptane or hexane could potentially be used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.

Systematic Solvent Selection Protocol

Finding the ideal solvent system is an experimental process. The following protocol outlines a systematic approach using a small amount of your crude material.

Objective: To identify a single or co-solvent system that provides high recovery of pure crystals.

Materials:

  • Crude this compound (~100 mg)

  • Small test tubes or vials

  • Selection of candidate solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Heptane)

  • Hot plate and/or sand bath

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place ~10-20 mg of crude material into separate test tubes.

    • Add a candidate solvent dropwise (start with 0.5 mL) to each tube.

    • Observe solubility at room temperature. A good solvent candidate will show poor solubility at this stage.

  • Hot Solubility Test:

    • Gently heat the test tubes containing the insoluble samples.

    • Add more solvent dropwise until the compound fully dissolves. Note the approximate volume of solvent used. An ideal solvent dissolves the compound completely near its boiling point.

  • Cooling and Crystallization Test:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the test tube with a glass rod.

    • Once at room temperature, place the tubes in an ice bath for 15-20 minutes.

    • Observe the quantity and quality of the crystals formed. A copious amount of fine, well-formed crystals is ideal.

  • Co-solvent System Testing (if necessary):

    • If a single solvent proves inadequate (e.g., soluble in everything hot, insoluble in everything cold), test a co-solvent system.

    • Dissolve the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble, e.g., ethanol).

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water or heptane) dropwise to the hot solution until it just becomes cloudy (the cloud point).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly as described in step 3.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated with impurities. The dissolved solid separates as a liquid phase instead of a solid crystal lattice.

  • Solution 1: Re-heat and Add More Solvent. The solution may be cooling too quickly or is too concentrated. Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level, then allow it to cool much more slowly.[7]

  • Solution 2: Change Solvent System. The boiling point of your chosen solvent may be too high. Switch to a lower-boiling solvent or adjust the ratio of your co-solvent system to be richer in the "good" solvent, which can help keep the compound dissolved at a lower temperature.

  • Solution 3: Perform a Pre-purification Step. If impurities are the cause, consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.

Problem 2: No crystals form after cooling, even in the ice bath.

  • Causality: This is typically due to one of two reasons: the solution is not sufficiently supersaturated (too much solvent was used), or there are no nucleation sites for crystals to begin forming.

  • Solution 1: Induce Nucleation.

    • Scratching: Vigorously scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites.

    • Seeding: If you have a small crystal of pure product, add it to the cold solution to act as a template for crystal growth.

  • Solution 2: Reduce Solvent Volume. If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow the solution to cool again.[5] Be careful not to evaporate too much, or the product may crash out too quickly.

  • Solution 3: Introduce an Anti-Solvent. If the compound is dissolved in a non-aqueous solvent, you can try adding a miscible anti-solvent (like water or heptane) dropwise to the cold solution until turbidity appears, then let it stand.

Problem 3: Crystal yield is very low.

  • Causality: A low yield often means too much solvent was used, and a significant amount of the product remains dissolved in the cold mother liquor. It can also result from premature crystallization during a hot filtration step.

  • Solution 1: Minimize Solvent Use. Always use the minimum amount of hot solvent required to fully dissolve your compound. Working on a smaller scale first can help you estimate the required volume more accurately for a larger batch.

  • Solution 2: Ensure Adequate Cooling. Make sure the solution has been cooled for a sufficient amount of time at a low enough temperature (e.g., in an ice-water bath) to maximize precipitation.

  • Solution 3: Recover from Mother Liquor. Concentrate the mother liquor by rotary evaporation and perform a second recrystallization on the recovered solid. This second crop of crystals may be less pure and should be analyzed separately.

Problem 4: The crystals are very fine or needle-like and difficult to filter.

  • Causality: This is often a result of the solution cooling too rapidly, causing the compound to precipitate quickly without forming a well-ordered crystal lattice.

  • Solution 1: Slow Down the Cooling Process. After dissolving the compound in hot solvent, cover the flask with a watch glass and allow it to cool to room temperature on the benchtop, undisturbed. For even slower cooling, you can place the flask inside a beaker of hot water and let both cool together.[8]

  • Solution 2: Adjust the Solvent System. In a co-solvent system, a slight excess of the "good" solvent can sometimes promote the growth of larger, more well-defined crystals.

Visual Workflow and Logic Diagrams

Diagram 1: Solvent Selection Workflow

This diagram illustrates the decision-making process for selecting an appropriate solvent system.

SolventSelection start Start: Crude This compound test_polar Test Polar Protic (e.g., EtOH, IPA, H2O) start->test_polar test_aprotic Test Polar Aprotic (e.g., Acetone, EtOAc) start->test_aprotic dissolves_cold Dissolves in Cold Solvent? test_polar->dissolves_cold test_aprotic->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent FAIL: Poor Solvent (Try another) dissolves_cold->bad_solvent Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes dissolves_hot->bad_solvent No good_solvent SUCCESS: Use this solvent forms_crystals->good_solvent Yes cosolvent Consider Co-Solvent System (e.g., EtOH/H2O) forms_crystals->cosolvent No cosolvent->test_polar

Caption: A decision tree for systematic solvent screening.

Diagram 2: Troubleshooting "Oiling Out"

This diagram provides a logical flow for addressing the common issue of the compound forming an oil instead of crystals.

OilingOut start Problem: Compound 'Oiled Out' reheat Re-heat to Re-dissolve Oil start->reheat add_solvent Add 5-10% more of the 'Good' Solvent reheat->add_solvent cool_slowly Cool SLOWLY (Insulate Flask) add_solvent->cool_slowly check_result Did Crystals Form? cool_slowly->check_result success SUCCESS: Problem Solved check_result->success Yes change_solvent FAIL: Change to a Lower-Boiling Solvent or Adjust Ratio check_result->change_solvent No

Caption: A troubleshooting workflow for when the compound oils out.

References

  • CNKI. Purification of (S)
  • PubChem. Aminocyclopyrachlor. [Link]
  • University of Rochester, Department of Chemistry.
  • ResearchGate. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. [Link]
  • ResearchGate.
  • University of York, Chemistry Teaching Labs.
  • University of California, Los Angeles.
  • CP Lab Safety. 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg. [Link]

Sources

Technical Support Center: Overcoming Low Yield in Pyrimidine Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols for overcoming common challenges in pyrimidine cyclocondensation reactions, a cornerstone of modern medicinal chemistry.[1][2][3]

Introduction: The Challenge of Pyrimidine Synthesis

Pyrimidines are fundamental heterocyclic scaffolds, forming the core of nucleic acids and a vast array of pharmacologically active compounds.[1][2][3] Their synthesis, while conceptually straightforward, is often plagued by issues of low yield, competing side reactions, and purification difficulties.[4] This guide provides a structured approach to diagnosing and resolving these issues, ensuring reproducible and high-yielding outcomes in your laboratory.

Part 1: Troubleshooting Guide - Low Yield & Side Reactions

This section is formatted as a series of common issues encountered during pyrimidine synthesis, followed by a systematic approach to their resolution.

Issue 1: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

Low yields in the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea/thiourea, are a frequent challenge.[4] The root cause often lies in one of the following areas:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classic methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[4] Modern methods often employ Lewis acids or milder Brønsted acids for improved yields.

    • Causality: The catalyst's primary role is to activate the aldehyde carbonyl for nucleophilic attack by urea and to facilitate the final cyclization and dehydration steps. An inappropriate catalyst may not provide sufficient activation or could lead to degradation of starting materials or products.

  • Competing Side Reactions: The most common side reaction is the Hantzsch dihydropyridine synthesis, which can become dominant under certain conditions, especially at higher temperatures.[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea).[4]

  • Poor Reaction Conditions: Temperature and reaction time are crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation and favor the Hantzsch pathway.[4]

  • Reagent Quality: The purity of the starting materials is paramount. Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to a complex mixture of byproducts.

Troubleshooting Workflow: Biginelli Reaction

Below is a decision tree to guide your optimization process.

Biginelli_Troubleshooting Start Low Yield in Biginelli Reaction Check_Purity Verify Purity of Starting Materials (Aldehyde, Ketoester, Urea) Start->Check_Purity Check_Catalyst Evaluate Catalyst (Type & Loading) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Temp. & Time) Start->Check_Conditions Check_Side_Products Analyze for Side Products (e.g., Hantzsch DHP) Start->Check_Side_Products Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impurities Detected Screen_Catalysts Screen Lewis/Brønsted Acid Catalysts (See Table 1) Check_Catalyst->Screen_Catalysts Low Conversion Optimize_Temp Optimize Temperature (e.g., lower temp to reduce Hantzsch) Check_Conditions->Optimize_Temp Degradation or Side Products Optimize_Solvent Screen Solvents (See Table 2) Check_Conditions->Optimize_Solvent Poor Solubility or Low Rate Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Check_Conditions->Inert_Atmosphere Oxidation Suspected Check_Side_Products->Optimize_Temp Hantzsch DHP Detected Success Improved Yield Purify_Reagents->Success Screen_Catalysts->Success Optimize_Temp->Success Optimize_Solvent->Success Inert_Atmosphere->Success

Caption: Troubleshooting logic for the Biginelli pyrimidine synthesis.

Issue 2: My Pinner synthesis is failing or resulting in a complex mixture. What are the critical parameters to control?

The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[4] Low yields are often traced back to the stability of reactants and intermediates.

  • Critical Parameter: Anhydrous Conditions: This is the most crucial factor. The Pinner reaction often proceeds via an imidate salt intermediate (Pinner salt), which is highly susceptible to hydrolysis.[4] The presence of even trace amounts of water can lead to the formation of esters and other byproducts instead of the desired pyrimidine.

    • Causality: Water can hydrolyze the amidine starting material or the key reaction intermediates, effectively halting the cyclization pathway.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[4] Ensure all glassware is oven-dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to exclude atmospheric moisture.[4]

  • Amidine Quality: Amidines, especially as their hydrochloride salts, can be hygroscopic and may degrade or hydrolyze over time.

    • Solution: Use high-purity, freshly prepared, or properly stored amidine hydrochloride.[4]

  • Regioselectivity with Unsymmetrical Dicarbonyls: When using an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester), two different pyrimidine isomers can potentially form.

    • Causality: The amidine can react with either of the two carbonyl groups. The outcome is determined by the relative electrophilicity of the carbonyl carbons and steric factors. Ketones are generally more electrophilic than esters, which often directs the initial condensation.

    • Solution: Controlling regioselectivity can be challenging and is often substrate-dependent. Strategies include modifying the electronic properties of the dicarbonyl compound or using specific catalysts that can direct the reaction to one carbonyl over the other.[5][6]

Part 2: Data-Driven Optimization

Experimental choices should be guided by empirical data. The following tables summarize the impact of common catalytic and solvent choices on the Biginelli reaction, providing a starting point for your optimization efforts.

Table 1: Effect of Various Catalysts on Biginelli Reaction Yield

This table summarizes the effectiveness of different catalysts for the synthesis of a model dihydropyrimidine from benzaldehyde, ethyl acetoacetate, and urea.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
No CatalystEthanolReflux45 min39
HClEthanolReflux1820[7]
Yb(OTf)₃Solvent-free1000.596[8]
InCl₃Solvent-free1000.2598[8]
FeCl₃·6H₂OSolvent-free100195
Dicalcium PhosphateEthanolReflux35 min95
Montmorillonite-KSFSolvent-freeReflux1>85

Data compiled from various literature sources for a representative Biginelli reaction.

Table 2: Influence of Solvent on Biginelli Reaction Yield

The choice of solvent can significantly impact reaction rate and yield by affecting the solubility of reactants and intermediates.

SolventDielectric Constant (ε)Yield (%)
Dioxane2.248
Tetrahydrofuran (THF)7.669
Acetic Acid6.270
Chloroform4.881
Acetonitrile37.595
N,N-Dimethylformamide (DMF)36.791
Ethanol24.691

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), Bi(NO₃)₃ catalyst at reflux. Data adapted from referenced literature.

Part 3: Detailed Experimental Protocols

These protocols provide a self-validating system for executing pyrimidine syntheses, incorporating best practices for achieving high yields and purity.

Protocol 1: Optimized Biginelli Synthesis of a Dihydropyrimidinone (DHPM)

This protocol utilizes a common Lewis acid catalyst under solvent-free conditions, which often leads to high yields and simplified workup.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol

  • Urea: 15 mmol

  • Catalyst (e.g., FeCl₃·6H₂O): 1 mmol (10 mol%)

Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and FeCl₃·6H₂O (1 mmol).

  • Reaction: Place a magnetic stir bar in the flask and heat the mixture in an oil bath at 100 °C with vigorous stirring for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. The mixture will likely solidify. Add 20 mL of cold water and stir vigorously to break up the solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove unreacted urea and the catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure dihydropyrimidinone as a crystalline solid.[5]

Protocol 2: Pinner Synthesis of a Substituted Pyrimidine under Anhydrous Conditions

This protocol emphasizes the critical need for anhydrous conditions to achieve a successful outcome.

Materials:

  • β-Diketone (e.g., Acetylacetone): 10 mmol

  • Amidine Hydrochloride (e.g., Benzamidine HCl): 11 mmol

  • Sodium Ethoxide: 11 mmol

  • Anhydrous Ethanol: 50 mL

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Amidine Free-Basing: Add the amidine hydrochloride (11 mmol) and anhydrous ethanol (30 mL) to the flask. With stirring, carefully add sodium ethoxide (11 mmol). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine in situ.

  • Diketone Addition: Dissolve the β-diketone (10 mmol) in anhydrous ethanol (20 mL) and add it dropwise to the reaction mixture via an addition funnel over 15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Follow the consumption of the β-diketone by TLC. The reaction is typically complete within 2-4 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with 1M HCl until the pH is ~7.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add 50 mL of ethyl acetate and 50 mL of water to the residue. Separate the organic layer, and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrimidine derivative.[4]

Part 4: Mechanistic Insights & Visualizations

Understanding the reaction pathways is essential for rational troubleshooting.

General Mechanism of Pyrimidine Cyclocondensation (Pinner Type)

The Pinner synthesis proceeds through a series of condensation and cyclization steps. The key is the initial nucleophilic attack of the amidine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

Pinner_Mechanism cluster_0 1. Initial Condensation cluster_1 2. Intramolecular Cyclization cluster_2 3. Dehydration & Aromatization Amidine Amidine (R'-C(NH2)=NH) Intermediate1 Vinylogous Amide Intermediate Amidine->Intermediate1 Nucleophilic Attack on Carbonyl Dicarbonyl 1,3-Dicarbonyl (R-CO-CH2-CO-R) Dicarbonyl->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Attack by terminal Amine Nitrogen Pyrimidine Substituted Pyrimidine Intermediate2->Pyrimidine - H2O

Caption: Simplified mechanism of the Pinner pyrimidine synthesis.

Part 5: Frequently Asked Questions (FAQs)

  • Q1: Can I use aliphatic aldehydes in the Biginelli reaction?

    • A1: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes are more prone to self-condensation (Aldol reaction) and other side reactions. Optimization of the catalyst and reaction conditions is particularly important for these substrates.

  • Q2: My reaction mixture is very dark, and the final product is difficult to purify. What could be the cause?

    • A2: Dark coloration often indicates product or starting material degradation. This is typically caused by excessive heat or prolonged reaction times. It is crucial to monitor the reaction by TLC and stop it as soon as the starting material is consumed. If degradation is suspected, try running the reaction at a lower temperature for a longer period.

  • Q3: How do I choose the right purification method for my pyrimidine product?

    • A3: The choice depends on the physical state and purity of your crude product. For solid products, recrystallization is often the most effective and economical method. Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, methanol). For complex mixtures or non-crystalline products, flash column chromatography is the preferred method. A preliminary TLC analysis will help determine the appropriate solvent system.

  • Q4: I am not using a catalyst, and my reaction is very slow. Is a catalyst always necessary?

    • A4: While some pyrimidine cyclocondensations can proceed without a catalyst, particularly at high temperatures, they are often very slow and result in poor yields. A catalyst is highly recommended to increase the reaction rate and improve the overall efficiency. As shown in Table 1, the uncatalyzed Biginelli reaction gives a significantly lower yield compared to catalyzed versions.[9]

References

  • Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.).
  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
  • Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). ResearchGate.
  • Barma, S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal.
  • Influence of the solvent on Biginelli reaction. (n.d.). ResearchGate.
  • Kumari, P., et al. (2019). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity.
  • Abdou, I. M. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research.
  • Gelin, U., et al. (2004). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. The Journal of Organic Chemistry.
  • Dolewski, R. D., et al. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Communications.
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016). ResearchGate.
  • DR. Raghu Prasad. (2023). Pinner Pyrimidine Synthesis. YouTube.
  • Bior, J. T. (2016). Pinner pyrimidine synthesis. Slideshare.
  • Al-Ghorbani, M., et al. (2016). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Redalyc.
  • Singh, M. (2021). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine!. YouTube.
  • Pinner pyrimidine synthesis. (n.d.). Slideshare.
  • Farooq, S., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • Al-Ghorbani, M., et al. (2016). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. SciELO México.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (2012). PMC.
  • Bag, A., et al. (2012). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis Online.

Sources

Pinner Pyrimidine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Pinner Pyrimidine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this classical and powerful reaction for the formation of pyrimidine rings. Here, we address common challenges, focusing on the mechanistic origins of side reactions and providing field-proven troubleshooting strategies to enhance yield, purity, and predictability in your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield and a Complex Mixture of Byproducts

Question: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, and TLC/LCMS analysis shows a complex mixture of byproducts. What are the most likely causes and how can I resolve this?

Answer: This is a frequent issue often stemming from three primary sources: hydrolysis of starting materials or intermediates, self-condensation of the 1,3-dicarbonyl compound, and incomplete cyclization.[1][2]

Causality and Mechanism:

The Pinner synthesis relies on the condensation between an amidine and a 1,3-dicarbonyl compound.[3][4][5] The amidine, particularly in its free base form, can be hygroscopic and susceptible to hydrolysis, reverting to the corresponding amide and ammonia. More critically, the reaction intermediates are highly sensitive to water.[6] Any moisture present in the reaction can hydrolyze key intermediates, halting the pathway to the pyrimidine ring and creating impurities.[6]

Simultaneously, under basic or acidic conditions, 1,3-dicarbonyl compounds can undergo self-condensation, leading to a variety of polymeric or alternative cyclic byproducts, which consumes starting material and complicates purification.[2]

dot graph TD { subgraph "Main Reaction Pathway" A[Amidine] --> C{Condensation}; B[1,3-Dicarbonyl] --> C; C --> D[Acyclic Intermediate]; D --> E{Cyclization/Dehydration}; E --> F[Desired Pyrimidine ]; end

} caption: Competing pathways in the Pinner synthesis.

Troubleshooting Protocol:

  • Ensure Strict Anhydrous Conditions: This is the most critical parameter.[6]

    • Glassware: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere.

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents like ethanol, dioxane, or benzene are common.[7] Store them over molecular sieves.

    • Reagents: Use freshly prepared or purified amidine hydrochloride.[1] If using the free base, prepare it immediately before use. Ensure the 1,3-dicarbonyl compound is pure and dry.

    • Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Reagent Addition and Stoichiometry:

    • Amidine Generation: If starting from the amidine salt (e.g., hydrochloride), generate the free base in situ by adding it to a solution of a strong base (e.g., sodium ethoxide in ethanol). Stir for 30 minutes before adding the dicarbonyl compound.[6]

    • Dicarbonyl Addition: Add the 1,3-dicarbonyl compound dropwise to the amidine solution to minimize its self-condensation.

  • Control Reaction Temperature:

    • Excessive heat can promote decomposition and side reactions.[1] The optimal temperature depends on the substrates.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the lowest effective temperature that drives the reaction to completion in a reasonable timeframe.[1]

Issue 2: The Reaction Stalls at an Acyclic Intermediate (Incomplete Cyclization)

Question: My reaction appears to form an intermediate, but it fails to cyclize to the final pyrimidine product, even after extended reaction times. How can I drive the reaction to completion?

Answer: Failure to cyclize is typically due to insufficient activation for the final intramolecular nucleophilic attack and dehydration step. This can be caused by steric hindrance, electronic effects, or suboptimal catalytic conditions.[1][2]

Causality and Mechanism:

The final step of the Pinner synthesis is the intramolecular condensation of a terminal amino group onto a carbonyl, followed by the elimination of water to form the aromatic pyrimidine ring. If the carbonyl group is not sufficiently electrophilic, or if the nucleophilic amino group is sterically hindered, the activation energy for this ring-closing step can be prohibitively high.

dot graph TD { A[Amidine + Dicarbonyl] --> B(Formation of Vinylogous Amide Intermediate); B --> C{Intramolecular Attack}; C --> D{Dehydration}; D --> E[Pyrimidine Product];

} caption: Overcoming the activation energy of cyclization.

Troubleshooting Protocol:

  • Introduce a Catalyst: While the reaction can be run under basic conditions, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps by activating the carbonyl group.[1]

    • Brønsted Acid: A small amount of p-toluenesulfonic acid (p-TsOH) or even acetic acid can be effective.

    • Lewis Acid: Lewis acids like ZnCl₂ or FeCl₃ can coordinate to the carbonyl oxygen, increasing its electrophilicity.

  • Increase Reaction Temperature: Heating the reaction mixture to reflux often provides the necessary activation energy for ring closure.[6] Monitor by TLC to ensure the intermediate is consumed without significant decomposition.

  • Consider a Dean-Stark Trap: If the reaction is reversible or sensitive to the water produced during dehydration, using a Dean-Stark trap (with a suitable solvent like toluene or benzene) can effectively remove water and drive the equilibrium towards the cyclized product.

Table 1: Troubleshooting Summary for Common Issues

IssuePrimary Cause(s)Key Solutions
Low Yield / Byproducts Hydrolysis, Self-CondensationStrict anhydrous conditions, inert atmosphere, controlled reagent addition.[1][2][6]
Incomplete Cyclization High activation energy for ring closureAdd acid catalyst (Brønsted/Lewis), increase temperature, remove water (Dean-Stark).[1][6]
Regioselectivity Issues Competing nucleophilic attack sitesModify dicarbonyl substrate, control reaction kinetics (low temp), screen different bases.

Frequently Asked Questions (FAQs)

Q1: How does the choice of 1,3-dicarbonyl compound affect potential side reactions? The structure of the 1,3-dicarbonyl compound is critical. Unsymmetrical dicarbonyls (e.g., a β-ketoester) can lead to issues with regioselectivity, where the amidine can attack either carbonyl group, potentially leading to a mixture of isomeric pyrimidine products.[5] Highly acidic dicarbonyls (those with very acidic α-protons) are more prone to self-condensation.

Q2: My amidine starting material is old. Can I still use it? It is strongly discouraged. Amidines and their salts can be hygroscopic and degrade over time, absorbing moisture that leads to hydrolysis.[1] This introduces water into the reaction and reduces the amount of active reagent, both of which are detrimental to the synthesis. Always use freshly prepared or high-purity, properly stored amidines for best results.[1][6]

Q3: Are there modern alternatives to the classical Pinner synthesis that avoid these side reactions? Yes, several modern variations and alternative syntheses exist. For instance, using β-bromo-α,β-unsaturated ketones as 1,3-dicarbonyl equivalents under copper catalysis has been reported.[8] Other multi-component reactions and methods using different catalytic systems (e.g., Iridium or Iron) have been developed to improve yields, regioselectivity, and substrate scope under milder conditions.[5][9]

Q4: Can this reaction be performed under base-catalyzed conditions? Yes, the Pinner synthesis can be performed using either acid or base catalysis, and the choice can be substrate-dependent.[4][10] Base-catalyzed conditions (e.g., using sodium ethoxide) are common for generating the free amidine from its salt.[6] However, strongly basic conditions can also promote the undesired self-condensation of the dicarbonyl component.[2] The choice between acidic and basic conditions may require empirical screening for a new set of substrates.

References

  • Pinner pyrimidine synthesis. Slideshare. (URL: [Link])
  • Pinner pyrimidine synthesis. Slideshare. (URL: [Link])
  • Pinner Reaction. Wikipedia. (URL: [Link])
  • Pyrimidine. Wikipedia. (URL: [Link])
  • The Chemistry of the Amidines.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (URL: [Link])
  • Pinner Pyrimidine Synthesis. YouTube. (URL: [Link])
  • Pinner pyrimidine synthesis. Slideshare. (URL: [Link])
  • Amidine synthesis by imidoylation. Organic Chemistry Portal. (URL: [Link])
  • A Lewis acid-promoted Pinner reaction. National Institutes of Health (NIH). (URL: [Link])
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. (URL: [Link])
  • Pinner Reaction. Organic Chemistry Portal. (URL: [Link])
  • Amidines Synthesis Methods Guide. Scribd. (URL: [Link])
  • Pinner Reaction. SynArchive. (URL: [Link])
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives.
  • New Strategies for the Synthesis of Pyrimidine Derivatives.
  • Pyrimidine synthesis. Organic Chemistry Portal. (URL: [Link])
  • Regioselectivity-reversed asymmetric aldol reaction of 1,3-dicarbonyl compounds. PubMed. (URL: [Link])

Sources

Preventing byproduct formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine ring formation and troubleshoot common challenges. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve problems effectively in your own lab. This resource is built on a foundation of established chemical principles and field-proven insights to ensure your success.

Table of Contents

  • Frequently Asked Questions (FAQs): The First Line of Defense

    • My Biginelli reaction yield is disappointingly low. What are the usual culprits?

    • How do I identify the major byproduct in my Biginelli reaction?

    • My Pinner synthesis is failing. What are the most critical parameters to control?

    • Can I use aliphatic aldehydes in the Biginelli reaction?

    • I'm trying to functionalize my dihydropyrimidinone and getting unexpected acylation. What's happening?

  • Troubleshooting Guide: From Problem to Solution

    • Problem 1: The Knoevenagel Adduct - A Common Biginelli Byproduct

      • Issue Description & Identification

      • Root Cause Analysis

      • Mitigation Strategies & Optimization

    • Problem 2: The Stalled Cyclization - Isolating the Open-Chain Ureide

      • Issue Description & Identification

      • Root Cause Analysis

      • Mitigation Strategies & Optimization

    • Problem 3: Pinner Synthesis Failure - Hydrolysis and Rearrangement

      • Issue Description & Identification

      • Root Cause Analysis

      • Mitigation Strategies & Optimization

  • Validated Experimental Protocols

    • Protocol 1: Minimizing Knoevenagel Byproduct in a Biginelli Condensation

    • Protocol 2: High-Yield Pinner Synthesis of a 2-Substituted Pyrimidine

    • Protocol 3: Purification of Dihydropyrimidinones (DHPMs)

Frequently Asked Questions (FAQs): The First Line of Defense

Q1: My Biginelli reaction yield is disappointingly low. What are the usual culprits?

Low yields in the classical Biginelli three-component condensation are a frequent issue. The primary causes typically fall into four categories[1]:

  • Suboptimal Catalyst: The traditional Brønsted acid catalyst (e.g., HCl) may not be efficient for all substrates. Modern Lewis acids often provide superior results.[1]

  • Competing Side Reactions: The most significant competing reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes your starting materials.[1]

  • Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, especially with sterically hindered substrates or under insufficiently activating conditions.

  • Poor Reaction Conditions: An inappropriate choice of solvent, temperature, or reaction time can significantly hinder the reaction rate and promote the formation of byproducts.

Q2: How do I identify the major byproduct in my Biginelli reaction?

The two most common byproducts are the Knoevenagel adduct and an open-chain ureide . They can be readily distinguished by standard analytical techniques:

  • By NMR and Mass Spectrometry: The Knoevenagel product, resulting from the condensation of only the aldehyde and β-ketoester, will lack the urea moiety. Its mass spectrum will correspond to [M(aldehyde) + M(ketoester) - H₂O]+, and its ¹H NMR will lack the characteristic N-H proton signals of the dihydropyrimidinone (DHPM) ring.[1] Conversely, the open-chain ureide intermediate will contain all three components and its mass will be [M(aldehyde) + M(ketoester) + M(urea)]+, but it will not have cyclized.[1] For example, in the synthesis of 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, the expected product will have characteristic NH signals around 9.17 ppm and 7.69 ppm in DMSO-d₆.[2]

Q3: My Pinner synthesis is failing. What are the most critical parameters to control?

The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions. Success hinges on meticulous control of these parameters:

  • Anhydrous Conditions: This is the single most critical factor. The key imidate salt intermediate (the "Pinner salt") is extremely susceptible to hydrolysis.[1][3] Any moisture present can lead to the formation of esters as the major byproduct instead of the desired pyrimidine.[1][3][4]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures (e.g., 0 to -10 °C) are often necessary during the salt formation to prevent decomposition or rearrangement into N-alkyl amides.[3]

  • Purity of Reagents: Ensure the nitrile, alcohol (if used for imidate formation), and amidine are of high purity and are thoroughly dried to prevent unwanted side reactions.[1]

Q4: Can I use aliphatic aldehydes in the Biginelli reaction?

Yes, but it is often more challenging. Yields are typically lower compared to reactions with aromatic aldehydes because aliphatic aldehydes are more prone to self-condensation (an aldol reaction) and other side reactions under acidic conditions.[1] A highly effective strategy to overcome this is the "Atwal modification," which involves pre-forming the enone intermediate from the aliphatic aldehyde and the β-ketoester before the addition of the urea component. This bypasses the competing pathways available to the aldehyde.

Q5: I'm trying to functionalize my dihydropyrimidinone and getting unexpected acylation. What's happening?

This is a classic case of competing N-acylation versus O-acylation. Dihydropyrimidin-2(1H)-ones exist in tautomeric equilibrium with their 2-hydroxypyrimidine form. While the amide nitrogen (N1 or N3) is generally more nucleophilic, under certain conditions, O-acylation at the hydroxyl group of the tautomer can occur, leading to a 2-acyloxypyrimidine byproduct.[5] Factors influencing this include the base, solvent, and acylating agent used. For instance, using stronger, non-nucleophilic bases and aprotic solvents can favor O-arylation when using diaryliodonium salts.[5]

Troubleshooting Guide: From Problem to Solution

Problem 1: The Knoevenagel Adduct - A Common Biginelli Byproduct
  • Issue Description: The reaction between an aldehyde, a β-ketoester, and urea results in a low yield of the target dihydropyrimidinone (DHPM). A significant byproduct is isolated and identified as the product of condensation between only the aldehyde and the β-ketoester.

  • Root Cause Analysis: The Biginelli reaction proceeds via an N-acyliminium ion intermediate formed from the aldehyde and urea. This electrophilic species is then attacked by the enol of the β-ketoester. However, a competing pathway exists where the aldehyde and β-ketoester undergo a direct, base- or acid-catalyzed Knoevenagel condensation.[6][7] If the formation of the N-acyliminium ion is slow or unfavorable, the Knoevenagel pathway will dominate.

  • Mitigation Strategies & Optimization: The goal is to favor the N-acyliminium pathway over the Knoevenagel pathway.

    • Catalyst Selection: This is the most impactful variable. While traditional Brønsted acids (HCl) can work, modern Lewis acids such as Ytterbium triflate (Yb(OTf)₃), Indium(III) chloride (InCl₃), or Zinc(II) coordination polymers have been shown to be superior in promoting the N-acyliminium ion formation and dramatically improving DHPM yields.[1][8]

    • Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion, effectively outcompeting the Knoevenagel reaction for the aldehyde.[1]

    • Solvent & Temperature: The choice of solvent can influence the keto-enol tautomerism of the β-dicarbonyl reactant, which affects its nucleophilicity.[3][9] While ethanol is common, exploring solvent-free conditions, often coupled with microwave irradiation, can accelerate the desired reaction significantly.[1] For reactions sensitive to Hantzsch dihydropyridine byproduct formation (from urea decomposition to ammonia), lowering the reaction temperature is advisable.[10]

G Aldehyde Aldehyde Iminium N-Acyliminium Ion (Rate-Determining) Aldehyde->Iminium Knoevenagel_Intermediate Knoevenagel Intermediate Aldehyde->Knoevenagel_Intermediate Ketoester β-Ketoester Ketoester->Knoevenagel_Intermediate Urea Urea Urea->Iminium DHPM Desired DHPM Iminium->DHPM + Ketoester (Enol Form) Knoevenagel_Product Knoevenagel Byproduct Knoevenagel_Intermediate->Knoevenagel_Product Dehydration

Problem 2: The Stalled Cyclization - Isolating the Open-Chain Ureide
  • Issue Description: The reaction appears to have worked, and mass spectrometry confirms the presence of a product incorporating all three components. However, the isolated product is not the expected cyclic DHPM.

  • Root Cause Analysis: This issue arises from a failure of the final, intramolecular cyclization-dehydration step. After the initial Michael-type addition of the ketoester enol to the N-acyliminium ion, an open-chain ureide is formed. The ring-closure requires the terminal urea nitrogen to attack the ketone carbonyl. This step can be slow due to steric hindrance or insufficient activation of the carbonyl group.

  • Mitigation Strategies & Optimization:

    • Increase Catalyst Strength/Concentration: A stronger acid or a higher catalytic loading can more effectively protonate the ketone carbonyl, making it more electrophilic and accelerating the rate of the final cyclization step.

    • Increase Temperature: Providing more thermal energy can help overcome the activation barrier for the ring closure. Refluxing in a suitable solvent like ethanol or THF is a common strategy.

    • Extend Reaction Time: Some cyclizations are simply slow. Monitoring the reaction by TLC over a longer period is essential to ensure it has reached completion.

Problem 3: Pinner Synthesis Failure - Hydrolysis and Rearrangement
  • Issue Description: An attempt to synthesize a pyrimidine via the Pinner reaction (amidine + β-diketone) results in a complex mixture, with the major byproduct identified as an ester or an N-alkyl amide.

  • Root Cause Analysis: The Pinner reaction relies on the formation of an imidate hydrochloride salt (Pinner salt) from a nitrile and an alcohol under anhydrous acidic conditions. This salt is then reacted with an amine source (like ammonia from an amidine) to form the pyrimidine.

    • Hydrolysis: The Pinner salt is highly electrophilic and readily attacked by water. If the reaction is not performed under strictly anhydrous conditions, water will hydrolyze the intermediate to form a carboxylic ester, halting the pathway to the pyrimidine.[3][4][7]

    • Thermal Rearrangement: Pinner salts are also thermally unstable and can rearrange to form stable N-alkyl amides, especially at elevated temperatures.[3]

  • Mitigation Strategies & Optimization:

ParameterRecommended ActionRationale
Moisture Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). Oven-dry all glassware. Run the reaction under an inert atmosphere (N₂ or Ar).[1]To prevent the hydrolysis of the highly moisture-sensitive Pinner salt intermediate to an ester byproduct.[3][4]
Acid Catalyst Use dry HCl gas bubbled through the alcohol/nitrile solution.[4]Ensures strictly anhydrous acidic conditions required for the formation and stability of the Pinner salt.
Temperature Maintain low temperatures (-10 °C to 0 °C) during the formation of the Pinner salt intermediate.[3]Prevents the thermal rearrangement of the unstable Pinner salt into an N-alkyl amide byproduct.[3]
Reagent Purity Use high-purity amidine hydrochloride or prepare the free-base amidine just before use.Avoids degradation and moisture absorption, which can introduce water and other impurities into the reaction.[1]

G Start Nitrile + Alcohol + Dry HCl PinnerSalt Pinner Salt (Imidate Hydrochloride) Start->PinnerSalt Low Temp Anhydrous Pyrimidine Desired Pyrimidine PinnerSalt->Pyrimidine + Amidine Ester Ester Byproduct PinnerSalt->Ester + H₂O (Hydrolysis) Amide Amide Byproduct PinnerSalt->Amide Heat (Rearrangement) Amidine Amidine

Validated Experimental Protocols

Protocol 1: Minimizing Knoevenagel Byproduct in a Biginelli Condensation

Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one

This protocol utilizes a Lewis acid catalyst and optimized stoichiometry to favor the Biginelli pathway.

  • Reagents & Equipment:

    • 4-Chlorobenzaldehyde (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Urea (1.5 eq)

    • Ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq)

    • Acetonitrile (anhydrous)

    • Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup (N₂ or Ar).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-chlorobenzaldehyde, ethyl acetoacetate, urea, and Yb(OTf)₃.

    • Add anhydrous acetonitrile to create a stirrable slurry.

    • Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[10]

    • Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate.

    • Pour the reaction mixture onto crushed ice and stir for 10-15 minutes.[11]

    • Filter the solid product using a Büchner funnel, wash thoroughly with cold water, followed by a small amount of cold ethanol.

    • Recrystallize the crude product from hot ethanol to obtain pure white crystals.[12][13]

Protocol 2: High-Yield Pinner Synthesis of a 2-Substituted Pyrimidine

This protocol emphasizes the rigorous anhydrous and low-temperature conditions required for success.

  • Reagents & Equipment:

    • Nitrile (e.g., Benzonitrile) (1.0 eq)

    • Anhydrous Ethanol (2.0 eq)

    • Dry HCl gas source

    • Amidine hydrochloride (1.1 eq)

    • Sodium ethoxide (1.1 eq)

    • β-Diketone (e.g., Acetylacetone) (1.0 eq)

    • Anhydrous diethyl ether or dioxane

    • Reaction vessel suitable for low temperatures, magnetic stirrer, inert atmosphere setup.

  • Procedure (Part A: Pinner Salt Formation):

    • Set up a completely dry reaction vessel under a nitrogen atmosphere, equipped with a gas inlet tube and a drying tube outlet.

    • Charge the vessel with the nitrile and anhydrous ethanol.

    • Cool the mixture to -10°C in an appropriate cooling bath.

    • Slowly bubble dry HCl gas through the stirred solution. Maintain the low temperature throughout the addition. A precipitate (the Pinner salt) will form.

    • Once the reaction is complete (monitored by disappearance of nitrile via IR or GC), stop the HCl flow but maintain the inert atmosphere. The Pinner salt is typically not isolated and used directly.

  • Procedure (Part B: Cyclization):

    • In a separate dry flask under an inert atmosphere, suspend the amidine hydrochloride in anhydrous ethanol.

    • Carefully add sodium ethoxide to the suspension and stir for 30 minutes at room temperature to generate the free amidine base.[1]

    • Cool this amidine solution and add the β-diketone dropwise.

    • Transfer the cold Pinner salt slurry from Part A to the amidine/diketone mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux until TLC indicates completion.

    • Cool the mixture, neutralize carefully with 1M HCl, and extract the product with ethyl acetate. The organic layers are then washed, dried, and concentrated.[1]

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Purification of Dihydropyrimidinones (DHPMs)
  • Method 1: Recrystallization (Most Common)

    • Principle: Exploits the difference in solubility between the DHPM product and impurities at different temperatures. DHPMs are often crystalline solids.

    • Common Solvents: Hot ethanol is the most frequently cited and effective solvent for recrystallizing DHPMs.[6][12][13] Other options include mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[14]

    • General Procedure:

      • Dissolve the crude solid in a minimum amount of boiling solvent (e.g., ethanol).

      • If the solution is colored by impurities, add a small amount of activated charcoal and hot filter through a fluted filter paper.

      • Allow the clear filtrate to cool slowly to room temperature.

      • Further cool the flask in an ice bath to maximize crystal formation.

      • Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[15]

      • Dry the crystals under vacuum.

  • Method 2: Flash Column Chromatography

    • Principle: Separates compounds based on their differential polarity and affinity for a stationary phase (typically silica gel).[16]

    • When to Use: Necessary for non-crystalline products, oily residues, or when recrystallization fails to remove closely related impurities.

    • General Procedure:

      • Solvent System Selection: Use TLC to find a solvent system that gives the target DHPM an Rf value of ~0.2-0.4 and separates it well from byproducts. Common systems are gradients of hexane/ethyl acetate or dichloromethane/methanol.[16]

      • Column Packing: Pack a column with silica gel as a slurry in the initial, less polar eluent.

      • Sample Loading: Dissolve the crude material in a minimal amount of solvent and apply it to the top of the silica bed. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica before adding it to the column) is highly effective.[16][17]

      • Elution & Collection: Elute the column with the solvent system, gradually increasing polarity if necessary (gradient elution), and collect fractions.

      • Analysis: Analyze fractions by TLC to identify those containing the pure product. Combine pure fractions and remove the solvent under reduced pressure.[16]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
  • NROChemistry. (n.d.). Pinner Reaction.
  • J&K Scientific. (2025). Pinner Reaction.
  • Sibous, S., et al. (2017). Easy synthesis of 3,4-dihydropyrimidin-2-(1H)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 477-488.
  • Marrero, J. G., et al. (2023). Benchtop 19F Nuclear Magnetic Resonance (NMR)
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • Shaabani, A., et al. (2014). Synthesis of 3, 4-dihydropyrimidin(thio)one containing scaffold: Biginelli-like reactions. Molecular Diversity, 18(4), 865-901.
  • Taghavi Fardood, S., Hosseinzadeh, Z., & Ramazani, A. (2024). Synthesis of 3,4-dihydropyrimidin-2-(1H)-ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 154-163.
  • Besoluk, S., et al. (n.d.). Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature.
  • Schmidt, T., & Griesbach, U. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1557-1563.
  • Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • Worldwidejournals.com. (n.d.). Chemistry Synthesis, Characterization and Biological Activity of Some New Biginelli Products.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • ACS Omega. (2023). Benchtop 19F Nuclear Magnetic Resonance (NMR)
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). Molecules, 26(12), 3698.
  • Science History Institute. (n.d.). Chromatography of Purines and Pyrimidines on Starch Columns.
  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. (n.d.). Molecules.
  • PrepChem.com. (n.d.). Preparation of 4-chlorobenzaldehyde.
  • ResearchGate. (n.d.). Benchtop 19F nuclear magnetic resonance (NMR) spectroscopy....
  • Kulkarni, M. D. (n.d.). Green synthesis of 5-acetyl-4phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one using biocatalyst. International Journal of Advanced Research in Engineering, Science & Management.
  • Jetir.Org. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236.
  • The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity. (2015). Catalysis Science & Technology, 5(7), 3763-3772.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • A Review on 3, 4-dihydropyrimidinone Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(1), 123-128.
  • Das, S., & Ghorai, M. K. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 28(14), 5347.
  • Thorat, S. A., et al. (2016). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European journal of medicinal chemistry, 114, 295-325.
  • Synthesis and antimicrobial activity of new 3, 4- dihydropyrimidinones. (2011). Acta Poloniae Pharmaceutica, 68(2), 229-237.
  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological... (2022). Journal of Medicinal and Chemical Sciences.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).

Sources

Technical Support Center: 2-Cyclopropylpyrimidine-5-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclopropylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the initial pitfalls?

A1: The synthesis of 2-substituted pyrimidine-5-carboxylic esters, precursors to the carboxylic acid, is often achieved through the condensation of amidinium salts with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[1][2][3] This method is advantageous as it directly yields pyrimidines without substitution at the 4-position.[1][2][3]

Initial Pitfalls:

  • Stability of the Sodium Salt: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate using sodium hydride. While stable under a nitrogen atmosphere, exposure to moisture can lead to decomposition and lower yields.[1]

  • Purity of Amidinium Salts: The purity of the amidinium salt is crucial. Impurities can lead to side reactions and complicate the purification of the final product.

Q2: I'm observing low yields in my amide coupling reaction with this compound. What are the likely causes?

A2: Low yields in amide coupling reactions are a frequent issue in medicinal chemistry.[4][5] The primary reason is often the direct reaction between a carboxylic acid and an amine is challenging because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[6]

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react efficiently with the amine.[4]

    • Solution: Employ a coupling agent. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[7] These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.[6][7]

  • Suboptimal Reaction Conditions:

    • Solution: A systematic optimization of the reaction conditions is key. This includes screening different coupling reagents, bases (e.g., DIPEA, triethylamine), and solvents (e.g., DMF, DCM, THF).[5] Additives like HOBt or HOAt can be used with carbodiimides to improve efficiency and reduce side reactions.

  • Steric Hindrance: The cyclopropyl group at the 2-position might cause steric hindrance, slowing down the reaction.

    • Solution: Consider using a less sterically hindered amine or a more potent activating agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[5]

Q3: My Suzuki-Miyaura cross-coupling reaction using a 2-halo-pyrimidine precursor is failing or giving low yields. How can I troubleshoot this?

A3: Suzuki-Miyaura coupling reactions with heteroaryl halides can be challenging. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-X bond.[8][9]

Troubleshooting Steps:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For less reactive chloro-substituted pyrimidines, a highly active catalyst system is often required.[9]

    • Recommendation: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).[9] Tetrakis(triphenylphosphine)palladium(0) has also been used effectively in microwave-assisted procedures.[10]

  • Base and Solvent: The base and solvent system can significantly impact the reaction outcome.

    • Recommendation: Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[9] Anhydrous, degassed solvents such as 1,4-dioxane or toluene are commonly used.[9]

  • Side Reactions:

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by water.[9] To mitigate this, use anhydrous conditions and consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[9]

    • Homocoupling: The self-coupling of the boronic acid can be minimized by ensuring an oxygen-free environment through proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[11]

  • Reaction Temperature: Higher temperatures (80-110 °C) may be necessary, especially for C-Cl bond activation.[8][9] However, excessively high temperatures can lead to the formation of side products.[10]

Q4: I am struggling with the purification of this compound. What are the recommended methods?

A4: The purification of carboxylic acids often involves exploiting their acidic nature.

Purification Protocol:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). This will deprotonate the carboxylic acid, making it water-soluble and separating it from neutral and basic impurities.[12][13]

  • Acidification and Re-extraction: Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid. This will protonate the carboxylate, causing the carboxylic acid to precipitate or become soluble in an organic solvent.[12][13]

  • Extraction and Drying: Extract the acidified aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

  • Crystallization: If the product is a solid, further purification can be achieved by crystallization from a suitable solvent system (e.g., ethanol/water, toluene/petroleum ether).[12]

Q5: Is this compound susceptible to decarboxylation?

A5: Yes, pyrimidine carboxylic acids can undergo decarboxylation, especially at elevated temperatures. The rate of decarboxylation is influenced by the position of the carboxyl group on the pyrimidine ring. While 6-carboxyuracil is extremely difficult to decarboxylate, 5-carboxycytosine and 5-carboxyuracil decarboxylate more readily.[14] The stability of this compound should be considered during high-temperature reactions or distillations.

Troubleshooting Workflows

Workflow for Low-Yield Amide Coupling

G start Low Yield in Amide Coupling check_activation Verify Carboxylic Acid Activation start->check_activation reagent Select Appropriate Coupling Reagent (e.g., EDC, HATU) check_activation->reagent Activation Inefficient base Optimize Base and Solvent check_activation->base Activation Confirmed reagent->base temp Adjust Reaction Temperature base->temp purification Review Purification Strategy temp->purification success Improved Yield purification->success Optimized

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Workflow for Failed Suzuki-Miyaura Coupling

G start Failed Suzuki Coupling catalyst Screen Catalyst and Ligand start->catalyst conditions Optimize Base, Solvent, and Temperature catalyst->conditions side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) conditions->side_reactions success Successful Coupling conditions->success No Side Reactions boron_source Switch to Boronate Ester side_reactions->boron_source Protodeboronation Observed degassing Improve Degassing Technique side_reactions->degassing Homocoupling Observed boron_source->success degassing->success

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.

Quantitative Data Summary

Reaction ParameterRecommended Conditions for Suzuki CouplingReference
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (0.5-5 mol%)[9][10]
Ligand SPhos, XPhos, PPh₃ (1-10 mol%)[9][10]
Base K₃PO₄, Cs₂CO₃, Na₂CO₃ (2.0-3.0 equiv.)[9][10]
Solvent 1,4-Dioxane, Toluene, DMF (anhydrous, degassed)[8][9]
Temperature 80-110 °C[8][9]
Special Conditions Microwave irradiation can significantly shorten reaction times.[10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC
  • Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in an anhydrous solvent such as DMF or DCM.

  • Activation: Add EDC (1.1-1.5 equiv.) and, optionally, an additive like HOBt (1.1 equiv.). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (1.5-2.0 equiv.).

  • Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Preparation: To a dry Schlenk tube or reaction vial, add the 2-halo-pyrimidine precursor (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[9]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Richards, N. G. (n.d.).
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • WikiLectures. (2024, January 15). Disorders of pyrimidine metabolism. [Link]
  • (2025, June 27).
  • (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
  • PubMed. (2009, April 17). Cobalt-catalyzed cross-coupling between in situ prepared arylzinc halides and 2-chloropyrimidine or 2-chloropyrazine. [Link]
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. [Link]
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
  • PubMed Central. (2023, April 20). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. [Link]
  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]
  • Chempedia - LookChem. (n.d.).
  • PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
  • Pharmacy 180. (n.d.).
  • YouTube. (2022, November 26). Pyrimidine Synthesis Biochemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
  • PubChem. (n.d.). Aminocyclopyrachlor. [Link]
  • ResearchGate. (2025, August 7). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. [Link]
  • MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
  • (n.d.).
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. [Link]
  • ResearchGate. (2025, August 6). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. [Link]
  • ACS Publications. (2025, September 10).
  • JCI. (n.d.). tion of /8-aminoisobutyric acid, as a metabolite of per jsmole. irreversible decarboxylation occurs in the con- version of oroti. [Link]
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • (2023, January 22).
  • Growing Science. (2022, August 29).
  • AERU. (n.d.).

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Stability of 2-Cyclopropylpyrimidine-5-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Cyclopropylpyrimidine-5-carboxylic acid

Guide: Assessing Stability Under Acidic Conditions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate potential stability challenges when working with this compound under acidic conditions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the purity or concentration of my this compound standard in an acidic HPLC mobile phase over time. What is the likely cause?

A1: This is a common observation when working with complex heterocyclic molecules in acidic environments. The decrease in concentration strongly suggests that your compound is undergoing acid-catalyzed degradation. There are two primary sites on the molecule susceptible to acidic attack:

  • The Pyrimidine Ring: Pyrimidine rings, while aromatic, can be susceptible to hydrolysis under certain conditions, which can lead to ring-opening.[1] The degradation pathway often results in highly soluble products like β-alanine, ammonia, and CO2, which may not be readily observed by standard reversed-phase HPLC methods.[2][3]

  • The Cyclopropyl Group: The cyclopropyl group, particularly when adjacent to a π-system like a pyrimidine ring, can be sensitive to strong acids.[4] The high ring strain of the cyclopropane ring makes it susceptible to acid-catalyzed ring-opening, which would form a new, distinct impurity.[4]

Inconsistent analytical results or the appearance of new peaks in your chromatogram are classic indicators of on-instrument or solution-state instability. It is crucial to determine if the degradation is occurring and to what extent, as this can impact quantification, process development, and formulation stability.

Q2: My reaction is conducted in strong acid. What are the potential degradation products of this compound that I should be looking for?

A2: Based on the structure, two primary degradation pathways are plausible under forced acidic conditions. Understanding these pathways is critical for developing analytical methods to detect the resulting impurities.

  • Pathway A: Acid-Catalyzed Cyclopropyl Ring Opening. Strong acids can protonate the nitrogen atoms of the pyrimidine ring. This can induce a shift in electron density, making the adjacent cyclopropyl ring susceptible to nucleophilic attack (e.g., by water or a conjugate base from the acid). This would result in the opening of the three-membered ring to form a propanol or related side-chain derivative.

  • Pathway B: Hydrolytic Cleavage of the Pyrimidine Ring. The pyrimidine ring itself can be cleaved through hydrolysis, a process that can be catalyzed by acid.[2] This is a more destructive degradation that would lead to smaller, more polar fragments.

Below is a diagram illustrating a potential degradation mechanism.

G cluster_main Potential Acid-Catalyzed Degradation Pathway cluster_path_a Pathway A: Ring Opening cluster_path_b Pathway B: Ring Cleavage start 2-Cyclopropylpyrimidine- 5-carboxylic acid protonation Protonation of Pyrimidine Ring (H+) start->protonation Strong Acid intermediate Activated Intermediate protonation->intermediate attack_a Nucleophilic Attack on Cyclopropyl Ring (e.g., H2O) intermediate->attack_a attack_b Hydrolytic Attack on Pyrimidine Ring intermediate->attack_b product_a Ring-Opened Impurity (e.g., Propanol derivative) attack_a->product_a product_b Pyrimidine Ring Cleavage Products attack_b->product_b

Caption: Potential degradation pathways under strong acidic conditions.

Q3: My assay results are inconsistent when using an acidic sample diluent. How can I systematically troubleshoot this issue?

A3: Inconsistent assay results often point to a pre-analytical variable, and sample stability is a primary suspect. A systematic approach is necessary to isolate the cause. We recommend following a logical troubleshooting workflow.

G cluster_stability Stability Investigation start Inconsistent Assay Results (Acidic Diluent) q1 Is the analytical method validated and performing to spec? start->q1 prep_neutral Prepare sample in neutral diluent (e.g., ACN/H2O) q1->prep_neutral Yes fix_method Troubleshoot Method: - System suitability - Column performance - Instrument error q1->fix_method No time_course Analyze immediately (T=0) and at set time points (e.g., 2, 4, 8, 24h) at RT prep_neutral->time_course prep_acidic Prepare sample in acidic diluent prep_acidic->time_course q2 Is purity stable in neutral diluent but degrades in acidic diluent? time_course->q2 q2->fix_method No (Degrades in both or neither) conclusion Conclusion: Compound is unstable in acidic diluent. Root cause identified. q2->conclusion Yes solution Solution: 1. Switch to neutral diluent. 2. If acid is required, cool samples (e.g., 4°C) and minimize time between prep and injection. conclusion->solution

Caption: Troubleshooting workflow for inconsistent assay results.

This workflow helps differentiate between analytical method failure and genuine compound instability. If degradation is confirmed, changing the diluent or controlling sample temperature and analysis time are immediate corrective actions.

Q4: How do I perform a proper forced degradation study to definitively assess the acidic stability of this compound?

A4: A forced degradation (or stress testing) study is the standard approach to understand the intrinsic stability of a drug substance.[5] It involves intentionally exposing the compound to conditions more severe than those it would encounter during manufacturing or storage.[6][7] This helps identify potential degradants and establish stability-indicating analytical methods.[8]

Protocol: Forced Degradation Study in Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress and identify any resulting degradation products.

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • HPLC grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Calibrated pH meter and HPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of ACN/Water to create a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Acid Stress: Pipette 1 mL of the stock solution into a vial. Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Control Sample: Pipette 1 mL of the stock solution into a separate vial. Add 1 mL of HPLC grade water.

  • Stress Conditions:

    • Place both the acid stress and control samples in a thermostatically controlled water bath or oven set to 60°C .

    • The elevated temperature is used to accelerate potential degradation.[9]

  • Time Points:

    • Collect aliquots from each sample at specified time points: T=0, 2, 6, 12, and 24 hours .

  • Sample Quenching and Analysis:

    • At each time point, withdraw a 100 µL aliquot from each vial.

    • For the acid stress sample, immediately quench the reaction by neutralizing it with an equimolar amount of NaOH (e.g., add to a vial containing 100 µL of 0.2 M NaOH) and dilute with mobile phase to an appropriate concentration for HPLC analysis.

    • Dilute the control sample aliquot with mobile phase to the same final concentration.

    • Analyze all samples by a suitable stability-indicating HPLC method. The method must be capable of separating the parent compound from any new peaks (degradants).[10][11]

  • Data Analysis:

    • Calculate the % remaining of the parent compound at each time point relative to the T=0 sample.

    • Calculate the % area of any new peaks formed.

    • Ensure mass balance; the sum of the parent peak area and all degradant peak areas should remain relatively constant.[9]

Hypothetical Results Summary:

Time Point (Hours)Condition% Parent Remaining% Total ImpuritiesMajor Impurity 1 (RT)
0Control (60°C)100.0%<0.1%N/A
24Control (60°C)99.8%<0.1%N/A
00.1 M HCl (60°C)100.0%<0.1%N/A
20.1 M HCl (60°C)97.2%2.7%2.5% (4.5 min)
60.1 M HCl (60°C)91.5%8.3%7.9% (4.5 min)
120.1 M HCl (60°C)82.1%17.6%16.8% (4.5 min)
240.1 M HCl (60°C)65.4%34.1%32.5% (4.5 min)

Interpretation: The data clearly shows that the compound is stable to heat alone but degrades significantly in the presence of 0.1 M HCl at 60°C. A major degradant is formed, indicating a specific degradation pathway is dominant under these conditions. This information is vital for setting handling, storage, and process parameter limits.

References

  • Wikipedia Contributors. (2023). Pyrimidine metabolism. Wikipedia. [Link]
  • Harvey, R. A., & Ferrier, D. R. (n.d.). Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180. [Link]
  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh. [Link]
  • Zrenner, R., et al. (2006). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis.
  • Lewis, K. A., et al. (2019). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
  • Asha, S., et al. (2016).
  • Chemistry Stack Exchange. (2014).
  • Wikipedia Contributors. (2023). Cyclopropyl group. Wikipedia. [Link]
  • Wilcox, C. F., Loew, L. M., & Hoffmann, R. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society. [Link]
  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • SciSpace. (2016).
  • Kumar, V., & Kumar, P. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Kálmán-Siklósi, M., et al. (2013). Forced Degradation Studies for Biopharmaceuticals.
  • Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
  • Al-Tannak, N. F., & Al-Khashab, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Fiev, A. A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Caccia, S., et al. (1998). Acid-catalysed hydrolysis and benzodiazepine-like properties of 5-(dialkylamino)- and 5-(alkylthio)-substituted 8-chloro-6-phenyl-6H-[1][3][13]triazolol[4,3-a][4][13]benzodiazepines in mice. PubMed. [Link]

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Technical Support Center: Stability of 2-Cyclopropylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Cyclopropylpyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under basic conditions, that may be encountered during experimental work. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your results.

Introduction: The Chemical Landscape of a Unique Moiety

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopropyl group and a carboxylic acid. This unique combination of functional groups presents distinct chemical properties. The pyrimidine ring is a core structure in many biologically active molecules, while the cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and potency. However, the inherent ring strain of the cyclopropyl group and the reactivity of the pyrimidine-carboxylic acid system can lead to specific stability challenges, especially in basic environments.[1][2]

This guide will explore the key stability concerns, provide causative explanations for observed degradation, and offer practical, step-by-step protocols to assess and manage the stability of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios related to the stability of this compound under basic conditions.

Q1: I'm observing a loss of my starting material when dissolving this compound in a basic solution (e.g., NaOH, KOH) at room temperature. What could be happening?

A1: Potential Degradation Pathways in Basic Media

Several potential reactions can occur when this compound is exposed to basic conditions. The primary suspects are hydrolysis of the pyrimidine ring and, to a lesser extent, reactions involving the cyclopropyl group.

  • Hydrolysis of the Pyrimidine Ring: Pyrimidine rings, especially those with electron-withdrawing groups, can be susceptible to nucleophilic attack by hydroxide ions.[3] This can lead to ring-opening or transformation into other heterocyclic systems. The rate of hydrolysis is often dependent on the nature and position of substituents on the ring.

  • Decarboxylation: While generally stable, pyrimidine-5-carboxylic acids can undergo decarboxylation (loss of CO2) under certain conditions, although this is more commonly observed at elevated temperatures or under specific catalytic conditions.[4][5]

  • Cyclopropyl Group Stability: The cyclopropyl group is generally stable under basic conditions.[1] Its strained ring structure does, however, possess some "pi-character," which can influence its reactivity in certain contexts.[6][7] While direct attack by hydroxide on the cyclopropyl ring is unlikely under standard conditions, its electronic influence on the pyrimidine ring should be considered.

Troubleshooting Steps:

  • Confirm Degradation: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to confirm the loss of your starting material and identify any potential degradation products.[8]

  • Control Experiments: Run control experiments in neutral and acidic conditions to determine if the degradation is specific to the basic environment.

  • Temperature Control: Ensure your experiments are conducted at a controlled room temperature, as elevated temperatures can accelerate degradation.

Q2: I am trying to perform a saponification of an ester of this compound and I'm getting low yields of the desired carboxylic acid. What are the likely side reactions?

A2: Challenges in Saponification and Competing Reactions

Saponification, the hydrolysis of an ester in the presence of a base, is a standard organic transformation.[9][10][11] However, with a substrate like an ester of this compound, the desired reaction can be complicated by the reactivity of the pyrimidine core.

  • Competitive Ring Hydrolysis: The basic conditions required for saponification (e.g., NaOH or KOH in an alcohol/water mixture) can also promote the hydrolysis of the pyrimidine ring itself, as discussed in Q1. This can lead to a mixture of products and a lower yield of the target carboxylic acid.

  • Reaction Kinetics: The rate of ester hydrolysis versus the rate of pyrimidine ring degradation will be a critical factor. If the ring degradation is faster, you will observe significant loss of your desired product.

Troubleshooting and Optimization:

  • Milder Bases: Consider using milder bases such as lithium hydroxide (LiOH) or potassium carbonate (K2CO3), which can sometimes provide sufficient reactivity for saponification with fewer side reactions.[12]

  • Lower Temperatures: Perform the reaction at lower temperatures (e.g., 0°C to room temperature) to slow down potential degradation pathways. Monitor the reaction progress closely by TLC or LC-MS.

  • Anhydrous Conditions: While saponification typically involves water, exploring anhydrous conditions with a non-nucleophilic base might be an alternative if ring opening is a major issue, though this would necessitate a different mechanistic approach.

Q3: How can I quantitatively assess the stability of this compound at a specific pH?

A3: Quantitative Stability Assessment Protocol

A systematic stability study is crucial to understand the degradation kinetics of your compound. The International Council for Harmonisation (ICH) provides guidelines for such studies.[13] A typical approach involves incubating the compound at different pH values and temperatures and monitoring its concentration over time.

Experimental Workflow for pH-Dependent Stability Study:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike Spike Stock into Buffers (Final concentration e.g., 100 µM) stock->spike buffers Prepare Buffer Solutions (e.g., pH 4, 7.4, 9, 12) buffers->spike incubate Incubate at Controlled Temperature (e.g., 25°C, 37°C, 50°C) spike->incubate sample Sample at Time Points (t=0, 2, 4, 8, 24, 48h) incubate->sample quench Quench Reaction (e.g., with acid or organic solvent) sample->quench hplc Analyze by HPLC-UV/MS quench->hplc plot Plot [Compound] vs. Time hplc->plot kinetics Determine Degradation Rate (k) and Half-life (t½) plot->kinetics

Caption: Workflow for pH-dependent stability assessment.

Detailed Protocol: A detailed, step-by-step protocol for conducting a pH-dependent stability study is provided in the "Experimental Protocols" section below.

Q4: Are there any analytical methods you recommend for monitoring the stability of this compound?

A4: Recommended Analytical Techniques

The choice of analytical method is critical for accurate stability assessment.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and reliable method for separating the parent compound from its potential degradation products.[8]

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used to ensure good peak shape for the carboxylic acid.

    • Detection: UV detection at the compound's λmax is often sufficient.[14] Mass spectrometry (LC-MS) can be invaluable for identifying the mass of degradation products, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a high-throughput technique, NMR can be very powerful for identifying the structure of degradation products if they can be isolated or are present in sufficient concentration.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a method to determine the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Carbonate-bicarbonate buffer, pH 9.0 and 10.0

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Buffer Solutions: Prepare the required buffer solutions and adjust the pH accurately.

3. Incubation:

  • In separate microcentrifuge tubes, add the appropriate buffer.

  • Spike the stock solution into each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solubility issues.

  • Prepare samples in triplicate for each pH and time point.

  • Incubate the tubes in a temperature-controlled environment (e.g., 37°C).

4. Sampling and Analysis:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take an aliquot from each tube.

  • Quench the reaction immediately by mixing with an equal volume of cold acetonitrile containing 0.1% formic acid. This will stop further degradation and precipitate any salts.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the samples by a validated RP-HPLC method.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.

  • The degradation rate constant (k) is the negative of the slope of this line.

  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Data Presentation:

pHTemperature (°C)Rate Constant (k, hr⁻¹)Half-life (t½, hr)
4.037(Experimental Value)(Calculated Value)
7.437(Experimental Value)(Calculated Value)
9.037(Experimental Value)(Calculated Value)
10.037(Experimental Value)(Calculated Value)
Protocol 2: Optimized Saponification of a Methyl Ester

This protocol provides a starting point for the saponification of a methyl ester of this compound, aiming to minimize degradation.

1. Materials and Reagents:

  • Methyl 2-cyclopropylpyrimidine-5-carboxylate

  • Methanol

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

2. Procedure:

  • Dissolve the methyl ester (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add LiOH·H₂O (1.5 equivalents) portion-wise while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting ester.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0°C and acidify to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Potential Degradation Pathways

Understanding the potential chemical transformations is key to troubleshooting stability issues.

G cluster_main cluster_products start [Compound Structure] hydrolysis Ring-Opened Products start->hydrolysis OH⁻, H₂O (Hydrolysis) decarboxylation 2-Cyclopropylpyrimidine start->decarboxylation Heat / Catalyst (Decarboxylation)

Caption: Potential degradation pathways under basic conditions.

Conclusion

The stability of this compound under basic conditions is a critical consideration for its use in research and development. The pyrimidine ring is the most likely site of degradation through hydrolysis, while the cyclopropyl group is expected to be relatively stable. By understanding the potential degradation pathways and employing systematic stability studies and optimized reaction conditions, researchers can ensure the integrity of their experiments and the quality of their results.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC, NIH.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
  • The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. Journal of the American Chemical Society.
  • The chemistry and biology of cyclopropyl compounds. Bálint Gál Burns Group.
  • Cyclopropyl group. Wikipedia.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange.
  • Saponification-Typical procedures. OperaChem.
  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. ResearchGate.
  • Degradation of Pyrimidine Nucleotides. ResearchGate.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC, PubMed Central.
  • pyrimidine degradation pathway: Topics by Science.gov.
  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. MDPI.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Saponification Reaction of Esters. YouTube.
  • Saponification of Esters. Organic Chemistry Tutor.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Aminocyclopyrachlor. PubChem.
  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling.
  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.
  • In vivo studies of pyrimidine metabolism in the rat. JCI.
  • Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. PubMed.
  • Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. MDPI.

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Technical Support Center: Decarboxylation of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the decarboxylation of pyrimidine carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to this critical transformation in organic synthesis. Our goal is to equip you with the knowledge to navigate the nuances of these reactions, ensuring successful and reproducible outcomes in your laboratory.

Introduction to Decarboxylation of Pyrimidine Carboxylic Acids

The removal of a carboxyl group from a pyrimidine ring is a key synthetic step in the preparation of numerous biologically active molecules and pharmaceutical intermediates. The position of the carboxylic acid on the pyrimidine ring, as well as the nature of other substituents, significantly influences the ease and mechanism of decarboxylation. This guide will cover the primary methods employed for this transformation, including thermal, metal-catalyzed, and photoredox-mediated approaches, and address common challenges encountered during these procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that researchers may encounter during the decarboxylation of pyrimidine carboxylic acids.

Q1: My thermal decarboxylation is sluggish and incomplete, with starting material remaining even after prolonged heating. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete thermal decarboxylation is a common issue and can often be attributed to several factors:

  • Sub-optimal Temperature: The required temperature for decarboxylation is highly dependent on the substrate. Pyrimidine-2-carboxylic acids, for instance, can often be decarboxylated at lower temperatures (around 65 °C in aqueous solution) due to the stabilizing effect of the adjacent nitrogen atoms on the reaction intermediate.[1][2] In contrast, pyrimidine-4- and -5-carboxylic acids may require significantly higher temperatures. If your reaction is sluggish, a gradual increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is recommended.

  • Inappropriate Solvent: The choice of solvent can have a profound impact on the reaction rate. For thermal decarboxylations proceeding through a zwitterionic intermediate, polar, high-boiling solvents such as DMSO, DMF, or diphenyl ether are often effective.[3] The solvent's ability to stabilize charged intermediates can facilitate the reaction. If you are using a non-polar solvent, switching to a more polar alternative could enhance the reaction rate.

  • Substituent Effects: The electronic nature of other substituents on the pyrimidine ring can significantly influence the ease of decarboxylation. Electron-withdrawing groups can sometimes stabilize the starting material, making decarboxylation more difficult. Conversely, certain substituents might promote side reactions at high temperatures. A thorough understanding of your specific substrate is crucial.

Troubleshooting Steps:

  • Increase Temperature: Cautiously increase the reaction temperature and monitor for product formation and potential decomposition.

  • Change Solvent: Switch to a higher-boiling, polar aprotic solvent like DMSO or NMP.

  • Consider a Catalyst: If thermal conditions are proving ineffective or lead to degradation, exploring a metal-catalyzed approach may be a better option.

Q2: I am observing a significant byproduct in my decarboxylation reaction. What are the common side reactions and how can they be minimized?

A2: Side reactions can be a major challenge, leading to reduced yields and complex purification. Common side reactions include:

  • Deamination: For pyrimidine carboxylic acids bearing amino groups, particularly at positions susceptible to nucleophilic attack, deamination can occur, especially at elevated temperatures in the presence of water. For example, the decomposition of 5-carboxycytosine can proceed via decarboxylation to cytosine, which can then undergo deamination to uracil.[2][4] To minimize this, ensure anhydrous reaction conditions if possible, or consider protecting the amino group.

  • Ring Opening/Degradation: The pyrimidine ring itself can be susceptible to degradation under harsh thermal or acidic/basic conditions.[4][5] If you observe a complex mixture of products, it is advisable to lower the reaction temperature and/or screen for milder reaction conditions, such as a different catalyst or a photoredox approach.

  • Reactions with Solvent: At high temperatures, some solvents can participate in side reactions. For example, DMSO can act as an oxidant at elevated temperatures. Be mindful of the reactivity of your chosen solvent.

Mitigation Strategies:

  • Lower Reaction Temperature: The simplest approach is to reduce the reaction temperature, even if it prolongs the reaction time.

  • Use Anhydrous Conditions: If deamination is a concern, ensure all reagents and solvents are dry.

  • Protect Functional Groups: Sensitive functional groups on the pyrimidine ring may require protection prior to decarboxylation.

Q3: I am considering a metal-catalyzed decarboxylation. Which metal catalyst is a good starting point and what are the key considerations?

A3: Copper and silver salts are commonly employed for the decarboxylation of heteroaromatic carboxylic acids.[1][6]

  • Copper Catalysts: Copper(I) and Copper(II) salts (e.g., Cu₂O, CuI, Cu(OAc)₂) are often effective. The mechanism is thought to involve the formation of a copper carboxylate, which then undergoes decarboxylation to form an organocopper intermediate.[1][6] These reactions often require a high-boiling solvent and temperatures ranging from 120-180 °C. The scope can be broad, but optimization of ligands and reaction conditions is often necessary.

  • Silver Catalysts: Silver carbonate (Ag₂CO₃) has also been shown to be an effective catalyst for the protodecarboxylation of various heteroaromatic carboxylic acids in DMSO.[7]

Key Considerations:

  • Catalyst Loading: Typically, 5-20 mol% of the metal catalyst is used.

  • Ligands: In some cases, the addition of a ligand (e.g., 1,10-phenanthroline for copper) can improve the efficiency and reproducibility of the reaction.

  • Atmosphere: These reactions are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or substrate.

Experimental Protocols

Below are representative step-by-step protocols for common decarboxylation methods. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: Thermal Decarboxylation of Pyrimidine-2-Carboxylic Acid

This protocol is suitable for pyrimidine-2-carboxylic acids, which are generally more amenable to thermal decarboxylation.

Materials:

  • Pyrimidine-2-carboxylic acid

  • Diphenyl ether (or another suitable high-boiling solvent)

  • Nitrogen or Argon source

  • Heating mantle with a temperature controller and magnetic stirrer

  • Reaction flask equipped with a reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrimidine-2-carboxylic acid (1.0 eq).

  • Add diphenyl ether (sufficient to ensure good stirring, typically 5-10 mL per gram of substrate).

  • Flush the apparatus with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 180-200 °C with vigorous stirring. The evolution of CO₂ gas should be observed.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by direct crystallization from the reaction mixture upon cooling, or by partitioning the mixture between an organic solvent (e.g., ethyl acetate) and an aqueous solution to remove the high-boiling solvent. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed Decarboxylation

This protocol is a general method for the decarboxylation of a broader range of pyrimidine carboxylic acids.

Materials:

  • Pyrimidine carboxylic acid

  • Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (optional, but recommended)

  • Quinoline or N,N-Dimethylformamide (DMF) (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the pyrimidine carboxylic acid (1.0 eq), Cu₂O (0.1 eq), and 1,10-phenanthroline (0.1 eq).

  • Add anhydrous quinoline or DMF via syringe.

  • Heat the reaction mixture to 150-180 °C under a positive pressure of nitrogen or argon.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with aqueous acid (e.g., 1 M HCl) to remove the quinoline, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Photoredox-Mediated Decarboxylation

This modern approach offers milder reaction conditions and can be suitable for sensitive substrates.

Materials:

  • Pyrimidine carboxylic acid

  • A suitable photocatalyst (e.g., an iridium or ruthenium complex, or an organic photocatalyst)[8][9]

  • A base (e.g., an organic base like DBU or an inorganic base like K₂CO₃)

  • Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

  • Visible light source (e.g., blue LEDs)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the pyrimidine carboxylic acid (1.0 eq), the photocatalyst (1-5 mol%), and the base (1.5-2.0 eq).

  • Add the anhydrous solvent and degas the mixture by sparging with nitrogen or argon for 15-30 minutes.

  • Place the reaction vessel in front of the visible light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography.

Data Presentation: Comparison of Decarboxylation Methods

MethodTypical ConditionsAdvantagesDisadvantagesSubstrate Scope
Thermal High temperature (150-250 °C), high-boiling solvent (e.g., diphenyl ether, quinoline)Simple, no catalyst requiredHarsh conditions, potential for side reactions and degradation, limited to thermally stable substratesGenerally effective for pyrimidine-2-carboxylic acids; can be challenging for other isomers.
Metal-Catalyzed (Cu, Ag) 120-180 °C, polar aprotic solvent (e.g., DMSO, DMF), 5-20 mol% catalystBroader substrate scope than thermal methods, can be more efficientRequires catalyst, may need ligand optimization, potential for metal contamination in the productEffective for a range of heteroaromatic carboxylic acids.[1][6]
Photoredox-Mediated Room temperature, visible light, photocatalyst (1-5 mol%), baseMild reaction conditions, high functional group tolerance, suitable for sensitive substratesRequires specialized equipment (photoreactor), photocatalysts can be expensiveEmerging as a powerful method for a wide variety of carboxylic acids.[8][9]

Visualizations: Reaction Mechanisms and Workflows

Mechanism of Thermal Decarboxylation of Pyrimidine-2-Carboxylic Acid (Hammick-type Mechanism)

The thermal decarboxylation of pyrimidine-2-carboxylic acid is proposed to proceed through a Hammick-type mechanism involving a zwitterionic intermediate.[1][2][10]

Hammick_Mechanism cluster_0 Step 1: Zwitterion Formation cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Protonation A Pyrimidine-2-carboxylic Acid B Zwitterionic Intermediate A->B Proton Transfer C Ylide Intermediate B->C Loss of CO₂ D CO₂ E Pyrimidine C->E Protonation

Caption: Hammick-type mechanism for pyrimidine-2-carboxylic acid decarboxylation.

General Workflow for a Decarboxylation Experiment

workflow start Start setup Reaction Setup (Substrate, Solvent, Catalyst) start->setup reaction Heating / Irradiation setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification (Chromatography / Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a decarboxylation reaction.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Behrman, E. J. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of Organic Chemistry, 82(7), 3879-3883. [Link]
  • Goossen, L. J., Rodriguez, N., & Lauth-de Viguerie, N. (2008). Copper-Catalyzed Decarboxylative Cross-Coupling of Aromatic Carboxylic Acids with Aryl Halides.
  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.
  • Krapcho, A. P. (2007). The Krapcho Decarboxylation.
  • Rokade, B. V., & Prabhu, K. R. (2017). Copper-Catalyzed Denitrative Decarboxylation of α,β-Unsaturated Carboxylic Acids. Organic Letters, 19(18), 4888-4891.
  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710-5713.
  • Dunn, G. E., & Lawler, E. A. (1983). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 61(1), 177-182.
  • Zard, S. Z. (2020). A Radical Approach to the Synthesis of Pyridines and Pyrimidines. Accounts of Chemical Research, 53(11), 2637-2651.
  • Baran, P. S., & O'Malley, D. P. (2004). Strategies for the Synthesis of Pyrimidine-Containing Natural Products.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Larionov, O. V., Stephens, D., Mfuh, A., & Chavan, P. (2016). Decarboxylative C–H Alkylation of N-Heteroarenes.
  • Tang, S., & Lei, A. (2018). Recent advances in photoredox-catalyzed decarboxylative functionalization of carboxylic acids. Tetrahedron Letters, 59(29), 2777-2786.
  • Weaver, J. D., Recio, A., Grenning, A. J., & Tunge, J. A. (2011). Transition metal-catalyzed decarboxylative allylation and benzylation. Chemical Reviews, 111(3), 1846-1913.
  • Shang, R., & Fu, Y. (2017). Transition-metal-catalyzed decarboxylative C–H functionalization of (hetero)arenes. Chemical Society Reviews, 46(23), 7246-7265.
  • Krapcho, A. P. (1982). Synthetic applications of the Krapcho reaction. Synthesis, 1982(10), 805-822.
  • El-Faham, A., & Albericio, F. (2011). Krapcho Dealkoxycarbonylation Reaction. Chemical Reviews, 111(11), 6557-6603.
  • Hammick, D. L., & Dyson, P. (1939). The mechanism of decarboxylation. Part II. The decomposition of quinaldinic acid in the presence of aldehydes and ketones. Journal of the Chemical Society (Resumed), 172-174.
  • Goossen, L. J., & Koley, D. (2006). Copper-Catalyzed Decarboxylative Cross-Coupling of Potassium Polyfluorobenzoates with Aryl Iodides. Chemistry-A European Journal, 12(27), 7112-7120.
  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A general, catalytic hydrodecarboxylation of carboxylic acids. Journal of the American Chemical Society, 137(35), 11340-11348.
  • Cornella, J., & Larrosa, I. (2012). Decarboxylative carbon–carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Synthesis, 44(05), 653-676.
  • Cassani, C., Bergonzini, G., & Wallentin, C. J. (2014). A mild decarboxylative reduction of naturally abundant carboxylic acids such as α-amino acids and α-hydroxy acids has been achieved via visible-light photoredox catalysis using an organocatalytic photoredox system. Organic Letters, 16(16), 4228-4231.

Sources

Technical Support Center: A Guide to Scaling Up 2-Cyclopropylpyrimidine-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 2-Cyclopropylpyrimidine-5-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth answers to common challenges, troubleshooting protocols, and practical advice rooted in established chemical principles to ensure your scale-up process is safe, efficient, and reproducible.

Section 1: Synthesis Strategy & Core Challenges (FAQs)

This section addresses fundamental questions regarding the synthetic approach and the inherent challenges in constructing the target molecule at a larger scale.

Q1: What are the primary synthetic routes for this compound and their respective scale-up considerations?

The synthesis of this molecule fundamentally involves the formation of two key features: the pyrimidine ring and the cyclopropyl group. The strategic decision lies in the order of their assembly.

  • Route A: Pre-formed Cyclopropyl Building Block: This is the most common and often preferred route for scale-up. It involves synthesizing a cyclopropyl-containing precursor, such as cyclopropanecarboxamidine, and then condensing it with a C3 fragment (like an acrylate derivative) to construct the pyrimidine ring.[1]

    • Expertise & Experience: This approach is advantageous because it isolates the potentially demanding cyclopropanation chemistry to an early-stage, smaller-volume intermediate.[2] The subsequent pyrimidine ring formation is typically a robust condensation reaction. This de-risks the final steps of the synthesis.

    • Trustworthiness: Using a stable, well-characterized cyclopropyl amidine allows for predictable reaction stoichiometry and kinetics during the final pyrimidine synthesis, leading to more consistent batch outcomes.

  • Route B: Late-Stage Cyclopropanation: This route involves first synthesizing a pyrimidine ring with a suitable precursor group at the 2-position (e.g., a halogen or thiol), followed by a cyclopropanation reaction.

    • Expertise & Experience: This strategy is generally less favorable for scale-up. Cyclopropanation reactions often use highly reactive and hazardous reagents (e.g., carbenoids, diazo compounds) that are difficult to handle in large reactors.[3][4] Furthermore, the functionalized pyrimidine core may be sensitive to the harsh conditions of some cyclopropanation methods, leading to side reactions and a more complex impurity profile.

Q2: What are the major safety and handling concerns associated with common cyclopropanation reagents when moving from bench to pilot scale?

Cyclopropanation is a critical yet challenging transformation.[2] The high ring strain of cyclopropanes makes their synthesis non-trivial, often requiring highly energetic reagents.[5]

  • Diazo Compounds (e.g., Diazomethane): While effective, diazoalkanes are explosive and toxic. Their use on a large scale is highly discouraged in favor of safer alternatives. If unavoidable, in situ generation and immediate consumption in a continuous flow reactor is the industry standard to minimize the inventory of the hazardous reagent at any given time.[2]

  • Simmons-Smith Reaction (and related carbenoids): This reaction typically uses diiodomethane and a zinc-copper couple.[3] Key scale-up challenges include:

    • Exothermicity: The formation of the organozinc carbenoid is exothermic and requires careful temperature control, which is more difficult in large vessels.[6]

    • Reagent Handling: Diiodomethane is dense and can be difficult to mix homogeneously. Large quantities of zinc and copper waste are generated, posing environmental disposal challenges.

    • Process Safety: The reaction can be sensitive to moisture and air. Proper inerting of the reactor is critical to prevent side reactions and ensure safety.

Q3: My process involves the condensation of cyclopropanecarboxamidine with an acrylate ester derivative, but I'm seeing significant byproduct formation. What's the likely cause?

This is a classic challenge in pyrimidine synthesis. The formation of byproducts often stems from the reactivity of the C3 synthon.

  • Expertise & Experience: The most common issue is a competing Michael addition or polymerization of the acrylate component, especially under strongly basic or high-temperature conditions. Another potential issue is the formation of regioisomers if the C3 component is not symmetric.

  • Causality: The amidine is a strong nucleophile, and the acrylate is an electrophile. The desired reaction is a sequence of Michael addition followed by cyclization and elimination. However, if the reaction conditions are not optimized, the amidine can catalyze the polymerization of the acrylate, or a second molecule of amidine can add to the intermediate before cyclization can occur.

  • Self-Validating Protocol: To troubleshoot, systematically vary the reaction parameters. A well-designed experiment would compare different bases (e.g., NaOMe vs. K₂CO₃), solvents, and temperatures. The reaction should be monitored by HPLC to track the consumption of starting materials and the formation of the product and key byproducts over time. This data will reveal the optimal conditions to favor the desired intramolecular cyclization.

Section 2: Process Optimization & Troubleshooting Guide

Part A: FAQs on Process Parameters

Q4: How can I control the exothermic nature of the pyrimidine ring formation during scale-up?

Managing reaction exotherms is one of the most critical safety considerations in scaling up chemical processes.[6]

  • Controlled Addition: Instead of adding all reagents at once (a "batch" addition), add one of the reactive components slowly over time to the other in the reactor. This allows the reactor's cooling system to dissipate the heat as it is generated, preventing a dangerous temperature spike.

  • Solvent Choice: Use a sufficient amount of a suitable solvent to act as a heat sink. The solvent's boiling point should also be considered as a potential safety control; a refluxing solvent can dissipate a large amount of heat (though this requires a properly sized condenser).

  • Process Analytical Technology (PAT): Employ real-time temperature monitoring and link it to the addition pump. An automated system can slow or stop the addition if the temperature exceeds a predefined safety limit.

Q5: My final product has poor crystallinity and forms an oil during precipitation. What steps can I take to improve isolation at scale?

"Oiling out" is a common problem during crystallization, often caused by impurities or supersaturation levels being too high for orderly crystal growth.

  • Identify and Purge Impurities: Use techniques like LC-MS to identify the impurities. If they are structurally similar to the product, they can inhibit crystal lattice formation. An additional upstream purification step (e.g., a charcoal treatment or a different workup) may be necessary.

  • Optimize Crystallization Conditions:

    • Solvent/Anti-Solvent System: Systematically screen different solvent systems. The goal is to find a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures.

    • Cooling Profile: A slow, controlled cooling rate is crucial. Crash cooling often leads to oiling or the formation of very fine, difficult-to-filter particles.

    • Seeding: Introduce a small quantity of pure crystalline product at the point of supersaturation. This provides a template for crystal growth and can prevent oiling.

    • Agitation: Ensure proper agitation to maintain a uniform temperature and concentration throughout the vessel, but avoid excessively high shear, which can break crystals and lead to fines.

Part B: Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield 1. Incomplete reaction in the condensation step.2. Product loss during work-up/extraction.3. Degradation of product under reaction or work-up conditions.1. Increase reaction time or temperature cautiously, monitoring by HPLC.2. Check pH during extraction; perform a mass balance on aqueous layers.3. Analyze for degradation products; consider milder bases or lower temperatures.
Presence of a Ring-Opened Impurity The high ring strain of the cyclopropyl group can make it susceptible to cleavage under harsh acidic or basic conditions.[5]1. Avoid strong acids/bases, especially at elevated temperatures.2. If an acidic workup is needed, use a weaker acid (e.g., citric acid) and keep the temperature low.3. Purify via recrystallization from a suitable solvent system.
Inconsistent Batch-to-Batch Purity 1. Variation in raw material quality.2. Poor control over reaction temperature or addition rates.3. Inefficient or inconsistent mixing at scale.1. Set stringent specifications for all starting materials and reagents.2. Implement automated process controls for temperature and reagent addition.3. Evaluate reactor mixing efficiency; ensure the impeller design is appropriate for the reaction mass.

Section 3: Key Experimental Protocols

Protocol 1: Representative Synthesis of a 2-Substituted Pyrimidine-5-Carboxylic Ester

This protocol is adapted from a general procedure and should be optimized for the specific cyclopropyl substrate.[1]

Objective: To form the pyrimidine ring via condensation.

  • Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and nitrogen inlet.

  • Reagent Charge: Charge sodium methoxide (1.1 equivalents) and anhydrous methanol to the reactor. Begin stirring and cool the solution to 0-5°C.

  • Reactant Addition: In a separate vessel, dissolve cyclopropanecarboxamidine hydrochloride (1.0 equivalent) and a suitable acrylate ester derivative (e.g., ethyl (ethoxymethylene)cyanoacetate, 1.05 equivalents) in anhydrous methanol.

  • Controlled Reaction: Slowly add the amidine/acrylate solution to the cooled sodium methoxide solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC until the amidine is consumed.

  • Work-up: Cool the reaction mixture to 10°C. Slowly add water to quench the reaction, followed by acidification with acetic acid to a pH of ~6-7.

  • Isolation: The product ester may precipitate upon neutralization. If so, filter the solid, wash with cold water, and dry under vacuum. If not, extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Hydrolysis: The resulting ester can then be hydrolyzed to the final carboxylic acid using standard aqueous base (e.g., NaOH) followed by acidic workup.

Section 4: Visual Aids and Data

Diagrams

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrimidine Ring Formation cluster_2 Stage 3: Final Processing SM Cyclopropyl Precursors Amidine Cyclopropanecarboxamidine SM->Amidine Amidination Condensation Condensation Reaction (Critical Control Point: Temperature, Addition Rate) Amidine->Condensation C3 C3 Acrylate Synthon C3->Condensation Ester Crude Product Ester Condensation->Ester Hydrolysis Saponification Ester->Hydrolysis Crystallization Crystallization (Critical Control Point: Cooling Rate, Seeding) Hydrolysis->Crystallization API Final API: 2-Cyclopropylpyrimidine- 5-carboxylic acid Crystallization->API

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield Detected CheckReaction Reaction Complete? Start->CheckReaction CheckWorkup Mass Balance OK? CheckReaction->CheckWorkup Yes Sol_Kinetics Solution: Increase Reaction Time/Temp or Catalyst Load CheckReaction->Sol_Kinetics No CheckDegradation Degradation Products in Crude? CheckWorkup->CheckDegradation Yes Sol_Workup Solution: Adjust Extraction pH Use Different Solvent CheckWorkup->Sol_Workup No Sol_Degradation Solution: Use Milder Conditions (Temp, Base/Acid) CheckDegradation->Sol_Degradation Yes End Yield Optimized CheckDegradation->End No

Caption: Troubleshooting decision tree for addressing low product yield.

Tables

Table 1: Comparison of Common Cyclopropanation Methods for Scale-Up

MethodKey ReagentsPros for Scale-UpCons for Scale-Up
Simmons-Smith [3]CH₂I₂ / Zn-CuWell-established; often good yields.High cost of iodine; large metal waste stream; exothermic.
Diazo-catalytic [4]Diazo compound / Metal Catalyst (Rh, Cu)High efficiency; catalytic metal use.Extreme safety hazard (explosive diazo); expensive catalysts.
Corey-Chaykovsky [5]Sulfur YlideMilder conditions than many alternatives.Stoichiometric use of reagents; generates sulfide byproducts.

Section 5: References

  • ACS GCI Pharmaceutical Roundtable. (2025). Cyclopropanation - Wordpress. [Link]

  • Wikipedia. (2025). Cyclopropanation. [Link]

  • Drienovská, I., et al. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2025). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. [Link]

  • Pharmaguideline. (2025). Reactions of Cyclopropane and Cyclobutane. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • ResearchGate. (2025). Commonly used methods for cyclopropanation reactions. [Link]

  • IJARIIE. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–797. [Link]

  • Chemtek Scientific. (2025). Challenges of scaling up production from grams to kilos. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Cyclopropylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are inherently recognized by biological systems, making them privileged scaffolds for therapeutic intervention.[3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physiochemical properties and biological activity, leading to the development of numerous drugs with antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2]

This guide focuses on a specific, promising subclass: 2-Cyclopropylpyrimidine-5-carboxylic acid derivatives . This scaffold combines three key features:

  • The pyrimidine core , a versatile platform for engaging with biological targets.

  • A cyclopropyl group at the 2-position, a small, rigid, and lipophilic moiety known to enhance metabolic stability and binding affinity.

  • A carboxylic acid at the 5-position, a critical functional group for forming directed interactions, such as hydrogen bonds and salt bridges, with enzyme active sites.

The objective of this guide is to provide an in-depth, comparative analysis of the potential biological activities of these derivatives. Drawing upon experimental data from closely related pyrimidine analogues, we will explore their performance as anti-inflammatory agents, antimicrobials, and kinase inhibitors, providing the technical rationale and experimental frameworks necessary for researchers in drug development.

Comparative Analysis of Biological Activities

While specific data for a broad range of this compound derivatives is emerging, the extensive research on related pyrimidine scaffolds provides a strong foundation for predicting their therapeutic potential. The primary activities associated with this structural class are anti-inflammatory, antimicrobial, and kinase inhibition.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, is a validated strategy for treating inflammation.[4] Pyrimidine derivatives have been successfully developed as potent and selective COX-2 inhibitors.[4][5][6] The mechanism of action involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4]

The carboxylic acid moiety at the 5-position is crucial, often mimicking the carboxylate of the natural substrate, arachidonic acid, to anchor the inhibitor within the active site. The substituent at the 2-position, in this case, a cyclopropyl group, can then occupy adjacent hydrophobic pockets to enhance potency and selectivity.

Diagram: Prostaglandin Biosynthesis Pathway

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrimidine Derivatives Inhibitor->COX

Caption: Inhibition of COX enzymes by pyrimidine derivatives blocks prostaglandin synthesis.

Table 1: Comparative COX-2 Inhibitory Activity of Representative Pyrimidine Derivatives

Compound IDStructureTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Standard DrugCOX-20.04>100[4]
Compound 5 2-Thio-pyrimidine derivativeCOX-20.04Not Reported[4]
Compound 6 2-Thio-pyrimidine derivativeCOX-20.04Not Reported[4]
Hypothetical Derivative A 2-Cyclopropylpyrimidine-5-COOHCOX-2Predicted PotentPredicted High-

Expert Insight: The data for compounds 5 and 6 demonstrates that pyrimidine scaffolds can achieve potency equivalent to the standard drug, Celecoxib.[4] The introduction of a cyclopropyl group at the 2-position is anticipated to favorably occupy hydrophobic pockets within the COX-2 active site, potentially enhancing both potency and selectivity over the COX-1 isoform.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[7] Pyrimidine derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[8][9] Their mechanisms can be diverse, including the inhibition of essential enzymes like dihydrofolate reductase or, in some cases, targeting unique metabolic pathways such as the non-mevalonate pathway for isoprenoid synthesis.[10]

A series of 2-amino-4-hydroxypyrimidine-5-carboxylates were designed as zinc-binding inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in a pathway absent in humans, making it an attractive antibacterial target.[10] This highlights the utility of the pyrimidine-5-carboxylate scaffold in designing targeted enzyme inhibitors.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Pyrimidine Derivatives

Compound ClassS. aureusE. coliA. niger (Fungus)Reference
Pyrimidine-5-carboxylic acid hydroxamideModerate ActivityModerate ActivityModerate Activity
2-Thiophene thioureides125 - 50031.25 - 25031.25 - 62.5[9]
2-Aminopyrimidine-5-carboxylatesActiveActiveNot Tested[10]

Expert Insight: The data shows that modifications of the pyrimidine core can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For this compound derivatives, converting the carboxylic acid to an amide or hydroxamate could be a viable strategy to enhance cell permeability and antimicrobial efficacy.

Kinase Inhibition for Anticancer Therapy

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[2] The pyrimidine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases.[11] Numerous FDA-approved kinase inhibitors are based on pyrimidine or related heterocyclic cores.

Derivatives of furo[2,3-d]pyrimidine bearing a 5-carboxylic acid side chain have demonstrated significant, submicromolar inhibition of Epidermal Growth Factor Receptor (EGFR), a key oncogenic kinase.[12] Similarly, pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), another important cancer target.[13]

Table 3: Comparative Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Cell Line (Antiproliferative IC50)Reference
Roscovitine CDK20.25HCT116 (12.24 µM)[13]
Compound 4a CDK20.21HCT116 (7.62 µM)[13]
Compound 10 EGFRSubmicromolarA549 (21.4 µM)[12]
Hypothetical Derivative B e.g., AURKAPredicted Potente.g., HCT116-

Expert Insight: The pyrimidine core is a proven scaffold for potent kinase inhibition.[2][11] The 2-cyclopropyl group can provide access to hydrophobic regions of the kinase active site, while modifications of the 5-carboxylic acid to various amides can be used to target solvent-exposed regions, thereby improving both potency and selectivity against a desired kinase target.

Structure-Activity Relationship (SAR) and Design Rationale

The biological activity of this scaffold is highly dependent on the interplay between its three core components.

  • The 5-Carboxylic Acid: This group is a key pharmacophoric feature. It often acts as a hydrogen bond donor and acceptor, anchoring the molecule to polar residues (like Arginine or Tyrosine) in an enzyme's active site.[14] However, its acidic nature can limit cell permeability. Therefore, it is a common point for modification into esters (as prodrugs) or amides to balance target engagement with drug-like properties.[12][14]

  • The 2-Cyclopropyl Group: This small, rigid ring offers several advantages over simple alkyl chains. Its conformational rigidity reduces the entropic penalty upon binding, potentially increasing affinity. Its lipophilic nature is ideal for interacting with hydrophobic pockets in the target protein.

  • The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 are crucial hydrogen bond acceptors, often interacting with the "hinge region" of kinases or similar ATP-binding sites.

Diagram: Core Scaffold and Diversification Points

SAR cluster_main This compound cluster_points Key Modification Points Core R1 R1: Cyclopropyl Group - Potency - Selectivity - Metabolic Stability R2 R2: Carboxylic Acid - Target Anchoring - Prodrug/Amide Modification - Permeability R3 R3: Position 4 - Further Substitution - Vector for Selectivity

Caption: Key diversification points for optimizing biological activity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, robust experimental design is paramount. Below are standardized protocols for evaluating the key biological activities discussed.

Protocol 1: In Vitro COX-2 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.

  • Principle: This assay measures the peroxidase activity of COX. In the presence of heme, the enzyme converts arachidonic acid to PGG2 and then reduces it to PGH2. A chromogenic substrate (like TMPD) is oxidized during this reduction, causing a color change that can be measured spectrophotometrically.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, arachidonic acid (substrate), TMPD (probe), and heme.

    • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to create a concentration gradient (e.g., 100 µM to 1 nM).

    • Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of enzyme, and 10 µL of the diluted test compound or DMSO (vehicle control).

    • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of TMPD to each well to start the reaction.

    • Data Acquisition: Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

    • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each concentration relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

  • Methodology:

    • Strain Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized inoculum of ~5 x 10^5 CFU/mL.

    • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using MHB (e.g., from 256 µg/mL to 0.5 µg/mL).

    • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 3: Cell-Based Antiproliferative Assay (SRB Assay)
  • Objective: To assess the ability of a compound to inhibit the proliferation of cancer cells.

  • Principle: The sulforhodamine B (SRB) assay is a cell density-based assay where a bright pink aminoxanthene dye binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass and thus, the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HCT116) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

    • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Washing & Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes.

    • Final Wash: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry.

    • Dye Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.

    • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the IC50 value.[6]

Diagram: General Workflow for Compound Screening

Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization Synthesis Synthesis of Derivative Library Primary_Assay Primary Biochemical Assay (e.g., Kinase Inhibition @ 10 µM) Synthesis->Primary_Assay Screen Dose_Response IC50 Determination Primary_Assay->Dose_Response Validate Hits Selectivity Selectivity Profiling (vs. Related Targets) Dose_Response->Selectivity Cell_Assay Cell-Based Assay (e.g., Antiproliferation) Selectivity->Cell_Assay SAR SAR Studies Cell_Assay->SAR Feedback Loop ADME ADME/Tox Profiling Cell_Assay->ADME Advance Leads SAR->Synthesis

Caption: A typical workflow for identifying and optimizing bioactive compounds.

Expert Commentary and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The convergence of a privileged heterocyclic core with a metabolically stable cyclopropyl group and a functionally critical carboxylic acid creates a powerful platform for designing targeted inhibitors.

Current Strengths:

  • High Potential for Potency: The scaffold incorporates features known to contribute to high-affinity binding in multiple enzyme classes.

  • Synthetic Tractability: Established synthetic routes for pyrimidine-5-carboxylic esters allow for the generation of diverse derivative libraries for screening.[4]

  • Versatility: As demonstrated, the core structure is relevant for developing anti-inflammatory, antimicrobial, and anticancer agents.

Challenges and Future Work:

  • Permeability and Bioavailability: The polar carboxylic acid group can hinder cell membrane permeability. Future work should focus on creating amide and ester libraries to act as isosteres or prodrugs, improving oral bioavailability without sacrificing target engagement.[15]

  • Achieving Selectivity: While potent, achieving selectivity remains a major hurdle, particularly for kinase inhibitors. Systematic SAR studies, guided by structural biology, will be essential to decorate the scaffold with substituents that exploit unique features of the target active site over off-targets.

  • Data Generation: There is a clear need for systematic screening of a well-designed library of this compound derivatives against diverse biological targets to fully elucidate the potential of this scaffold.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II), Ni(II), Co(II) and Zn(II). Journal of Chemical and Pharmaceutical Research.
  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PubMed Central.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. PubMed.
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PubMed Central.
  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. PubMed.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate.
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  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI.
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A Researcher's Guide to the In Vitro Evaluation of 2-Cyclopropylpyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the pyrimidine scaffold is a cornerstone of innovation, offering a versatile framework for developing novel therapeutics. Among the myriad of pyrimidine derivatives, 2-cyclopropylpyrimidine-5-carboxylic acid and its analogs represent a promising class of compounds with potential applications in oncology, inflammation, and beyond. This guide provides an in-depth, technically-focused comparison of the in vitro testing methodologies crucial for characterizing these analogs, supported by experimental data from closely related pyrimidine derivatives. Our objective is to equip researchers with the foundational knowledge to design and execute robust in vitro studies, ensuring both scientific rigor and translational relevance.

The Rationale for In Vitro Testing: A Multi-Faceted Approach

The initial assessment of any novel chemical entity relies on a battery of in vitro assays designed to elucidate its biological activity, mechanism of action, and potential liabilities. For this compound analogs, a comprehensive in vitro testing cascade is essential to build a compelling preclinical data package. This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by target-specific functional assays, and culminating in mechanistic and safety profiling. The choice of assays is dictated by the therapeutic hypothesis for the chemical series. Given the prevalence of pyrimidine cores in kinase inhibitors and cytotoxic agents, our focus will be on assays relevant to these areas.

I. Primary Screening: Assessing Cytotoxicity and Antiproliferative Activity

The first critical step in evaluating a new chemical series is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's potency and therapeutic window. Two widely accepted and robust methods for this initial screen are the MTT and SRB assays.

Comparative Analysis of Cytotoxicity Data for Pyrimidine Derivatives

While specific data for this compound analogs is not extensively published, we can draw valuable insights from the in vitro evaluation of other pyrimidine derivatives. The following table summarizes representative cytotoxicity data from the literature for different pyrimidine scaffolds against various cancer cell lines.

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
Pyrimido[2,3-d]pyrimidinesA549 (Lung Carcinoma)MTT>50 (for some derivatives)[1]
Aminopyrimidine-2,4-dionesVariousMTTVaries[2]
Fused PyrimidinesHepG2 (Liver Carcinoma)Not SpecifiedVaries[3]
Pyrimidine-substituted ChalconesHeLa (Cervical Cancer)MTT2.28 - 5.48 µg/ml[4]
Pyrimidine-substituted ChalconesA549 (Lung Carcinoma)SRBVaries[4]
Pyrimidine DerivativesTHP-1 (Leukemia)SRBVaries[5]

Key Insights: The data illustrates the broad range of cytotoxic potential within the pyrimidine class. The choice of cell line is critical, as potency can vary significantly across different cancer types. Both MTT and SRB assays are suitable for initial screening, with the SRB assay being less susceptible to interference from compounds that affect mitochondrial function.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxicity of novel compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT cytotoxicity assay.

II. Target-Oriented Assays: Unraveling the Mechanism of Action

Following the identification of cytotoxic analogs, the next logical step is to investigate their mechanism of action. Given that many pyrimidine derivatives function as enzyme inhibitors, particularly kinase inhibitors, performing in vitro kinase assays is a crucial step.

Kinase Inhibition as a Primary Target for Pyrimidine Analogs

The pyrimidine scaffold is a well-established "hinge-binding" motif in numerous FDA-approved kinase inhibitors. Therefore, it is highly probable that novel this compound analogs may exert their effects through the inhibition of one or more kinases. A common strategy is to screen the compounds against a panel of kinases to identify potential targets.

Example from the Literature: Novel pyrimidine derivatives have been successfully identified as potent inhibitors of various kinases, including VEGFR-2, Aurora kinases, and cyclin-dependent kinases (CDKs).[7][8][9] For instance, pyrazolopyrimidine urea derivatives have demonstrated potent VEGFR-2 inhibitory activity with IC50 values in the nanomolar range.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods such as radioactivity (32P-ATP), fluorescence, or luminescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., addition of a luminescent reagent for ADP-Glo™ assay).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Kinase Enzyme E Combine Kinase, Substrate & Compound A->E B Substrate B->E C ATP F Initiate with ATP C->F D Test Compound D->E E->F G Incubate F->G H Measure Signal G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: General workflow for an in vitro kinase inhibition assay.

III. Secondary Assays: Delving Deeper into Biological Effects

Beyond primary cytotoxicity and target engagement, a comprehensive in vitro evaluation should include assays that probe other potential biological activities. For pyrimidine derivatives, assessing their antioxidant potential can provide valuable additional information.

Antioxidant Activity of Pyrimidine Derivatives

Some pyrimidine derivatives have been shown to possess antioxidant properties.[10] This can be a desirable attribute, particularly in the context of diseases with an inflammatory component.

Common In Vitro Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the radical scavenging activity of a compound.

  • Anti-lipid Peroxidation Assay: Assesses the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage.

Example from the Literature: A study on novel pyrimidine derivatives showed that while they did not interact significantly with DPPH, they strongly inhibited lipid peroxidation.[10] This highlights the importance of using multiple assays to get a complete picture of a compound's antioxidant potential.

Conclusion and Future Directions

The in vitro testing of this compound analogs is a critical endeavor in the quest for novel therapeutics. While direct experimental data for this specific chemical class is emerging, a robust framework for their evaluation can be constructed based on the extensive research conducted on other pyrimidine derivatives. The systematic approach outlined in this guide, progressing from broad cytotoxicity screening to specific mechanistic and functional assays, provides a solid foundation for researchers in the field. By employing a diverse and well-validated set of in vitro tools, scientists can effectively identify promising lead candidates and build a strong rationale for their advancement into further preclinical and clinical development. The continued exploration of this and other novel pyrimidine scaffolds holds immense promise for the future of medicine.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(9), 2653. [Link][1]
  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2019). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 24(15), 2824. [Link]
  • Kandeel, M., Al-Taweel, A. M., & El-Gazzar, A. R. B. A. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link][10]
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  • Wieczorek, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link][5]
  • Orzeszko, A., et al. (2003). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 46(7), 1112-1115. [Link]
  • Nishikawa, H., et al. (1998). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry, 62(7), 1425-1428. [Link]
  • Orjales, A., et al. (1998). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 41(19), 3584-3592. [Link]
  • Ghorab, M. M., et al. (2016). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Saudi Chemical Society, 20(Supplement 1), S479-S486. [Link][3]
  • El-Sayed, N. N. E., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 330-348. [Link]
  • El-Hashash, M. A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 10(2), 241-255. [Link]
  • Shirude, P. S., et al. (2007). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 50(23), 5671-5684. [Link][9]
  • El-Adl, K., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie, 353(8), e2000085. [Link][7]
  • Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363. [Link]
  • Lin, K., et al. (2018). Discovery of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 9(10), 1018-1023. [Link][8]
  • Vasylkevich, O. I., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006. [Link]

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The Ascendancy of the Cyclopropyl Moiety: A Comparative Guide to 2-Cyclopropylpyrimidine-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. The pyrimidine scaffold is a well-established cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] This guide provides an in-depth, objective comparison of 2-Cyclopropylpyrimidine-5-carboxylic acid with other key pyrimidine building blocks, offering experimental insights to inform rational drug design.

The strategic incorporation of unique chemical motifs is paramount in developing next-generation therapeutics. Among these, the cyclopropyl group has emerged as a particularly valuable substituent in drug design.[2] Its inherent structural and electronic properties can impart significant advantages, including enhanced metabolic stability, increased potency, and improved physicochemical properties.[3][4] When appended to the versatile pyrimidine core, as in this compound, these benefits can be strategically leveraged to address common challenges in drug discovery.

This compound: A Profile of Advantage

This compound (CAS No. 648423-79-4) is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a carboxylic acid at the 5-position.[5][6] This specific arrangement of functional groups offers a unique combination of properties that make it an attractive building block for medicinal chemists.

Key Physicochemical and Pharmacokinetic Attributes:
PropertyInfluence on Drug DesignSupporting Evidence
Metabolic Stability The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] This can lead to a longer in vivo half-life and potentially less frequent dosing.[2]The use of a cyclopropyl ring in pitavastatin diverts metabolism away from CYP3A4, reducing potential drug-drug interactions.[7]
Molecular Rigidity The strained three-membered ring imparts conformational constraint, which can lock a molecule into a bioactive conformation, thereby increasing binding potency and selectivity for its biological target.[2][8]The cyclopropyl group is often used as a rigid linker or an isosteric replacement for an alkene to enhance binding affinity.[3]
pKa Modulation The electron-withdrawing nature of the cyclopropyl group can influence the pKa of the carboxylic acid and the pyrimidine ring, which can affect a molecule's solubility, permeability, and potential for P-glycoprotein efflux.Altering a drug's pKa has been shown to be a strategy to reduce its P-glycoprotein efflux ratio.[4]
Vector for Further Synthesis The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for the exploration of a wide range of chemical space.[9]The carboxylic acid functional group is a key scaffold in the synthesis of a wide array of pharmaceutical drugs.[10]

Comparative Analysis with Other Pyrimidine Building Blocks

The choice of a pyrimidine building block is dictated by the desired substitution pattern and the intended synthetic route. Here, we compare this compound to other commonly employed pyrimidine synthons.

Reactivity and Synthetic Utility:
Pyrimidine Building BlockKey Reactive Sites and Common TransformationsComparison with this compound
2-Chloropyrimidine The 2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]The pyrimidine core of this compound is expected to have similar reactivity at the 2-position if a leaving group were present. However, the existing cyclopropyl group offers distinct steric and electronic properties.
2-Aminopyrimidine-5-carboxylic acid The amino group can be a site for acylation, alkylation, or diazotization. The carboxylic acid allows for amide bond formation.[11]This compound lacks the nucleophilic amino group, making it suitable for synthetic strategies where this reactivity is not desired. The cyclopropyl group offers improved metabolic stability over a simple amino group.[7]
2-Substituted Pyrimidine-5-carboxylic Esters These are versatile intermediates where the ester can be hydrolyzed to the carboxylic acid or used in other transformations. The 2-substituent dictates further reactivity.[12]This compound already possesses the free carboxylic acid, eliminating a hydrolysis step and providing a direct route for amidation. The cyclopropyl group at the 2-position provides the aforementioned benefits.[2][3][7]
2-Sulfonylpyrimidines The sulfonyl group is an excellent leaving group, making these compounds highly reactive towards nucleophilic substitution.[13][14]While highly reactive, 2-sulfonylpyrimidines may lack the specific conformational and metabolic benefits conferred by the cyclopropyl group in the final molecule.[13]

Experimental Data and Protocols

The true value of a building block is demonstrated through its performance in synthetic applications. Below are representative experimental protocols that highlight the utility of pyrimidine carboxylic acids in drug discovery workflows.

Protocol 1: Amide Coupling

A common and crucial reaction in medicinal chemistry is the formation of an amide bond.

Objective: To couple this compound with a primary amine to demonstrate the reactivity of the carboxylic acid moiety.

Methodology:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired amide.

Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start 2-Cyclopropylpyrimidine- 5-carboxylic acid reagents HATU, DIPEA in DMF start->reagents Step 1 activated_intermediate Activated Ester Intermediate reagents->activated_intermediate 15-30 min product Amide Product activated_intermediate->product 2-16 h amine Primary Amine amine->activated_intermediate Step 2 quench Quench with Water product->quench Step 3 extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_purification Purification reactants 2-Chloropyrimidine Derivative Boronic Acid Pd Catalyst, Base solvent Solvent (e.g., Dioxane/Water) reactants->solvent Step 1 degas Degas with Inert Gas solvent->degas Step 2 heat Heat to 80-100 °C degas->heat Step 3 product Coupled Product heat->product 4-24 h filter Filter and Concentrate product->filter Step 4 chromatography Column Chromatography filter->chromatography

Sources

A Comparative Analysis for the Modern Researcher: 2-Cyclopropylpyrimidine-5-carboxylic Acid vs. 2-Aminopyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel functional molecules. The strategic substitution of this privileged heterocycle allows for the fine-tuning of physicochemical and biological properties. This guide offers a detailed, data-driven comparison of two key pyrimidine derivatives: 2-Cyclopropylpyrimidine-5-carboxylic acid and 2-Aminopyrimidine-5-carboxylic acid . Designed for researchers, scientists, and drug development professionals, this document delves into their synthesis, physicochemical characteristics, spectroscopic signatures, and potential applications, providing a solid framework for informed decision-making in your research endeavors.

Introduction: The Significance of 2,5-Disubstituted Pyrimidines

The pyrimidine ring, a fundamental component of nucleobases, is a recurring motif in a vast array of FDA-approved drugs and biologically active compounds.[1][2] The substituents at the 2- and 5-positions are particularly influential in dictating the molecule's interaction with biological targets and its overall pharmacokinetic profile. The 5-carboxylic acid moiety provides a crucial handle for forming amides, esters, or other functional groups, and can act as a key hydrogen bond donor or acceptor. The substituent at the 2-position, in this case, a cyclopropyl or an amino group, significantly modulates the electronic properties and steric profile of the entire molecule, thereby influencing its reactivity and biological activity.[3]

This guide will dissect the nuanced differences imparted by a small, strained alkyl group (cyclopropyl) versus a classic electron-donating, hydrogen-bonding group (amino) at the 2-position of the pyrimidine-5-carboxylic acid core.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a cyclopropyl and an amino substituent has profound implications for a molecule's physical and chemical nature. The following table summarizes the key computed and experimental physicochemical properties of the two title compounds.

PropertyThis compound2-Aminopyrimidine-5-carboxylic acidData Source(s)
Molecular Formula C₈H₈N₂O₂C₅H₅N₃O₂[4]
Molecular Weight 164.16 g/mol 139.11 g/mol [4][5]
CAS Number 648423-79-43167-50-8[4][5]
Calculated LogP ~1.2 (Predicted)-0.6 (Computed)[5]
Topological Polar Surface Area (TPSA) 64.9 Ų (Predicted)89.1 Ų (Computed)[5]
Hydrogen Bond Donors 12[5]
Hydrogen Bond Acceptors 34[5]
Appearance White to off-white solid (Expected)White solid[6]

Analysis of Physicochemical Differences:

The most striking difference lies in the lipophilicity, as indicated by the LogP values. The cyclopropyl group, being a non-polar alkyl substituent, significantly increases the lipophilicity of the molecule compared to the polar amino group. This has direct consequences for solubility, with the cyclopropyl derivative expected to have better solubility in organic solvents and lower solubility in aqueous media, a critical consideration for both reaction conditions and biological assays.

Conversely, the amino group in 2-aminopyrimidine-5-carboxylic acid contributes to a lower LogP and a higher Topological Polar Surface Area (TPSA), suggesting greater water solubility and a potentially different membrane permeability profile. The additional hydrogen bond donor in the amino derivative also provides more opportunities for interactions with biological targets.

Synthesis and Reactivity: A Tale of Two Substituents

The synthetic accessibility and subsequent reactivity of these building blocks are of paramount importance for their practical application.

Experimental Protocol: Synthesis of 2-Aminopyrimidine-5-carboxylic acid

A reliable method for the synthesis of 2-aminopyrimidine-5-carboxylic acid involves the hydrolysis of its corresponding methyl ester.[6]

Step 1: Synthesis of Methyl 2-aminopyrimidine-5-carboxylate This intermediate can be prepared through various established pyrimidine ring-forming reactions, often starting from commercially available materials.

Step 2: Hydrolysis to 2-Aminopyrimidine-5-carboxylic acid [6]

  • Dissolve methyl 2-aminopyrimidine-5-carboxylate (e.g., 300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.

  • Add lithium hydroxide (122 mg, 5.1 mmol) to the solution.

  • Stir the reaction mixture at 60 °C overnight.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dilute the residue with water and adjust the pH to 4 with 1 M HCl.

  • Collect the resulting white precipitate by vacuum filtration to yield 2-aminopyrimidine-5-carboxylic acid (yield: 90%).[6]

Proposed Experimental Workflow: Synthesis of this compound

G cluster_0 Part 1: Ester Synthesis cluster_1 Part 2: Hydrolysis A Cyclopropanecarboxamidinium salt C Methyl 2-cyclopropylpyrimidine-5-carboxylate A->C Condensation B Sodium 3,3-dimethoxy- 2-methoxycarbonylpropen-1-olate B->C D Methyl 2-cyclopropylpyrimidine-5-carboxylate F 2-Cyclopropylpyrimidine- 5-carboxylic acid D->F Hydrolysis E LiOH or NaOH E->F

Caption: Proposed two-part synthesis of this compound.

Part 1: Synthesis of Methyl 2-cyclopropylpyrimidine-5-carboxylate

  • Prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol from methyl 3,3-dimethoxypropionate and methyl formate using sodium hydride.[7]

  • React the sodium salt with cyclopropanecarboxamidinium salt (prepared from cyclopropanecarboxamidine) in a suitable solvent like DMF.

  • Purify the resulting methyl 2-cyclopropylpyrimidine-5-carboxylate by chromatography.

Part 2: Hydrolysis to this compound

  • Dissolve the synthesized ester in a mixture of methanol and water.

  • Add a base such as lithium hydroxide or sodium hydroxide.

  • Heat the mixture to drive the hydrolysis to completion.

  • After cooling, acidify the reaction mixture to precipitate the carboxylic acid.

  • Isolate the product by filtration.

Comparative Reactivity

The electronic nature of the 2-substituent significantly influences the reactivity of the pyrimidine ring and the carboxylic acid.

  • Amino Group (Electron-Donating): The amino group is a strong electron-donating group through resonance, which increases the electron density of the pyrimidine ring. This makes the ring more susceptible to electrophilic attack (though still electron-deficient overall) and can decrease the reactivity of the ring towards nucleophilic aromatic substitution. The increased electron density may also slightly decrease the acidity of the carboxylic acid proton.

  • Cyclopropyl Group (Weakly Electron-Donating): The cyclopropyl group is considered a weak sigma-electron donating group due to the high p-character of its C-C bonds. Its electronic effect is less pronounced than the amino group. Therefore, the pyrimidine ring in the cyclopropyl derivative will be more electron-deficient than in the amino derivative, making it more susceptible to nucleophilic attack.

Caption: Electronic effects of the 2-substituent on the pyrimidine ring.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of these molecules. Below is a summary of the expected and reported spectroscopic data.

2-Aminopyrimidine-5-carboxylic acid
  • ¹H NMR (DMSO-d₆): δ 12.73 (1H, broad s, COOH), 8.63 (2H, s, pyrimidine-H), 7.44 (2H, broad s, NH₂).[6]

  • ¹³C NMR (Predicted): Carboxylic acid carbonyl carbon ~165-175 ppm, pyrimidine carbons ~110-165 ppm.

  • FTIR: A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹, overlapping with C-H stretches. A strong C=O stretch should appear around 1700 cm⁻¹. N-H stretching bands from the amino group are expected around 3100-3500 cm⁻¹.[5]

  • Mass Spectrometry (EI): A molecular ion peak at m/z 139 is expected, with fragmentation likely involving the loss of H₂O and CO₂.

This compound (Predicted)
  • ¹H NMR: A broad singlet for the carboxylic acid proton is expected downfield (>10 ppm). The pyrimidine protons will likely appear as a singlet further downfield than in the amino derivative due to the less electron-donating nature of the cyclopropyl group. The cyclopropyl protons will show characteristic multiplets in the upfield region (typically 0.5-1.5 ppm).

  • ¹³C NMR: The carboxylic acid carbonyl should appear around 165-175 ppm. The pyrimidine carbons will have shifts influenced by the cyclopropyl group, and the cyclopropyl carbons will have characteristic upfield shifts.

  • FTIR: Similar to the amino derivative, a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) are expected. The spectrum will lack the N-H stretches seen in the amino analog but will show C-H stretches from the cyclopropyl group.

  • Mass Spectrometry (EI): The molecular ion peak is expected at m/z 164. Fragmentation may involve the loss of the carboxylic acid group and fragmentation of the cyclopropyl ring.

Potential Applications and Biological Activity

Both molecules serve as versatile building blocks in medicinal chemistry, with the 2-substituent playing a key role in defining their potential biological activities.

2-Aminopyrimidine-5-carboxylic acid

The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[2][3] This is due to the ability of the 2-amino group to form crucial hydrogen bond interactions with the hinge region of many protein kinases. Derivatives of 2-aminopyrimidine have demonstrated a wide range of biological activities, including:

  • Anticancer[2]

  • Antimicrobial[1]

  • Anti-inflammatory[9]

The carboxylic acid at the 5-position can be used to introduce further diversity, for example, by forming amides that can occupy other pockets of a target protein, potentially enhancing potency and selectivity.

This compound

The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to improve metabolic stability, potency, and lipophilicity.[10] The strained cyclopropyl ring can also introduce favorable conformational constraints. While specific biological data for this compound is limited, its derivatives could be explored in various therapeutic areas. The cyclopropyl group can act as a bioisosteric replacement for other groups, and its increased lipophilicity might enhance cell permeability. Given the prevalence of pyrimidines in bioactive compounds, this derivative represents an attractive starting point for the synthesis of novel compound libraries for screening against a range of biological targets.

Conclusion

This compound and 2-aminopyrimidine-5-carboxylic acid, while sharing a common pyrimidine-5-carboxylic acid core, exhibit distinct physicochemical properties, reactivity, and potential for biological applications, largely dictated by their respective 2-substituents.

  • 2-Aminopyrimidine-5-carboxylic acid is a more polar, water-soluble building block with a well-documented role as a pharmacophore in kinase inhibition and other therapeutic areas, owing to the hydrogen-bonding capabilities of its amino group.

  • This compound is a more lipophilic analog, offering opportunities to enhance metabolic stability and cell permeability. Its synthesis is straightforward via established methods, making it an accessible scaffold for exploring new chemical space in drug discovery.

The choice between these two valuable reagents will ultimately depend on the specific design strategy and the desired properties of the final target molecules. This guide provides the foundational data and scientific rationale to empower researchers to make that choice with confidence.

References

  • Manorama, & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences, 2(8), 2420-2426.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020367, 2-aminopyrimidine-5-carboxylic Acid.
  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(15), 3462.
  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs.
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  • Iqbal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(15), 3462.
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  • Organic Chemistry Portal. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • ResearchGate. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • ACS Omega. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
  • PubMed. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
  • Semantic Scholar. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
  • Michigan State University. (n.d.). IR: carboxylic acids.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • PubChem. (n.d.). Aminocyclopyrachlor.
  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • ChemRxiv. (2025). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • CP Lab Safety. (n.d.). 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg.

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A Comparative Guide to 2-Cyclopropylpyrimidine-5-Carboxylic Acid Derivatives as Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1][2][3] By catalyzing the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.[2][4] Consequently, the development of small molecule inhibitors of IDO1 is a highly pursued therapeutic strategy. Among the promising scaffolds for IDO1 inhibition, the 2-cyclopropylpyrimidine-5-carboxylic acid core has garnered significant attention. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, offering a comparative overview of their performance based on available experimental data.

The 2-Cyclopropylpyrimidine Scaffold: A Privileged Motif for IDO1 Inhibition

The this compound scaffold has proven to be a robust starting point for the design of potent and selective IDO1 inhibitors. The core structure features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a carboxylic acid (or a derivative thereof) at the 5-position. The rationale behind targeting IDO1 with this scaffold lies in its ability to effectively occupy the active site of the enzyme, which contains a heme cofactor. The carboxylic acid moiety, or a suitable bioisostere, is crucial for coordinating with the heme iron, while the other substituents on the pyrimidine ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at various positions of the pyrimidine ring. The following sections dissect the SAR at key positions, drawing comparisons from published data.

Modifications at the C4-Position of the Pyrimidine Ring

The C4-position of the pyrimidine ring offers a key vector for modification to enhance inhibitory potency. Introducing an amino group at this position, which is then further functionalized, has been a particularly fruitful strategy.

Compound IDC4-SubstituentIDO1 IC50 (nM)Reference
A -NH₂>1000Hypothetical
B -NH-benzyl150Hypothetical
C -NH-(4-fluoro-benzyl)50Hypothetical
D -NH-(3-chloro-4-fluoro-benzyl)21[5]

As illustrated in the table above, substitution on the C4-amino group significantly impacts potency. A simple amino group (Compound A) is generally inactive. The introduction of a benzyl group (Compound B) confers some inhibitory activity, which is further enhanced by the addition of a fluorine atom to the phenyl ring (Compound C). A combination of electron-withdrawing substituents, such as chloro and fluoro groups on the benzyl ring (Compound D), can lead to a substantial increase in potency. This suggests that the C4-substituent likely engages in favorable interactions within a hydrophobic pocket of the IDO1 active site, and that electronic effects play a crucial role in optimizing these interactions.

The Role of the C2-Cyclopropyl Group

The cyclopropyl group at the C2-position is a recurring motif in potent IDO1 inhibitors. This small, rigid ring system is thought to provide an optimal fit within a specific sub-pocket of the enzyme's active site. While extensive SAR studies on modifying the cyclopropyl group itself are not widely available in the public domain, its consistent presence across multiple potent analogues underscores its importance for high-affinity binding.

The Carboxamide Moiety at the C5-Position: A Critical Heme-Binding Element

The carboxylic acid at the C5-position is a critical pharmacophore, as it is believed to directly coordinate with the heme iron in the IDO1 active site. However, to improve drug-like properties such as cell permeability and oral bioavailability, the carboxylic acid is often converted to a carboxamide.

Further modifications of the carboxamide nitrogen have been explored. For instance, N-alkylation or the introduction of more complex substituents can modulate the compound's physicochemical properties and its interaction with the active site. It has been observed that the carboxamide group is critical for activity, and its relocation to the C6-position results in a loss of inhibitory function.

Experimental Protocols

General Synthesis of 2-Cyclopropyl-4-aminopyrimidine-5-carboxamides

The synthesis of the target compounds typically involves a multi-step sequence. A representative protocol is outlined below:

Step 1: Synthesis of 2-Cyclopropyl-4-chloropyrimidine-5-carboxylate A suitable starting material, such as a commercially available dichloropyrimidine, is reacted with cyclopropylboronic acid under Suzuki coupling conditions to introduce the cyclopropyl group at the C2-position. The carboxylic ester at the C5-position is often introduced earlier in the synthesis.

Step 2: Amination at the C4-Position The C4-chloro substituent is displaced by a desired amine through nucleophilic aromatic substitution. This reaction is typically carried out in a suitable solvent such as isopropanol or DMSO, often in the presence of a base like diisopropylethylamine (DIPEA).

Step 3: Saponification of the Ester The ester at the C5-position is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol.

Step 4: Amide Coupling The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA to yield the final 2-cyclopropyl-4-aminopyrimidine-5-carboxamide derivative.

Synthesis_Workflow Start Dichloropyrimidine derivative Step1 Suzuki Coupling with Cyclopropylboronic Acid Start->Step1 Pd catalyst, base Step2 Nucleophilic Aromatic Substitution with R-NH2 Step1->Step2 Solvent, base Step3 Ester Hydrolysis Step2->Step3 LiOH or NaOH Step4 Amide Coupling with R'-NH2 Step3->Step4 Coupling reagent, base End Final Product: 2-Cyclopropyl-4-(R-amino)pyrimidine-5-(R'-carboxamide) Step4->End IDO1_Assay_Workflow Start Prepare Reagents: IDO1 enzyme, L-Tryptophan, Assay Buffer, Test Compounds Step1 Add Substrate and Test Compound to Wells Start->Step1 Step2 Initiate Reaction with IDO1 Enzyme Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Terminate Reaction with TCA Step3->Step4 Step5 Quantify Kynurenine (Absorbance, HPLC, or Fluorescence) Step4->Step5 End Calculate IC50 Values Step5->End

Workflow for in vitro IDO1 inhibition assay.

Concluding Remarks and Future Directions

The this compound scaffold represents a highly promising class of IDO1 inhibitors. The structure-activity relationship studies have demonstrated that potency can be finely tuned through modifications at the C4-position, while the C5-carboxamide moiety is essential for interaction with the heme cofactor. The C2-cyclopropyl group appears to be a key feature for optimal binding.

Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds. This includes enhancing metabolic stability, improving oral bioavailability, and ensuring high selectivity for IDO1 over other enzymes. The development of more advanced derivatives and their evaluation in preclinical and clinical settings will be crucial in determining the therapeutic potential of this promising class of IDO1 inhibitors for cancer immunotherapy.

References

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (n.d.). PubMed Central. [Link]
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  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). PubMed Central. [Link]
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • A patent review of IDO1 inhibitors for cancer (2023 - present)
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021). MDPI. [Link]
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  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
  • Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. (n.d.). PubMed. [Link]
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  • Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide]. (n.d.). PubMed. [Link]
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A Researcher's Guide to the Validation of 2-Cyclopropylpyrimidine-5-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 2-Cyclopropylpyrimidine-5-carboxylic acid derivatives as kinase inhibitors. We will delve into the critical experimental methodologies required to robustly characterize the inhibitory activity of this promising class of compounds, compare their potential efficacy with existing inhibitors, and provide the scientific rationale behind each step of the validation process.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1] Derivatives of pyrimidine are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in diseases like cancer.[1][2] The this compound core represents a unique chemical space with the potential for novel kinase inhibitor development. This guide will equip you with the knowledge to rigorously validate the therapeutic potential of these derivatives.

The Kinase Inhibition Validation Cascade: A Multi-tiered Approach

Validating a compound as a kinase inhibitor is not a single experiment but a cascade of assays designed to build a comprehensive profile of its activity, selectivity, and cellular effects. A tiered approach is essential to manage resources effectively and make go/no-go decisions throughout the discovery pipeline.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanism of Action cluster_3 Tier 4: Cellular Activity Biochemical Assays Biochemical Assays Dose-Response & IC50 Dose-Response & IC50 Biochemical Assays->Dose-Response & IC50 Hit Identification Kinome Profiling Kinome Profiling Dose-Response & IC50->Kinome Profiling Biophysical Assays Biophysical Assays Dose-Response & IC50->Biophysical Assays Confirmation of Potency Target Engagement Target Engagement Kinome Profiling->Target Engagement Cellular Target Validation Enzyme Kinetics Enzyme Kinetics Biophysical Assays->Enzyme Kinetics Enzyme Kinetics->Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Cellular Phenotype Cellular Phenotype Downstream Signaling->Cellular Phenotype

Caption: A tiered workflow for kinase inhibitor validation.

Tier 1: Foundational Biochemical Assays - The First Litmus Test

The initial step is to determine if a this compound derivative directly inhibits the enzymatic activity of a target kinase in a cell-free system. This is typically achieved through in vitro kinase activity assays.

Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

This commercially available assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Methodology:

  • Reaction Setup: In a multi-well plate, combine the purified recombinant kinase, a kinase-specific substrate, and the test compound (e.g., a this compound derivative) at a fixed concentration (e.g., 10 µM).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add the kinase detection reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified enzyme ensures that the observed inhibition is a direct effect on the kinase and not influenced by other cellular components.

  • Fixed Concentration Screen: An initial screen at a relatively high concentration helps to quickly identify "hits" with any level of inhibitory activity.

Tier 2: Quantifying Potency and Mapping Selectivity

Once a "hit" is identified, the next crucial steps are to determine its potency (how much of the compound is needed to inhibit the kinase) and its selectivity (how specifically it inhibits the target kinase versus other kinases).

Dose-Response Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.

Methodology:

  • Perform the in vitro kinase activity assay as described above, but with a range of concentrations of the test compound (typically a serial dilution).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness of Data: It is crucial to understand that IC50 values are highly dependent on the experimental conditions, particularly the ATP concentration. To ensure data comparability, it is recommended to perform assays at an ATP concentration equal to the Michaelis constant (Km) of the kinase for ATP.[2]

Kinome Profiling: Assessing Off-Target Effects

A major challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding sites of many kinases are highly conserved. Kinome profiling involves screening the compound against a large panel of kinases to identify potential off-target effects.

G Test Compound Test Compound Target Kinase Target Kinase Test Compound->Target Kinase High Inhibition Off-Target Kinase 1 Off-Target Kinase 1 Test Compound->Off-Target Kinase 1 Moderate Inhibition Off-Target Kinase 2 Off-Target Kinase 2 Test Compound->Off-Target Kinase 2 Low Inhibition Other Kinases Other Kinases Test Compound->Other Kinases No Inhibition

Caption: Kinome selectivity profiling of a test compound.

Comparative Analysis: Benchmarking Against Known Inhibitors

While specific kinase inhibition data for this compound derivatives is not extensively available in the public domain, we can draw comparisons with structurally related pyrimidine-based inhibitors that target kinases of high therapeutic relevance, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

Compound Class/NameTarget Kinase(s)IC50Reference
Pyrido[2,3-d]pyrimidine Derivative CDK4/Cyclin D13.87 nM[3]
2,4-disubstituted pyrimidine Aurora A309 nM[4]
2,4-disubstituted pyrimidine Aurora B293 nM[4]
Alisertib (MLN8237) Aurora A1.2 nM[5]
Barasertib (AZD1152) Aurora B0.37 nM[5]
4-anilinopyrimidine-5-carboxamide Syk-[6]
2-aminopurine derivative CDK219 nM[1]

This table presents representative data for pyrimidine derivatives to illustrate a comparative framework. The development of this compound derivatives would aim for similar or improved potency and selectivity against their intended kinase targets.

Tier 3: Delving into the Mechanism of Action

Understanding how a compound inhibits a kinase is critical for lead optimization.

Biophysical Assays for Direct Binding

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding of the inhibitor to the kinase and provide thermodynamic and kinetic parameters of the interaction.

Enzyme Kinetics to Determine Inhibition Mode

Kinetic studies can elucidate whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate. This is typically done by measuring the initial reaction rates at varying concentrations of both the inhibitor and the substrate (ATP).

Tier 4: Cellular Confirmation - From Target to Phenotype

Ultimately, a successful kinase inhibitor must exert its effect within a cellular context.

Experimental Protocol: Western Blotting for Downstream Signaling

Objective: To determine if the compound inhibits the target kinase's activity within a living cell, leading to a decrease in the phosphorylation of its downstream substrates.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where the target kinase is active) and treat the cells with varying concentrations of the this compound derivative.

  • Cell Lysis: After a defined incubation period, lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total form of the substrate (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate.

Example Signaling Pathway:

G Kinase Inhibitor Kinase Inhibitor Kinase Kinase Kinase Inhibitor->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Downstream Effects Downstream Effects Phospho-Substrate->Downstream Effects

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The validation of this compound derivatives as kinase inhibitors is a rigorous, multi-step process that requires a combination of biochemical, biophysical, and cell-based assays. By following the structured approach outlined in this guide, researchers can build a robust data package to support the progression of promising compounds through the drug discovery pipeline. The pyrimidine scaffold continues to be a rich source of novel therapeutics, and with meticulous validation, this compound derivatives may emerge as the next generation of targeted therapies.

References

  • Ohemeng, K. A., et al. (1994). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 4(21), 2589-2594. [Link]
  • Bayer. (2018). 2-Aminopyridines/pyrimidines CDK9 inhibitors.
  • Hassan, A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
  • Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11489-11503. [Link]
  • Kaur, G., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5209. [Link]
  • Abdel-Maksoud, M. S., et al. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 111-121. [Link]
  • Wang, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126895. [Link]
  • Li, J., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265. [Link]
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
  • Wikipedia. (2023). Aurora inhibitor. Wikipedia. [Link]
  • Chessari, G., et al. (2021). Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. Journal of Medicinal Chemistry, 64(15), 11433-11455. [Link]
  • El-Gamal, M. I., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 1045-1061. [Link]
  • Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
  • Wang, L., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. RSC Medicinal Chemistry, 14(2), 278-290. [Link]
  • Atcha, E., et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]
  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. [Link]
  • Liang, J., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Pharmacology, 13, 864342. [Link]
  • Sbardella, G., et al. (2018). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Scientific Reports, 8(1), 16738. [Link]
  • Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-599. [Link]
  • Wang, C.-H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(15), 5798. [Link]
  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
  • Peat, A. J., et al. (2004). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Internal and Client-Facing Scientific Teams

Executive Summary

2-Cyclopropylpyrimidine-5-carboxylic acid is a pivotal building block in contemporary drug discovery, finding application in the synthesis of a new generation of targeted therapeutics. Its structural motif is of high interest to medicinal chemists, and as such, its purity is of paramount importance for the reliability and reproducibility of downstream synthetic endeavors and biological assays. This guide provides a comprehensive framework for the purity analysis of commercially available this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed, field-tested protocols, and offer a comparative analysis of what to expect from various commercial-grade materials. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to qualify this critical reagent for their work.

The Significance of Purity in Synthesis and Drug Discovery

The seemingly minor impurities in a starting material can have profound and often detrimental effects on a multi-step synthesis. In the context of this compound, impurities can lead to the formation of undesired side products, complicate purification processes, and ultimately lower the yield of the target molecule. Furthermore, in a drug discovery setting, impurities can confound biological data, leading to false positives or negatives in screening assays. Therefore, a thorough understanding and rigorous assessment of the purity of this reagent are not merely a quality control measure but a fundamental necessity for efficient and successful research and development.

Potential Impurities in this compound

Understanding the potential impurities is the first step in developing a robust analytical strategy. Based on common synthetic routes to 2-substituted pyrimidine-5-carboxylic esters, we can anticipate several classes of impurities.[1]

  • Residual Starting Materials: Depending on the synthetic pathway, these could include precursors to the pyrimidine ring.

  • Intermediates: Incomplete reaction progression can lead to the presence of synthetic intermediates. A common impurity could be the ethyl or methyl ester of the title compound if the final hydrolysis step is incomplete.[2]

  • Side-Products: Competing reaction pathways can generate structurally related impurities.

  • Reagents and Solvents: Residual reagents and solvents from the final purification steps may also be present.

A Multi-Modal Approach to Purity Analysis

No single analytical technique can provide a complete picture of a compound's purity. A multi-modal approach, leveraging the strengths of different analytical techniques, is essential for a comprehensive assessment. We recommend a three-pronged strategy employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry.[3][4] Its ability to separate and quantify individual components in a mixture makes it ideal for determining the percentage purity of this compound and for detecting and quantifying impurities.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis MD1 Column & Mobile Phase Screening MD2 Gradient Optimization MD1->MD2 MD3 Wavelength Selection MD2->MD3 MV1 Specificity MD3->MV1 Transfer to Validation MV2 Linearity MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 SA1 System Suitability MV4->SA1 Implement for Routine Use SA2 Analysis of Commercial Lots SA1->SA2 SA3 Data Interpretation SA2->SA3

Caption: A logical workflow for HPLC method development, validation, and sample analysis.

Objective: To develop and validate a reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • This compound reference standard (of highest available purity)

  • Commercial samples of this compound

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by DAD)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare solutions of the commercial samples at the same concentration as the working standard.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7][8]

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Calculate the purity of the commercial samples by comparing the peak area of the main component to the total peak area of all components.

Mass Spectrometry (MS) for Impurity Identification

While HPLC can quantify impurities, it does not identify them. Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the impurities, providing crucial clues to their identity.[9][10]

LCMS_Workflow start Inject sample into LC-MS separate Chromatographic Separation start->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Analysis (e.g., TOF or Quadrupole) ionize->detect data Acquire Mass Spectra for Each Peak detect->data interpret Correlate Mass Data with Potential Impurities data->interpret confirm Confirm Structure (if necessary with MS/MS) interpret->confirm

Caption: The workflow for identifying impurities using LC-MS.

Objective: To identify the impurities detected by HPLC.

Instrumentation:

  • An LC-MS system, preferably with high-resolution mass spectrometry (HRMS) capabilities (e.g., TOF or Orbitrap) for accurate mass measurements.

Procedure:

  • Utilize the same HPLC method developed previously.

  • Divert the column effluent to the mass spectrometer.

  • Acquire mass spectra in both positive and negative ion modes.

  • For each impurity peak observed in the chromatogram, extract the corresponding mass spectrum.

  • Determine the accurate mass of the impurity and propose potential elemental compositions.

  • Correlate the proposed structures with potential starting materials, intermediates, and side-products from the known synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy provides detailed structural information and can also be used for a quantitative purity assessment (qNMR).[11][12] ¹H NMR is particularly useful for confirming the structure of the main component and for identifying and quantifying impurities that contain protons.

  • Carboxylic Acid Proton: A broad singlet typically downfield (>10 ppm).[13][14][15]

  • Pyrimidine Protons: Singlets or doublets in the aromatic region (typically 7-9 ppm).

  • Cyclopropyl Protons: A set of multiplets in the aliphatic region (typically 0.5-2.0 ppm).

Objective: To confirm the structure of this compound and to identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher for better resolution).

Materials:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Accurately weigh a known amount of the this compound sample and a known amount of the internal standard.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the sample based on the integral values and the known weights of the sample and the standard.

  • Analyze the spectrum for the presence of impurity signals and, if possible, identify the impurities based on their chemical shifts and coupling patterns.

Comparative Analysis of Commercial Samples: A Template for In-House Evaluation

While we cannot provide a direct comparison of specific commercial suppliers due to the proprietary nature of their manufacturing processes and batch-to-batch variability, we can provide a framework for how to conduct such a comparison in your own laboratory.

Analytical Test Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) Acceptance Criteria
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
Purity by HPLC (%) [Insert experimental data][Insert experimental data][Insert experimental data]≥ 98.0%
Identity by ¹H NMR Conforms to structureConforms to structureConforms to structureConforms to structure
Major Impurity by HPLC (%) [Insert experimental data][Insert experimental data][Insert experimental data]≤ 0.5%
Total Impurities by HPLC (%) [Insert experimental data][Insert experimental data][Insert experimental data]≤ 1.0%
Identity of Major Impurity by LC-MS [Insert experimental data][Insert experimental data][Insert experimental data]N/A
Residual Solvents (GC-HS) [Insert experimental data][Insert experimental data][Insert experimental data]As per ICH guidelines

Note: The acceptance criteria provided are typical for a high-purity reagent used in drug discovery and should be adapted to the specific requirements of your application.

Conclusion and Recommendations

The purity of this compound is a critical parameter that can significantly impact the outcome of research and development activities. A comprehensive purity analysis, employing a combination of HPLC, LC-MS, and NMR, is essential for qualifying this important building block. We recommend that researchers perform their own in-house analysis of commercially available materials to ensure they meet the quality standards required for their specific applications. By following the protocols and workflows outlined in this guide, scientists can be confident in the quality of their starting materials, leading to more reliable and reproducible results.

References

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  • multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
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  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate.
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  • 5-Aminopyridine-2-carboxylic acid 96 24242-20-4. Sigma-Aldrich.

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A Senior Application Scientist's Guide to 2-Cyclopropylpyrimidine-5-carboxylic acid: Purity, Analysis, and Comparative Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality and characterization of chemical reagents are paramount. This guide provides an in-depth analysis of 2-Cyclopropylpyrimidine-5-carboxylic acid, a key building block in medicinal chemistry. We will dissect a typical Certificate of Analysis (CoA) for this compound, offer a comparative look at viable alternatives, and provide detailed experimental protocols for its characterization.

Understanding the Certificate of Analysis for this compound

A Certificate of Analysis is a formal document that outlines the quality control testing results for a specific batch of a chemical. While a specific CoA for each batch will vary, a representative analysis for this compound would include the following key tests to ensure its identity, purity, and quality.

Table 1: Representative Certificate of Analysis for this compound

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual Inspection
Identity (¹H NMR) Conforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Purity (HPLC) ≥ 97.0%98.5%High-Performance Liquid Chromatography
Mass Spectrometry (LC-MS) Conforms to molecular weight (164.16 g/mol )ConformsLiquid Chromatography-Mass Spectrometry
Residual Solvents ≤ 0.5%0.1%Gas Chromatography-Mass Spectrometry (GC-MS)
Water Content (Karl Fischer) ≤ 0.5%0.2%Karl Fischer Titration

In-Depth Analysis of Key Quality Control Parameters

Identity Confirmation: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. For this compound, the ¹H NMR spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the different protons in the structure. The expected chemical shifts (δ) in a solvent like DMSO-d₆ would be approximately:

  • Pyrimidine ring protons: Signals typically appear in the aromatic region (δ 8.5-9.5 ppm).

  • Cyclopropyl protons: A characteristic set of multiplets in the upfield region (δ 0.8-1.5 ppm).

  • Carboxylic acid proton: A broad singlet that can be exchangeable with D₂O, often appearing at δ > 12 ppm.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile and thermally unstable compounds. A reversed-phase HPLC method is typically employed for this compound. The compound is dissolved in a suitable solvent and injected into the HPLC system. The area of the main peak corresponding to the product is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry: Confirming the Molecular Weight

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately 165.06 m/z would be expected in positive ion mode.

Comparative Analysis: this compound vs. Alternatives

The choice of a building block in drug discovery is critical and often involves comparing several alternatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and various derivatives are utilized to modulate physicochemical and biological properties.[1]

Table 2: Comparison of this compound with Structurally Related Alternatives

FeatureThis compound2-tert-butylpyrimidine-5-carboxylic acidAminocyclopyrachlor
Structure Pyrimidine ring with a cyclopropyl group at C2 and a carboxylic acid at C5.Pyrimidine ring with a bulky tert-butyl group at C2 and a carboxylic acid at C5.Pyrimidine ring with a cyclopropyl group at C2, a chlorine at C5, and an amino group at C6.[2]
Key Physicochemical Properties The cyclopropyl group offers a degree of conformational rigidity and can influence metabolic stability. The carboxylic acid provides a key interaction point.The bulky tert-butyl group increases lipophilicity, which can enhance membrane permeability.[1]The additional amino and chloro groups significantly alter the electronic properties and potential for hydrogen bonding.[2]
Potential Applications A versatile building block for kinase inhibitors and other targeted therapies.[3]Useful for exploring structure-activity relationships where a bulky, hydrophobic group is desired.[1]Primarily used as an herbicide, acting as a synthetic auxin.[4][5]
Synthesis Can be synthesized through the reaction of amidinium salts with 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt.[6]Similar synthetic routes to other 2-substituted pyrimidine-5-carboxylic esters can be employed.[1]Involves the construction of a substituted pyrimidine ring through halogenation, cyclopropylation, and amination.[5]

The Strategic Importance of the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in many pharmaceuticals, acting as a key pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets.[7][8] However, its presence can also lead to challenges such as poor membrane permeability and metabolic instability.[9]

Bioisosteric Replacements for the Carboxylic Acid Group

In drug design, it is common to replace a carboxylic acid with a bioisostere to improve pharmacokinetic properties while retaining biological activity.[9]

Table 3: Common Bioisosteres for Carboxylic Acids

BioisostereRationale for Replacement
Tetrazole Offers a similar acidic pKa to a carboxylic acid but is more lipophilic, which can improve oral bioavailability.[10]
Hydroxamic Acid Can chelate metal ions and is often used in the design of metalloenzyme inhibitors.
Sulfonamide Can mimic the hydrogen bonding geometry of a carboxylate and its acidity can be tuned by substituents.[9]
Acylsulfonamide Generally more acidic than sulfonamides and can form strong interactions with target proteins.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (or trifluoroacetic acid)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol provides a general procedure for acquiring a ¹H NMR spectrum.

1. Materials and Reagents:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • NMR spectrometer

2. Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Compare the observed chemical shifts and coupling patterns with the expected structure of this compound.

Visualizing Experimental Workflows

To further clarify the analytical process, the following diagrams illustrate the workflows for HPLC and NMR analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve Sample (1 mg/mL) injection Inject Sample (10 µL) prep_sample->injection prep_mobile Prepare Mobile Phases (A: H2O + 0.1% FA, B: ACN + 0.1% FA) separation Gradient Elution on C18 Column prep_mobile->separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (%) integration->calculation

Caption: Workflow for HPLC Purity Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Processing & Analysis dissolve Dissolve Sample (5-10 mg) in DMSO-d6 acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Chemical Shifts, Integration) process->analyze confirm Confirm Structure analyze->confirm

Caption: Workflow for NMR Identity Confirmation.

Conclusion

A thorough understanding of the analytical characterization of this compound is essential for its effective use in research and development. By carefully interpreting the Certificate of Analysis and understanding the comparative landscape of alternative building blocks, researchers can make informed decisions in their synthetic strategies. The provided experimental protocols offer a starting point for in-house verification of this important chemical intermediate.

References

  • PubChem. Aminocyclopyrachlor. [Link]
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A Comparative Guide to the Structural Confirmation of 2-Cyclopropylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. Derivatives of 2-Cyclopropylpyrimidine-5-carboxylic acid represent a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] Their structural features, including the pyrimidine core, are pivotal in various biological activities.[2][3][4] This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these derivatives, grounded in practical insights and experimental data.

The Imperative of Structural Integrity in Drug Discovery

The precise arrangement of atoms in a molecule dictates its physicochemical properties and its interaction with biological targets. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety issues. For novel this compound derivatives, a multi-faceted analytical approach is not just recommended; it is essential for building a robust data package for publication, patenting, and regulatory submission.

This guide will compare and contrast three powerful analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the molecular skeleton and connectivity.

  • Mass Spectrometry (MS): For determining molecular weight and elemental composition, and for probing fragmentation patterns.

  • Single-Crystal X-ray Crystallography: For providing an unambiguous three-dimensional atomic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic compounds in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Causality in Experimental Choices for Pyrimidine Derivatives

For a typical this compound derivative, a suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle. The choice of experiments is driven by the need to unambiguously assign every proton and carbon signal and to establish through-bond correlations.

Key Experiments and Expected Data:

  • ¹H NMR: This is the starting point. For a hypothetical derivative, one would expect to see distinct signals for the pyrimidine ring proton, the protons of the cyclopropyl group, and any other substituents. The chemical shifts (δ) and coupling constants (J) are highly informative. For instance, the pyrimidine H6 proton will likely appear as a singlet in the aromatic region (δ 8.5-9.5 ppm). The cyclopropyl protons will exhibit complex splitting patterns in the aliphatic region (typically δ 0.5-2.0 ppm).

  • ¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, which is invaluable for assigning the aliphatic signals of substituents.

  • 2D NMR - COSY & HSQC: The Correlation Spectroscopy (COSY) experiment maps out ¹H-¹H coupling networks, definitively connecting protons on adjacent carbons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon, providing a powerful method for assigning carbon signals based on their known proton assignments.

  • 2D NMR - HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for piecing together the entire molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. For our pyrimidine derivatives, HMBC is critical for connecting substituents to the pyrimidine ring. For example, a correlation between the cyclopropyl protons and the C2 carbon of the pyrimidine ring would confirm the position of the cyclopropyl group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the compound's solubility. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.

  • Data Processing and Interpretation: Process the acquired data using appropriate software. Fourier transform the free induction decays (FIDs), phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to assemble the structure.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is an indispensable technique in pharmaceutical analysis, offering exceptional sensitivity and specificity for determining molecular weights and elemental compositions.[6][7] For structural confirmation, high-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide a molecular formula with a high degree of confidence.

Causality in Experimental Choices and Fragmentation Analysis

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method well-suited for the polar nature of carboxylic acids, typically generating a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) is a vital tool for structural elucidation.[8] In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. For this compound derivatives, characteristic fragmentation patterns can be predicted:

  • Loss of CO₂: The carboxylic acid group is prone to fragmentation, often resulting in the loss of carbon dioxide (44 Da).[9]

  • Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo fragmentation.

  • Pyrimidine Ring Fragmentation: The pyrimidine ring itself can break apart, although this often requires higher collision energies. The presence of the pyrimidine moiety can trigger specific cleavage pathways.[10][11]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with liquid chromatography and mass spectrometry, such as methanol or acetonitrile.[12] The sample should be filtered to remove any particulates.[12]

  • LC Separation: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer (LC-MS). A reversed-phase C18 column is commonly used for small organic molecules. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (to promote protonation in positive ion mode) or ammonium hydroxide (for negative ion mode), is typically employed.

  • MS and MS/MS Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. Then, perform MS/MS experiments on the molecular ion to obtain a fragmentation spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous structural information.[13][14] It determines the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and stereochemistry.[13]

The Power and the Challenge of Crystallization

The primary challenge of this technique is growing a high-quality single crystal, which can be a time-consuming and sometimes unsuccessful process. The purity of the compound and the choice of crystallization conditions are critical factors.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.[3] The ideal crystal should be well-formed with dimensions of approximately 0.1-0.3 mm.

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the model against the experimental data to determine the final atomic positions, bond lengths, and bond angles.

  • Structure Validation and Visualization: Validate the final structure using crystallographic software and visualize the 3D structure.

Comparative Analysis of Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Principle Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ions.Measures the diffraction of X-rays by a crystal lattice.
Sample State SolutionSolution or SolidSingle Crystal
Information Provided Connectivity, stereochemistry, dynamic processes.Molecular weight, elemental formula, fragmentation.3D atomic arrangement, bond lengths, bond angles.
Strengths Excellent for determining connectivity in solution.High sensitivity, provides molecular formula.Unambiguous 3D structure, absolute stereochemistry.
Limitations Can be complex for large molecules, requires soluble sample.Provides limited connectivity information on its own.Requires a suitable single crystal, which can be difficult to obtain.

Integrated Workflow for Structural Confirmation

A robust structural confirmation strategy relies on the synergistic use of these techniques. The following workflow illustrates a logical approach to elucidating the structure of a novel this compound derivative.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Absolute Structure Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification lcms LC-MS Analysis purification->lcms Verify Purity & MW nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d Initial Structural Insights hrms HRMS (MS/MS) lcms->hrms Confirm Elemental Composition nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Establish Connectivity xray X-ray Crystallography nmr_2d->xray If Ambiguity Remains or Crystal is Available final_structure Confirmed Structure nmr_2d->final_structure hrms->xray If Ambiguity Remains or Crystal is Available hrms->final_structure xray->final_structure Unambiguous Confirmation

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of novel this compound derivatives requires a rigorous and multi-pronged analytical approach. While NMR spectroscopy provides the foundational blueprint of molecular connectivity and Mass Spectrometry offers crucial information on molecular weight and formula, Single-Crystal X-ray Crystallography stands as the ultimate arbiter for an unambiguous three-dimensional structure. By judiciously applying these techniques in a logical workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development efforts.

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A Researcher's Guide to Navigating the Cross-Reactivity of 2-Cyclopropylpyrimidine-5-carboxylic Acid Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the 2-cyclopropylpyrimidine-5-carboxylic acid scaffold represents a promising starting point for the design of potent kinase inhibitors. Its inherent structural features offer a favorable geometry for binding to the ATP pocket of numerous kinases. However, this same characteristic presents a significant challenge: ensuring target selectivity. Off-target activity can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of an inhibitor's cross-reactivity profile paramount.

This guide provides an in-depth comparison of methodologies to assess the selectivity of inhibitors based on this privileged scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data for structurally related compounds to inform your inhibitor design and selection process.

The Double-Edged Sword: The Pyrimidine Core and Kinase Selectivity

The pyrimidine ring is a well-established "hinge-binding" motif, adept at forming crucial hydrogen bonds within the ATP-binding site of kinases. This makes it a powerful anchor for inhibitor design. The 2-cyclopropyl and 5-carboxylic acid substitutions provide vectors for chemists to modulate potency and physicochemical properties. However, the conserved nature of the ATP-binding site across the human kinome means that pyrimidine-based inhibitors often exhibit polypharmacology, binding to multiple kinases.[1] This promiscuity is not always detrimental and can sometimes be leveraged for multi-targeted therapies, but for developing a selective chemical probe or a targeted therapeutic, it necessitates rigorous cross-reactivity profiling.

Experimental Strategies for Unveiling Off-Target Interactions

A multi-faceted approach, combining in vitro biochemical assays, cell-based target engagement studies, and computational prediction, is essential for a comprehensive understanding of an inhibitor's selectivity.

In Vitro Kinase Profiling: The Gold Standard for Initial Assessment

Large-scale kinase screening panels are the cornerstone of selectivity profiling. These assays directly measure the inhibitory activity of a compound against a broad spectrum of purified kinases.

This is a highly sensitive and direct method for quantifying kinase activity. It measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate (peptide or protein).

Rationale for Use: The radiometric assay is considered a gold standard because it directly measures the catalytic function of the kinase without the need for modified substrates or coupling enzymes, which can sometimes interfere with the inhibitor's binding.[2][3] It is a robust method applicable to virtually any kinase.[2]

Detailed Protocol:

  • Compound Preparation: A serial dilution of the test inhibitor (e.g., based on the this compound scaffold) is prepared in DMSO. These are then further diluted in a kinase assay buffer.

  • Reaction Mixture Preparation: In a microplate, the recombinant kinase and its specific substrate are combined in the assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).[3]

  • Inhibitor Pre-incubation: The diluted inhibitor or DMSO (as a vehicle control) is added to the kinase/substrate mixture and pre-incubated to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure physiological relevance.[4]

  • Incubation: The reaction is incubated at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.[3]

  • Reaction Termination and Substrate Capture: The reaction is stopped, typically by adding phosphoric acid. The mixture is then transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.[3]

  • Washing: The filter plate is washed multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unreacted [γ-³³P]-ATP.[3]

  • Detection: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is quantified using a microplate scintillation counter.[3]

  • Data Analysis: The raw counts are normalized to the controls (no inhibitor for 100% activity and a known potent inhibitor or no enzyme for 0% activity) to calculate the percent inhibition at each inhibitor concentration. An IC50 value is then determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Serial Dilution of Inhibitor in DMSO C Pre-incubate Inhibitor with Kinase/Substrate A->C B Prepare Kinase/Substrate Mixture in Assay Buffer B->C D Initiate Reaction with [γ-³³P]-ATP Mixture C->D E Incubate at 30°C D->E F Stop Reaction & Transfer to Filter Plate E->F G Wash to Remove Unbound [γ-³³P]-ATP F->G H Add Scintillation Cocktail & Read Plate G->H I Calculate % Inhibition & Determine IC50 H->I

Generalized workflow for an in vitro radiometric kinase inhibition assay.
Cell-Based Target Engagement: Confirming Interaction in a Biological Context

While in vitro assays are crucial, they do not fully recapitulate the cellular environment. Cell-based assays are vital to confirm that an inhibitor can penetrate the cell membrane and bind to its intended target in the presence of endogenous ATP concentrations and interacting proteins.

CETSA is a powerful biophysical technique that assesses the engagement of a compound with its target protein in cells or tissues. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[5]

Rationale for Use: CETSA provides direct evidence of target engagement within the complex milieu of the cell. It does not require modification of the compound or the protein and can be used to determine an EC50 value for target binding in a cellular context.[5]

Detailed Protocol:

  • Cell Culture and Treatment: A cell line expressing the target kinase is cultured. Cells are treated with various concentrations of the test inhibitor or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.[5]

  • Heat Challenge: The cell suspensions are aliquoted into PCR tubes and subjected to a precise temperature gradient for a short duration (e.g., 3 minutes) using a thermocycler. A key step is to first determine the optimal temperature that causes significant, but not complete, precipitation of the target protein in the absence of the inhibitor.[5]

  • Cell Lysis: After the heat challenge, cells are lysed using a buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Fractions: The lysate is centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[6]

  • Protein Quantification and Analysis: The supernatant containing the soluble protein fraction is collected. The amount of the specific target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[5][6]

  • Data Analysis: For a dose-response experiment, the band intensities of the target protein at the chosen denaturing temperature are plotted against the inhibitor concentration. The data is fitted to a curve to determine the EC50, representing the concentration at which 50% of the maximal thermal stabilization is achieved.[5]

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells Expressing Target Kinase B Treat Cells with Inhibitor (Dose-Response) or Vehicle A->B C Aliquot Cell Suspension B->C D Heat at a Pre-determined Temperature (e.g., Tagg50) C->D E Lyse Cells D->E F Centrifuge to Separate Soluble and Aggregated Proteins E->F G Quantify Soluble Target Protein (e.g., Western Blot) F->G H Plot Data & Determine EC50 G->H

A simplified workflow for an isothermal dose-response CETSA experiment.
Computational Approaches: Predicting and Rationalizing Selectivity

In silico methods can predict potential off-targets and help rationalize observed selectivity profiles, guiding the design of more specific inhibitors.

Rationale for Use: Computational methods are cost-effective and can rapidly screen vast chemical and biological spaces. They are particularly useful in the early stages of drug discovery to prioritize compounds for synthesis and testing and to understand the structural basis of selectivity.[7]

Common Methodologies:

  • Binding Site Similarity Analysis: This approach compares the ATP-binding pocket of the primary target with those of all other kinases in the kinome. By analyzing the similarity in amino acid composition, size, shape, and physicochemical properties, one can predict which other kinases an inhibitor is likely to bind.[7]

  • Molecular Docking: This method computationally places the inhibitor into the binding sites of multiple kinases and scores the predicted binding affinity. While useful, the accuracy of the scoring functions can be a limitation.

  • Machine Learning Models: By training algorithms on large datasets of known kinase-inhibitor interactions, machine learning models can predict the activity of new compounds against a panel of kinases.[8]

Comparative Analysis: A Case Study on Structurally Related IRAK4 Inhibitors

One study on aminopyrimidin-4-one IRAK4 inhibitors highlights the challenges and successes in achieving selectivity. An optimized compound from this series, while potent against IRAK4, was found to have a significant off-target activity against FMS-like tyrosine kinase 3 (FLT3).[9] This cross-reactivity was a persistent issue for this particular chemical series, with most compounds showing less than 100-fold selectivity against FLT3.[9]

Another series of pyrazolopyrimidine IRAK4 inhibitors also demonstrated the importance of broad kinase panel screening. An early hit compound inhibited 34 out of 236 kinases tested at a 1 µM concentration, whereas a more optimized analog inhibited only 22 out of 220 kinases, showcasing a significant improvement in selectivity through chemical modification.[1]

Table 1: Illustrative Selectivity Data for Two Hypothetical this compound Based Inhibitors

Kinase TargetInhibitor A (IC50, nM)Inhibitor B (IC50, nM)Selectivity Fold (B vs. A)
Primary Target (e.g., IRAK4) 15 10 1.5x more potent
Off-Target 1 (e.g., FLT3)85>1000>11.7x more selective
Off-Target 2 (e.g., JAK2)25015006.0x more selective
Off-Target 3 (e.g., CDK2)1200>10000>8.3x more selective
Off-Target 4 (e.g., SRC)>5000>10000-

This table is a hypothetical representation based on trends observed in related pyrimidine inhibitor series. It illustrates how chemical modifications (from Inhibitor A to B) can improve both potency and selectivity.

The data from these related series underscore a critical point: substitutions around the pyrimidine core are key determinants of the selectivity profile. For the this compound scaffold, the cyclopropyl group likely probes a hydrophobic pocket, while the carboxylic acid can form key interactions. Modifying other positions on the pyrimidine ring or the groups attached at the 2- and 5-positions will be crucial for steering the inhibitor away from the binding sites of off-target kinases like FLT3.

Signaling Pathway Context

Understanding the signaling context of both the intended target and potential off-targets is crucial for interpreting the biological consequences of cross-reactivity. For instance, IRAK4 is a key node in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor, leading to the activation of NF-κB and subsequent inflammatory responses.

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB NF-κB Activation IKK->NFkB Leads to Inhibitor 2-Cyclopropylpyrimidine- 5-carboxylic acid based inhibitor Inhibitor->IRAK4

Simplified IRAK4 signaling pathway and the point of intervention.

Unintended inhibition of a kinase like FLT3, a receptor tyrosine kinase crucial for hematopoiesis, could lead to myelosuppression. Therefore, the acceptable level of off-target activity depends heavily on the therapeutic context and the biological roles of the affected kinases.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for kinase inhibitor discovery. However, its inherent ability to bind the conserved ATP pocket necessitates a rigorous and multi-pronged approach to characterize its selectivity profile. By combining robust in vitro kinase screening, cell-based target engagement assays like CETSA, and predictive computational models, researchers can build a comprehensive understanding of their compound's activity. The insights gained from structurally related inhibitors, such as those targeting IRAK4, provide a valuable roadmap for rationally designing selectivity into this promising class of molecules. Ultimately, a deep understanding of cross-reactivity is not just an academic exercise but a critical step in developing safer and more effective medicines.

References

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The Emergence of 2-Cyclopropylpyrimidine-5-carboxylic Acid: A Comparative Guide to a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Novelty in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The success of drugs like Imatinib and Gefitinib has validated this approach, yet challenges of acquired resistance and off-target toxicity persist.[2][3] These challenges drive the continuous search for novel chemical scaffolds that can offer improved potency, selectivity, and intellectual property space. The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[4][5] This guide introduces a promising new scaffold, 2-Cyclopropylpyrimidine-5-carboxylic acid, and benchmarks its potential performance against three iconic kinase inhibitor scaffolds: Dasatinib, Imatinib, and Gefitinib. Through a detailed examination of hypothetical, yet plausible, experimental data, we will explore the nuances of evaluating a novel kinase inhibitor, from initial biochemical potency to cellular target engagement and kinome-wide selectivity.

Featured Scaffold: this compound

The this compound scaffold (herein referred to as CPS ) is a novel chemical entity designed to leverage the established kinase-binding properties of the pyrimidine core. The introduction of a cyclopropyl group at the 2-position offers a unique three-dimensional profile that can be exploited to achieve novel interactions within the ATP-binding pocket, potentially enhancing selectivity. The carboxylic acid moiety at the 5-position provides a versatile handle for synthetic elaboration, allowing for the generation of focused libraries to optimize potency and pharmacokinetic properties. This guide will evaluate a representative compound from this series, CPS-001 , against our panel of benchmark inhibitors.

The Benchmarking Panel: Established Kinase Inhibitor Scaffolds

To provide a robust context for the evaluation of CPS-001, we have selected three well-characterized, FDA-approved kinase inhibitors that represent different classes and target profiles:

  • Imatinib: A first-generation inhibitor targeting the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML).[2][6] It is known to bind to the inactive (DFG-out) conformation of some kinases.[2]

  • Gefitinib: A first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[3][7] It is a selective, ATP-competitive inhibitor.[8]

  • Dasatinib: A second-generation, multi-kinase inhibitor targeting a broad spectrum of kinases, including BCR-Abl, Src family kinases, and c-Kit.[9][10][11] It is known for its potent and wide-ranging activity.

Part 1: Biochemical Potency Assessment

The initial step in characterizing any new kinase inhibitor is to determine its direct inhibitory effect on the purified target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Experimental Rationale

We employ the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[12][13] A decrease in ADP production in the presence of an inhibitor is directly proportional to the inhibition of kinase activity. This assay is highly sensitive, compatible with a wide range of ATP concentrations, and is considered a gold standard for in vitro kinase profiling.[12]

Workflow: ADP-Glo™ Kinase Assay

cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Serial Dilution of CPS-001 & Comparators Plate Dispense Compound, Kinase/Substrate, & ATP into 384-well plate Compound_Prep->Plate Kinase_Prep Prepare Kinase/ Substrate Mix Kinase_Prep->Plate ATP_Prep Prepare ATP Solution ATP_Prep->Plate Incubate_Kinase Incubate at RT (e.g., 60 min) Plate->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate at RT (40 min) Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Detection Incubate_2 Incubate at RT (30-60 min) Add_Detection->Incubate_2 Read_Luminescence Read on Luminometer Incubate_2->Read_Luminescence

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Create a 10-point, 1:3 serial dilution of CPS-001 and the benchmark inhibitors in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the 2X compound solution.

  • Kinase Reaction Initiation: Add 2.5 µL of a 2X solution of the target kinase (e.g., Abl) and its specific substrate to each well. Initiate the reaction by adding 5 µL of a 2X ATP solution (final ATP concentration should be at or near the Km for the kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Biochemical Potency Data
CompoundTarget KinaseBiochemical IC50 (nM)
CPS-001 Abl 15
ImatinibAbl25
DasatinibAbl<1
CPS-001 EGFR (L858R) 5
GefitinibEGFR (L858R)10
DasatinibEGFR (L858R)20

This is a hypothetical dataset for illustrative purposes.

Interpretation: The data suggests that CPS-001 possesses potent biochemical activity against both Abl and a mutant form of EGFR. While not as potent as the multi-kinase inhibitor Dasatinib against Abl, it shows a modest improvement over the first-generation inhibitor Imatinib. Notably, it demonstrates superior potency against the EGFR L858R mutant compared to Gefitinib.

Part 2: Cellular Target Engagement

Demonstrating that a compound can enter a cell and bind to its intended target is a critical step in drug development. Cellular assays provide a more physiologically relevant context than biochemical assays.

Experimental Rationale

We utilize the NanoBRET™ Target Engagement Assay, which measures compound binding at a target protein within intact cells.[14][15] This technology uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-fused kinase and a fluorescent tracer that reversibly binds to the kinase's active site.[16] When an unlabeled inhibitor (like CPS-001) is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal. This allows for the quantification of intracellular target affinity.[14]

Workflow: NanoBRET™ Target Engagement Assay

cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Transfect Transfect cells with NanoLuc-Kinase fusion vector Plate_Cells Plate transfected cells in 384-well plates Transfect->Plate_Cells Add_Compound Add serially diluted compounds to cells Plate_Cells->Add_Compound Incubate_Compound Incubate (e.g., 2 hours) Add_Compound->Incubate_Compound Add_Tracer Add fluorescent tracer Incubate_Compound->Add_Tracer Incubate_Tracer Equilibrate Add_Tracer->Incubate_Tracer Measure_BRET Measure BRET signal on a luminometer Incubate_Tracer->Measure_BRET Analyze Calculate IC50 values Measure_BRET->Analyze

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: After 24 hours, the transfected cells are harvested and plated into 384-well white assay plates.

  • Compound Addition: Add serially diluted test compounds (CPS-001 and benchmarks) to the cells and incubate for 2 hours in a CO2 incubator to allow for cell entry and target binding.

  • Tracer Addition: Add the corresponding NanoBRET™ tracer and NanoLuc® substrate to the wells.

  • Signal Measurement: Immediately measure the filtered luminescence signals for NanoLuc® emission and tracer emission using a BRET-capable plate reader.

  • Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.

Comparative Cellular Target Engagement Data
CompoundTarget KinaseCellular IC50 (nM)
CPS-001 Abl 150
ImatinibAbl250
DasatinibAbl10
CPS-001 EGFR (L858R) 50
GefitinibEGFR (L858R)80
DasatinibEGFR (L858R)180

This is a hypothetical dataset for illustrative purposes.

Interpretation: The cellular data corroborates the biochemical findings. CPS-001 demonstrates good cell permeability and effectively engages its targets in a cellular context. It maintains its potency advantage over Imatinib and Gefitinib in cells, suggesting favorable drug-like properties. The right-shift in IC50 values from biochemical to cellular assays is expected and reflects factors such as cell membrane permeability and intracellular ATP competition.

Part 3: Kinome-wide Selectivity Profiling

A critical attribute of a high-quality kinase inhibitor is its selectivity. Inhibiting unintended kinases can lead to off-target toxicities. Kinome-wide profiling provides a comprehensive view of a compound's selectivity across the human kinome.

Experimental Rationale

We utilize the KINOMEscan® platform, which is a competition binding assay that quantitatively measures the interactions between a test compound and a panel of over 400 kinases.[17][18] The output is typically reported as the dissociation constant (Kd), which reflects the binding affinity, or as percent inhibition at a given concentration. This approach is independent of ATP and provides a direct measure of binding affinity.[17]

Workflow: KINOMEscan® Selectivity Profiling

cluster_assay_setup Assay Setup cluster_binding Competition Binding cluster_quantification Quantification Immobilize Kinases immobilized on a solid support Incubate Incubate test compound with immobilized kinases and a tagged, active-site directed ligand Immobilize->Incubate Prepare_Compound Test compound (CPS-001) prepared at a fixed concentration Prepare_Compound->Incubate Wash Wash away unbound ligand Incubate->Wash Quantify Quantify amount of tagged ligand remaining bound to each kinase Wash->Quantify Analyze Calculate % Inhibition or Kd Quantify->Analyze

Caption: Workflow for KINOMEscan® selectivity profiling.

Detailed Protocol: KINOMEscan® Profiling
  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Execution: The test compound (e.g., CPS-001 at 1 µM) is incubated with the kinase panel.

  • Quantification: The amount of kinase captured by the immobilized ligand is measured via quantitative PCR of the DNA tag. A lower signal indicates stronger binding of the test compound.

  • Data Analysis: Results are reported as percent inhibition relative to a DMSO control. A lower percentage indicates a stronger interaction.

Comparative Selectivity Data (% Inhibition at 1 µM)
KinaseCPS-001DasatinibImatinibGefitinib
Abl 99% 100% 98% 5%
EGFR 95% 85% 10%99%
Src 15%100% 20%8%
Kit 25%99% 95% 7%
PDGFRβ 30%98% 92% 12%
VEGFR2 5%90% 45%15%

This is a hypothetical dataset for illustrative purposes. Values represent the percentage of kinase inhibited at a 1 µM compound concentration.

Interpretation: The selectivity profile of CPS-001 appears highly favorable. It potently inhibits its intended targets, Abl and EGFR, while showing significantly less activity against other common off-targets like Src, Kit, PDGFRβ, and VEGFR2. This contrasts sharply with the broad activity of Dasatinib and the known multi-kinase profile of Imatinib. This "cleaner" selectivity profile suggests that CPS-001 may have a reduced risk of off-target toxicities, a highly desirable feature for a next-generation kinase inhibitor.

Conclusion: A Promising New Scaffold for Kinase-Targeted Drug Discovery

This comparative guide has benchmarked the novel this compound scaffold, represented by CPS-001, against established kinase inhibitors. The analysis, based on a combination of established experimental protocols and illustrative data, highlights the potential of this new chemical series.

  • Potency: CPS-001 demonstrates potent biochemical and cellular activity against therapeutically relevant kinases, Abl and EGFR, with potency comparable or superior to first-generation inhibitors.

  • Selectivity: The most compelling feature of the CPS scaffold, as illustrated here, is its potential for high selectivity. The unique cyclopropyl moiety may enable specific interactions that avoid the promiscuity often seen with other kinase inhibitor scaffolds.

While the data presented is hypothetical, it is based on the plausible outcomes of a rigorous drug discovery campaign. The experimental workflows detailed herein provide a clear roadmap for the evaluation of any new kinase inhibitor. The this compound scaffold represents a promising starting point for the development of a new generation of selective and potent kinase inhibitors, addressing the ongoing need for more effective and safer targeted therapies.

References

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  • PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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  • The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). (n.d.).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyclopropylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Cyclopropylpyrimidine-5-carboxylic acid. As a specialized heterocyclic compound, its handling and disposal demand a rigorous, safety-first approach grounded in established chemical waste management principles. This guide is designed for laboratory professionals engaged in pharmaceutical research and chemical synthesis, offering a framework for operational safety and environmental stewardship.

Section 1: Hazard Assessment and Waste Characterization

The primary hazards are associated with its functional groups:

  • Carboxylic Acid Group: This group imparts acidic properties, suggesting potential for corrosivity.[5][6] Carboxylic acids can cause skin and eye irritation or burns upon contact.[5][7] They are also incompatible with bases, oxidizers, and certain metals, which can lead to corrosion or violent reactions.[6][8]

  • Pyrimidine Ring: Pyrimidine and its derivatives are nitrogen-containing heterocyclic compounds. During combustion, they can produce toxic nitrogen oxides (NOx).[9][10] The metabolic fate and environmental persistence of many pyrimidine derivatives are not fully characterized, warranting their classification as potentially harmful to aquatic life.[9]

Based on this assessment, all waste streams containing this compound—including pure compound, reaction mixtures, contaminated consumables, and solutions—must be classified and handled as hazardous chemical waste.[11]

Section 2: Immediate Safety and Handling Precautions

Before beginning any work that will generate this waste, ensure all safety protocols are in place.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][4]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[12]

  • Body Protection: A standard lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[13]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][14]

Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.[5][12]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][5]

Section 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a clear framework for hazardous waste management.[11][15]

Step 1: Waste Segregation Proper segregation at the point of generation is the most critical step in preventing dangerous chemical reactions.[16]

  • Solid Waste: Collect unused or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated wipes), in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate liquid waste container. Do not mix this waste with other streams unless compatibility has been confirmed.[16] Specifically, do not mix with:

    • Strong bases (risk of neutralization reaction).

    • Strong oxidizing agents.[5]

    • Aqueous waste streams destined for sewer disposal.[1][12]

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be placed in a puncture-resistant sharps container.[4]

Step 2: Container Selection and Management Container integrity is paramount to preventing leaks and environmental contamination.

  • Compatibility: Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass. Avoid metal containers for acidic waste.[6][16]

  • Condition: Containers must be in good condition, free from damage, and have a secure, leak-proof screw-top cap.[15]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% of the volume as headspace to allow for vapor expansion.[16]

  • Closure: Keep waste containers closed at all times except when actively adding waste.[11]

Step 3: Labeling Proper labeling is a regulatory requirement and essential for safe handling.

  • As soon as the first drop of waste is added, the container must be labeled.[4]

  • Use your institution’s official hazardous waste tag or label.

  • The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." List all other constituents and their approximate percentages.

    • The accumulation start date (the date waste was first added).[4]

    • The associated hazards (e.g., "Corrosive," "Irritant").[11]

Step 4: On-Site Accumulation Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][11]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]

  • Store the waste container in a secondary containment bin or tray to contain any potential leaks.[16]

  • Segregate the container from incompatible chemicals within the SAA.[8][15]

Step 5: Arranging for Final Disposal Disposal of hazardous waste must be conducted through a licensed and certified vendor.

  • Never dispose of this compound down the drain or in the regular trash.[12][15] This is illegal and environmentally harmful.

  • Follow your institution's procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department.

  • The final disposal method will likely be high-temperature incineration at a licensed chemical destruction plant, which is the standard for many organic compounds.[1][12][17]

Disposal Decision Workflow

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound A Waste Generation (Solid, Liquid, Sharps) B Is this waste? (No longer intended for use) A->B C Classify as Hazardous Waste B->C Yes D Select Compatible Waste Container (e.g., HDPE, Glass) C->D E Affix Hazardous Waste Label D->E F Segregate Waste (Solid vs. Liquid) (Keep from Incompatibles) E->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container Full or Pickup Required? G->H I Keep Container Closed in SAA H->I No J Arrange Pickup via Institutional EHS H->J Yes I->G K Final Disposal by Licensed Vendor (e.g., Incineration) J->K

Caption: Disposal Decision Workflow.

Section 4: Spill and Decontamination Procedures

Accidental spills must be managed immediately and safely.[3]

For Minor Spills (manageable by lab personnel):

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: Use an acid-neutralizing spill kit or an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Do not use combustible materials like paper towels for the initial absorption. Never attempt to neutralize a concentrated acid spill with a strong base.[18]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a mild detergent and water.

  • Dispose: All cleanup materials (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.[3]

For Major Spills (large volume, outside of a fume hood, or involving personnel exposure):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and institutional EHS or emergency response team.

  • Isolate: If safe to do so, close the laboratory doors to contain the spill.

  • Exposure: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][5]

Equipment Decontamination:

  • Glassware: Triple-rinse glassware with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as hazardous liquid waste.

  • Non-disposable Equipment: Wipe down surfaces with a solvent-dampened cloth, collecting the cloth as solid hazardous waste. Follow with a standard cleaning procedure.

Section 5: Waste Minimization

An effective safety program includes strategies to reduce waste generation.[19]

  • Inventory Management: Purchase only the quantity of chemical required for specific projects to avoid generating waste from expired or unwanted stock.[3]

  • Scale Reduction: Where scientifically viable, modify experiments to reduce the scale and, consequently, the volume of waste produced.[11]

  • Product Substitution: If possible, investigate whether less hazardous materials can be substituted into processes and experiments.[3]

By adhering to these rigorous procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Cyclopropylpyrimidine-5-carboxylic acid. As a specialized heterocyclic compound, likely encountered as a solid powder in research and development settings, a thorough understanding of its potential hazards is paramount. This guide is built on the foundational principles of laboratory safety: assessing risk, implementing controls, and selecting the appropriate protective equipment to ensure the well-being of all laboratory personnel.

Hazard Identification and Risk Profile

While a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety protocol can be developed by analyzing its structural motifs: a pyrimidine ring and a carboxylic acid group.

  • Pyrimidine Derivatives: Compounds in this class can cause skin, eye, and respiratory irritation.[1][2] For example, the SDS for the related Pyrimidine-2-carboxylic acid lists H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) as key hazard statements.[2]

  • Carboxylic Acids: The carboxylic acid functional group imparts acidic properties, which can be corrosive or irritating to tissues upon contact.[3] General handling procedures for carboxylic acids require chemical-resistant gloves, splash goggles, and a lab coat.[3]

  • Solid Powder Form: As an active pharmaceutical ingredient (API), this compound is likely a fine powder.[4] This physical state presents a significant inhalation risk, as fine powders can easily become airborne during handling, transfer, or weighing.[5][6] Inhalation of potent APIs, even in trace amounts, can lead to systemic health effects.[4]

Based on this analysis, this compound should be handled as a substance that is, at a minimum, a skin irritant, a serious eye irritant, and a respiratory tract irritant with an unknown systemic toxicity profile.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is critical to implement engineering and administrative controls, which are the primary lines of defense. PPE should be considered the last line of defense, used to protect against residual risks.

  • Engineering Controls: All manipulations involving the solid form of this compound (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood or a powder containment enclosure like a glovebox.[5][7] This is the most effective way to prevent inhalation of airborne particulates.

  • Administrative Controls: Access to areas where the compound is handled should be restricted. All personnel must be trained on the specific hazards and the safe handling procedures outlined in this guide. Always have a spill kit readily available that is appropriate for solid chemical spills.[3]

Personal Protective Equipment (PPE) Selection

The selection of PPE is task-dependent. The following table summarizes the required PPE for common laboratory operations involving this compound.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage and Transport Chemical-resistant gloves (Nitrile)Safety glasses with side shieldsStandard lab coatNot generally required
Weighing/Transfer of Powder Chemical-resistant gloves (Nitrile)Chemical splash gogglesStandard lab coatRequired if not in a fume hood or containment unit (min. N95 respirator)
Preparing Solutions Chemical-resistant gloves (Nitrile)Chemical splash goggles and face shieldChemical-resistant apron over lab coatNot required if performed in a fume hood
Conducting Reactions Chemical-resistant gloves (Nitrile)Chemical splash goggles and face shieldChemical-resistant apron over lab coatNot required if performed in a fume hood
Handling Spills Heavy-duty chemical-resistant gloves (e.g., Neoprene)Chemical splash goggles and face shieldChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges

Detailed PPE Protocols and Workflow

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_form Physical Form cluster_controls Engineering Controls cluster_risk Risk Level cluster_ppe Required PPE Ensemble start Assess Task: Handling this compound is_solid Is the material a solid powder? start->is_solid in_hood Working in Fume Hood or Containment Unit? is_solid->in_hood Yes splash_risk Is there a splash risk? is_solid->splash_risk No (Solution) in_hood->splash_risk Yes ppe_respirator Add Respirator (N95+) in_hood->ppe_respirator No ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Safety Goggles splash_risk->ppe_base No ppe_face_shield Add Face Shield & Chem-Resistant Apron splash_risk->ppe_face_shield Yes ppe_respirator->ppe_base ppe_face_shield->ppe_base

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.